molecular formula C25H27N5O5 B1256984 AVN-944

AVN-944

Cat. No.: B1256984
M. Wt: 477.5 g/mol
InChI Key: GYCPCOJTCINIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVN-944, also known as this compound, is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanobutan-2-yl N-[1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCPCOJTCINIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AVN-944: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AVN-944, also known as VX-944, is a potent and selective, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a critical target for anticancer therapy.[1][3][4] Cancer cells, particularly those of hematological malignancies, often exhibit an upregulation of IMPDH, rendering them highly dependent on the de novo purine (B94841) synthesis pathway and therefore more susceptible to IMPDH inhibition.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: IMPDH Inhibition and Guanine Nucleotide Depletion

This compound exerts its anticancer effects by specifically targeting and inhibiting both isoforms of IMPDH, IMPDH1 and IMPDH2.[5] This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the synthesis of guanosine (B1672433) triphosphate (GTP).[3] The resulting depletion of the intracellular guanine nucleotide pool is the primary trigger for the downstream cellular consequences.[1][2]

The reduction in GTP levels has pleiotropic effects on cancer cells, including:

  • Disruption of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion directly inhibits DNA replication and transcription, leading to a halt in cell proliferation.[3]

  • Inhibition of Cell Proliferation: By arresting the cell cycle, this compound effectively stops the uncontrolled division of cancer cells.[3]

  • Induction of Apoptosis: Depletion of guanine nucleotides triggers programmed cell death, or apoptosis, through various signaling pathways.[3]

  • Interference with G-protein Signaling: Guanine nucleotides are crucial for the function of G-proteins, which are key intracellular signal transducers. Their depletion can disrupt these signaling pathways.[4]

AVN944 This compound IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) AVN944->IMPDH Inhibits GTP Guanine Nucleotide Pool (GTP, dGTP) IMPDH->GTP Depletes DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Required for Proliferation Cell Proliferation GTP->Proliferation Depletion inhibits G_Protein G-Protein Signaling GTP->G_Protein Required for DNA_RNA->Proliferation Required for Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Core Mechanism of this compound Action.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Hematologic and Epithelial Tumor Cell TypesVarious0.02 - 0.279[5]
MV-4-11Acute Myeloid Leukemia0.026[1]
Ba/F3-Flt3-ITDMurine Pro-B Cell Line0.030[1]
K562 (parental)Chronic Myeloid Leukemia0.20[6]
K562 (resistant)Chronic Myeloid Leukemia6.0[6]

Table 2: Effect of this compound on Cell Cycle Progression in Prostate Cancer Cell Lines

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
LNCaP Control66%14%20%
This compound (2 days)70%9%21%
CWR22Rv1 Control43%29%28%
This compound (2 days)33%43%24%
DU145 Control61%21%18%
This compound (2 days)30%50%20%
PC-3 Control58%20%22%
This compound (2 days)38%42%20%

Data from a study on prostate cancer cells shows that this compound induces a G1 arrest in LNCaP cells and an S-phase block in androgen-independent CWR22Rv1, DU145, and PC-3 cells.[2]

Table 3: Effect of this compound on Clonogenic Potential of Prostate Cancer Cells

Cell LineTreatmentReduction in Clonogenic Potential
CWR22Rv1 This compound (5 µM for 3 days)90% ± 2%
PC-3 This compound (5 µM for 3 days)92% ± 3%

A clonogenic assay revealed a significant reduction in the long-term proliferative potential of prostate cancer cells following a 3-day treatment with this compound.[5]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through both caspase-dependent and caspase-independent mechanisms, often involving the p53 tumor suppressor pathway.

p53-Mediated Apoptosis

In cancer cells with functional p53, this compound treatment can lead to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins.

AVN944 This compound GTP_depletion Guanine Nucleotide Depletion AVN944->GTP_depletion p53_activation p53 Activation GTP_depletion->p53_activation Induces p21 p21Cip1 p53_activation->p21 Upregulates Bok Bok p53_activation->Bok Upregulates Bax Bax p53_activation->Bax Upregulates Noxa Noxa p53_activation->Noxa Upregulates Caspase2 Caspase-2 Cleavage p53_activation->Caspase2 Induces CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bok->Apoptosis Bax->Apoptosis Noxa->Apoptosis Caspase2->Apoptosis

p53-Mediated Apoptotic Pathway.

Studies in androgen-responsive prostate cancer cell lines have shown that this compound induces the expression of p53-target proteins such as Bok, Bax, and Noxa.[2][7] This suggests that p53 activation plays a role in the apoptotic response to this compound in these cells.

Caspase-Independent Apoptosis: The AIF Pathway

This compound can also induce apoptosis through a caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.

AVN944 This compound Mitochondria Mitochondria AVN944->Mitochondria Induces release from AIF AIF (Apoptosis-Inducing Factor) Mitochondria->AIF Releases EndoG Endonuclease G Mitochondria->EndoG Releases Cyt_c Cytochrome c Mitochondria->Cyt_c Releases Smac Smac/DIABLO Mitochondria->Smac Releases Nucleus Nucleus AIF->Nucleus Translocates to EndoG->Nucleus Translocates to Apoptosis Caspase-Independent Apoptosis Nucleus->Apoptosis Induces

Caspase-Independent Apoptotic Pathway.

In multiple myeloma cell lines, this compound has been shown to induce apoptosis via a caspase-independent, Bax/AIF/Endo G pathway, involving the translocation of mitochondrial proapoptotic proteins AIF and endonuclease G (Endo G) to the cytosol.[1] Similarly, in LNCaP prostate cancer cells, this compound induces the release of AIF, cytochrome c, and Smac from the mitochondria.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

MTS Proliferation Assay

This assay measures cell viability and proliferation based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Workflow:

Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate2 Incubate for 1-4 hours Add_MTS->Incubate2 Read Measure absorbance at 490 nm Incubate2->Read Analyze Calculate IC50 Read->Analyze

MTS Proliferation Assay Workflow.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include vehicle-only controls.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Clonogenic Assay

This assay assesses the long-term ability of single cells to form colonies after treatment with a cytotoxic agent.

Workflow:

Start Seed single cells in 6-well plates Treat Treat with this compound (e.g., 5 µM for 3 days) Start->Treat Wash Wash and replace with fresh medium Treat->Wash Incubate Incubate for 10-14 days Wash->Incubate Fix_Stain Fix and stain colonies (Crystal Violet) Incubate->Fix_Stain Count Count colonies (>50 cells) Fix_Stain->Count Analyze Calculate surviving fraction Count->Analyze

Clonogenic Assay Workflow.

Protocol:

  • Seed a low density of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound or vehicle control for a specified period (e.g., 3 days).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Remove the medium, wash with PBS, and fix the colonies with a solution like 10% formalin.

  • Stain the colonies with 0.5% crystal violet.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression and cleavage of proteins involved in apoptosis.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in a suitable buffer to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, AIF, cytochrome c, p53, Bax).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the changes in mRNA levels of specific genes in response to this compound treatment.

Protocol:

  • Treat cells with this compound for the desired time.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform real-time PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH).

Clinical Development and Future Perspectives

This compound has been evaluated in Phase I clinical trials for patients with advanced hematological malignancies, where it was found to be well-tolerated. A Phase II trial of this compound in combination with gemcitabine (B846) for pancreatic cancer was initiated but subsequently terminated. Further clinical development of this compound has not been reported.

Conclusion

This compound is a potent inhibitor of IMPDH with a well-defined mechanism of action that leads to the depletion of guanine nucleotides in cancer cells. This primary effect triggers a cascade of downstream events, including cell cycle arrest and apoptosis, through multiple signaling pathways. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other IMPDH inhibitors in oncology.

References

An In-depth Technical Guide to the IMPDH Inhibition Pathway by AVN-944

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action, cellular effects, and preclinical data related to AVN-944, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction: IMPDH as a Therapeutic Target

Inosine monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the first committed step in the production of guanosine (B1672433) triphosphate (GTP).[2][3] GTP is essential for numerous cellular processes, including DNA and RNA synthesis, signal transduction via G-proteins, and energy for translation.[2]

There are two mammalian isoforms of IMPDH, type I and type II.[1] Notably, IMPDH2 is often upregulated in malignant cells, particularly in hematological cancers, making it an attractive target for anticancer therapies.[4][5] this compound (also known as VX-944) is a potent, selective, and orally available small molecule inhibitor of both IMPDH isoforms.[1][6][7] Its mechanism of action centers on the depletion of intracellular guanine nucleotide pools, leading to a cascade of anti-proliferative and pro-apoptotic effects in cancer cells.[4][8]

Mechanism of Action of this compound

This compound functions as a non-competitive or uncompetitive inhibitor of IMPDH.[6][7][9] This inhibition effectively blocks the de novo synthesis of guanine nucleotides, leading to a significant reduction in the intracellular pool of GTP.[4][5] The consequences of GTP depletion are multifaceted and include:

  • Disruption of Nucleic Acid Synthesis: The scarcity of GTP precursors hampers both DNA and RNA synthesis, which is critical for rapidly dividing cancer cells.[4]

  • Induction of Cell Cycle Arrest: Depletion of GTP triggers cell cycle checkpoints. Depending on the cancer cell type, this can result in a G1 phase arrest or an S-phase block, thereby halting cell proliferation.[9][10]

  • Apoptosis Induction: this compound induces programmed cell death in various cancer cell lines.[9][10] The apoptotic pathways activated can be both caspase-dependent and caspase-independent, involving the mitochondrial release of pro-apoptotic factors.[9][10]

  • Inhibition of Angiogenesis: this compound has demonstrated potent anti-angiogenic properties by inhibiting the proliferation of endothelial cells.[5]

  • Cellular Differentiation: In some androgen-independent prostate cancer cells, this compound can induce differentiation, which can also sensitize these cells to other therapeutic agents like TRAIL.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Lines/EnzymeReference
IC50 (Proliferation) 0.02 µM - 0.279 µMVarious hematologic and epithelial tumor cells[1]
IC50 (Proliferation) ~30 nMEndothelial cells[5]
IC50 (Proliferation) 26 nMMV-4-11 (human leukemia)[7]
IC50 (Proliferation) 30 nMBa/F3-Flt3-ITD (murine leukemia)[7]
Ki (Inhibition Constant) 6-10 nMHuman IMPDH isoforms[6]

Table 2: Cellular Effects of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen SensitivityCell Cycle EffectApoptosis Induction
LNCaP Androgen-sensitiveG1 arrestCaspase-dependent and -independent
CWR22Rv1 Androgen-independentS-phase blockCaspase-dependent and -independent
DU145 Androgen-independentS-phase blockCaspase-dependent and -independent
PC-3 Androgen-independentS-phase blockNot specified

Data synthesized from references[9][10].

Table 3: Pharmacokinetic Parameters of this compound in a Phase I Human Study

ParameterConditionValue
Effect of Food on Absorption Cmax ratio (fed vs. fasted)33%
AUC0-infinity ratio (fed vs. fasted)44%
IMPDH Inhibition Doses > 100 mgLasted for at least 4-6 hours

Data from a study in healthy male volunteers[11].

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

IMPDH_Inhibition_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_effects Downstream Cellular Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA Disruption of DNA/RNA Synthesis XMP->DNA_RNA GTP Depletion Leads To GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP CellCycle Cell Cycle Arrest (G1 or S Phase) Apoptosis Induction of Apoptosis Angiogenesis Inhibition of Angiogenesis AVN944 This compound AVN944->XMP Inhibition

Caption: IMPDH inhibition pathway by this compound.

Apoptosis_Pathways cluster_LNCaP LNCaP Cells (p53-dependent) cluster_22Rv1 22Rv1 Cells (Mitochondrial Pathway) AVN944 This compound (IMPDH Inhibition) p53 p53 Activation AVN944->p53 caspase9 Caspase-9 Cleavage AVN944->caspase9 caspase2 Caspase-2 Cleavage p53->caspase2 AIF_release_LNCaP AIF, Cytochrome c, Smac Release (from Mitochondria) caspase2->AIF_release_LNCaP Apoptosis Apoptosis / Cell Death AIF_release_LNCaP->Apoptosis AIF_release_22Rv1 Cytochrome c, AIF, Smac Release (from Mitochondria) caspase9->AIF_release_22Rv1 associated with AIF_release_22Rv1->Apoptosis

Caption: Apoptotic pathways induced by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations & Durations) start->treatment prolif Cell Proliferation (e.g., MTS Assay) treatment->prolif cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Detection (Western Blot for Caspases, PARP) treatment->apoptosis gene_exp Gene Expression Analysis (qRT-PCR) treatment->gene_exp analysis Data Analysis & Interpretation prolif->analysis cell_cycle->analysis apoptosis->analysis gene_exp->analysis

Caption: Experimental workflow for assessing this compound activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Proliferation Assay (MTS Assay)

This protocol is based on methodologies used to assess dose-dependent growth inhibition.[10]

  • Cell Seeding: Plate cells (e.g., LNCaP, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to determine the effect of this compound on cell cycle distribution.[10]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in protein expression associated with apoptosis.[10]

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved PARP, AIF, cytochrome c, Smac) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent and specific inhibitor of IMPDH that effectively depletes intracellular guanine nucleotide pools. This primary mechanism of action triggers a range of anti-cancer effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and activation of apoptotic pathways in a variety of cancer models.[1][9][10] Furthermore, its anti-angiogenic properties add another dimension to its potential therapeutic utility.[5] The preclinical and early clinical data suggest that this compound holds promise as a therapeutic agent, particularly for hematological malignancies and potentially for solid tumors like prostate cancer.[10][11] Further research and clinical trials are warranted to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from IMPDH inhibition.

References

A Technical Guide to the Structure-Activity Relationship of Taselisib (GDC-0032): A Potent and Selective PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the nomenclature: The initial request for information on AVN-944 has been redirected to taselisib (B612264) (GDC-0032). Publicly available scientific literature indicates that this compound is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH)[1][2][3][4][5]. In contrast, the detailed requirements of this guide, including in-depth analysis of signaling pathways and specific cellular effects, align with the well-documented profile of taselisib, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K)[6][7]. This guide will, therefore, focus exclusively on the structure-activity relationship (SAR) of taselisib.

Introduction

Taselisib (GDC-0032) is an orally bioavailable, potent, and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with particular activity against the p110α isoform, especially in its mutated forms[6][7]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers[6]. Taselisib's clinical development has been primarily focused on tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K[5][6].

A unique characteristic of taselisib is its dual mechanism of action: beyond competitive inhibition of the ATP-binding pocket of PI3K, it also induces the selective, ubiquitin-mediated degradation of the mutant p110α protein[8]. This leads to a more sustained suppression of downstream signaling compared to other PI3K inhibitors and is thought to contribute to its enhanced anti-tumor activity in PIK3CA-mutant cancers[8]. This technical guide provides a comprehensive overview of the structure-activity relationships of taselisib, detailing the impact of chemical modifications on its biological activity, and provides protocols for key experimental assays.

Core Structure and Binding Mode

The chemical structure of taselisib is 2-{4-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][9][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide[7]. The core of the molecule is a tetracyclic imidazobenzoxazepine scaffold, which serves as a rigid framework to position key pharmacophoric elements within the ATP-binding site of PI3Kα.

Structure-Activity Relationship (SAR)

The development of taselisib involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The SAR of the imidazobenzoxazepine series can be summarized by analyzing modifications at different positions of the scaffold.

Modifications of the Imidazobenzoxazepine Core

Systematic modifications of the core scaffold have been explored to enhance PI3Kα isoform selectivity, particularly over the PI3Kβ isoform, as inhibition of PI3Kβ has been associated with certain toxicities.

Substitutions on the Triazole Moiety

The 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl group plays a crucial role in the interaction with the enzyme. Variations in the alkyl substituents at the 1- and 3-positions of the triazole ring have been shown to modulate both potency and selectivity.

Alterations of the Pyrazole Linker and Propanamide Group

The 1H-pyrazol-1-yl)-2-methylpropanamide moiety extends from the core scaffold and its substituents are critical for maintaining high affinity and influencing physicochemical properties such as solubility and metabolic stability.

Quantitative SAR Data

The following tables summarize the in vitro activity of taselisib and key analogs, demonstrating the impact of structural modifications on PI3K isoform inhibition and cellular potency.

CompoundPI3Kα (Ki, nM)PI3Kβ (Ki, nM)PI3Kγ (Ki, nM)PI3Kδ (Ki, nM)
Taselisib (GDC-0032) 0.299.10.970.12

Table 1: In vitro inhibitory activity of taselisib against Class I PI3K isoforms.[6]

Cell LinePIK3CA StatusTaselisib IC50 (nM)
MCF7-neo/HER2Amplified2.5
KPL-4Mutant~70 (average for p110α mutant lines)

Table 2: Cellular antiproliferative activity of taselisib in representative cancer cell lines.[6]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

Taselisib exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn leads to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Taselisib Taselisib Taselisib->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Experimental_Workflow Synthesis Analog Synthesis Enzyme_Assay PI3K Isoform Enzyme Assays Synthesis->Enzyme_Assay Cell_Viability Cell Viability Assays (e.g., MTT) Enzyme_Assay->Cell_Viability Western_Blot Western Blotting (p-AKT, p110α degradation) Cell_Viability->Western_Blot SAR_Analysis SAR Analysis and Lead Optimization Western_Blot->SAR_Analysis

References

AVN-944: A Technical Guide to Target Validation in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target validation for AVN-944, a potent and selective small molecule inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), in the context of hematologic malignancies. It details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to validate the therapeutic potential of targeting IMPDH in these cancers.

Executive Summary

This compound is an orally available, synthetic small molecule that targets inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] Malignant cells, particularly those of hematologic origin, often exhibit upregulated IMPDH activity and are highly dependent on this pathway for proliferation, making IMPDH an attractive therapeutic target.[3][4][5] Preclinical studies have demonstrated that this compound potently inhibits the proliferation of a wide range of hematologic tumor cell types and shows efficacy in animal models of leukemia.[1][6] A Phase I clinical trial in patients with advanced hematologic malignancies established a manageable safety profile and showed evidence of disease stabilization.[2][7] This guide consolidates the critical data and methodologies that underpin the validation of IMPDH as a target for this compound in this setting.

The Target: Inosine Monophosphate Dehydrogenase (IMPDH)

Role in Purine (B94841) Biosynthesis

IMPDH (EC 1.1.1.205) is a crucial enzyme in the de novo purine synthesis pathway, catalyzing the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP).[4] This is the rate-limiting step in the production of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4] These nucleotides are essential for numerous cellular processes, including:

  • DNA and RNA Synthesis: As fundamental building blocks.

  • Signal Transduction: Via G-protein coupled receptors.

  • Energy Metabolism: In protein synthesis and gluconeogenesis.

  • Glycosylation: For the synthesis of glycoproteins.

Two isoforms of IMPDH exist in mammals: Type I and Type II.[4] While Type I is constitutively expressed in most normal cells, Type II is the predominant isoform in proliferating cells, including lymphocytes and malignant cells, making it a key target for anti-cancer and immunosuppressive therapies.[4][5][8]

Mechanism of Action of this compound

This compound is a selective, noncompetitive (or uncompetitive) inhibitor of both IMPDH isoforms.[1][7][9][10] By binding to the IMPDH enzyme, this compound blocks the conversion of IMP to XMP. This enzymatic inhibition leads to a rapid depletion of intracellular guanine nucleotide pools.[1] The consequences of GTP and dGTP deprivation are particularly detrimental to rapidly dividing cancer cells, resulting in:

  • Inhibition of DNA and RNA Synthesis: Halting the production of genetic material required for cell division.[3]

  • Cell Cycle Arrest: Predominantly causing an S-phase block or G1 arrest, depending on the cell type.[9][10]

  • Induction of Apoptosis: Triggering programmed cell death through various pathways, including the mitochondrial apoptotic cascade.[1][9]

The selective effect of this compound on cancer cells is attributed to their heightened reliance on the de novo purine synthesis pathway, whereas normal cells can better withstand transient GTP depletion, often resulting in only a temporary slowing of cell growth.[3]

cluster_pathway De Novo Purine Synthesis Pathway cluster_effects Downstream Cellular Effects IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP dGTP dGTP GDP->dGTP GTP_depletion Guanine Nucleotide Depletion IMPDH->XMP AVN944 AVN944 AVN944->IMPDH DNA_RNA_synthesis Inhibition of DNA/RNA Synthesis GTP_depletion->DNA_RNA_synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) GTP_depletion->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis GTP_depletion->Apoptosis

This compound Mechanism of Action

Preclinical Validation Data

In Vitro Anti-proliferative Activity

This compound has demonstrated broad and potent anti-proliferative activity against a wide range of hematologic cancer cell lines.[1] In studies using primary acute myeloid leukemia (AML) patient samples, this compound (also known as VX-944) effectively inhibited the clonogenic proliferation of myeloid progenitor cells and reduced the viability of AML blasts.[6] Notably, the compound's potency was 3- to 40-fold greater than mycophenolic acid (MPA), another well-known IMPDH inhibitor.[6] Its activity was maintained in cancer cells with various oncogenic mutations, including Flt3, which is common in AML.[6]

Cell Type / ModelEndpointIC50 Value(s)Reference
Various Hematologic & Epithelial Tumor Cell LinesProliferation0.02 µM - 0.279 µM[1]
Primary AML Patient Progenitor Cells (n=8)Clonogenic ProliferationMean: 218 ± 92 nM; Median: 199 nM[6]
Primary AML Patient Blasts (n=4)Viability20 nM - 200 nM[6]

Table 1: In Vitro Potency of this compound in Cancer Cells

In Vivo Efficacy in a Leukemia Model

The therapeutic potential of this compound was evaluated in an aggressive in vivo leukemia model.[6] Balb/c mice were injected with Ba/F3 cells transduced with an activating human Flt-3 mutation. Treatment with this compound resulted in a significant survival benefit compared to the vehicle control group.[6]

Treatment GroupDosingOutcomeReference
Vehicle Control-All mice succumbed to disease by Day 18[6]
This compound (VX-944)150 mg/kg3 of 12 mice were still alive at Day 35[6]

Table 2: In Vivo Efficacy of this compound in a Mouse Leukemia Model

Clinical Validation Data

Phase I Clinical Trial in Hematologic Malignancies

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with relapsed or refractory hematologic malignancies.[2]

  • Patient Population: 30 patients with AML (12), ALL (2), CLL (3), and multiple myeloma (13).[2] Another report on the trial included 50 patients in total, with 26 having AML.[7]

  • Dosing Regimen: Oral doses ranging from 25 mg to 250 mg administered twice daily (b.i.d.) for 21 days, followed by a 7-day rest period (28-day cycle).[2][7]

  • Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included PK, PD (IMPDH activity and GTP levels), and preliminary efficacy.[2]

cluster_workflow Phase I Clinical Trial Workflow Enrollment Patient Enrollment (Relapsed/Refractory Hematologic Malignancies) Dose_Escalation Dose Escalation Cohorts (25mg to 250mg b.i.d.) Enrollment->Dose_Escalation Treatment_Cycle Treatment Cycle (21 days on, 7 days off) Dose_Escalation->Treatment_Cycle Assessments Assessments: - Safety & Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy (Response) Treatment_Cycle->Assessments Outcome Primary Outcome: Determine MTD and DLT Assessments->Outcome

Phase I Clinical Trial Workflow

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis showed that this compound was rapidly absorbed, with dose-proportional exposure.[2] Pharmacodynamic assessments in patient peripheral blood mononuclear cells (PBMCs) or leukemic blasts confirmed target engagement, showing effects on GTP pools and IMPDH activity.[2][7]

PK ParameterValue (at 100 mg b.i.d. dose)Reference
Tmax (Time to max concentration)~1.0 hour[2]
T1/2 (Elimination half-life)~1.5 hours[2]
Cmax (Max plasma concentration)~2800 ng/mL[2]
AUC (Area under the curve)~7228 hr*ng/mL[2]

Table 3: Pharmacokinetic Parameters of this compound in Patients

Clinical Efficacy and Safety

In the Phase I trial, no protocol-defined complete or partial responses were observed. However, a significant portion of patients experienced disease stabilization.[2][7]

  • Efficacy: 12 of 24 assessable patients had stable disease lasting from 2 to 10 months.[2] Among the AML patient subset, 9 of 26 patients had stable disease for 2 to 9 months.[7]

  • Safety: this compound was generally well-tolerated. Toxicities were mostly mild to moderate and often not attributed to the study drug. No dose-limiting toxicity (DLT) was reached within the tested range.[2]

Key Experimental Protocols

Gene Expression Biomarker Identification

To understand the global cellular effects of IMPDH inhibition and identify response biomarkers, comprehensive gene expression analysis was performed.[1]

  • Cell Culture and Treatment: Hematologic (e.g., HL-60, KG-1, K-562) and other cancer cell lines were treated with this compound at concentrations ranging from 0.1 µM to 2.0 µM for durations of 2 to 72 hours.

  • RNA Extraction: Total RNA was isolated from treated and control cells using standard methods (e.g., Trizol reagent or column-based kits).

  • Microarray Analysis: Gene expression profiling was conducted using full genome or focused cancer gene chips to identify differentially expressed genes.

  • Data Analysis: Software (e.g., Genesifter) was used to identify statistically significant changes in gene expression and to perform gene ontology (GO) analysis, revealing affected biological pathways.

  • Validation: A subset of responsive genes was validated using quantitative real-time PCR (qRT-PCR) to confirm the microarray findings. This led to the definition of a conserved gene signature related to IMPDH inhibition.[1]

Start Cancer Cell Lines (e.g., HL-60, KG-1) Treatment Treat with this compound (0.1µM - 2µM, 2-72h) Start->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation Microarray Microarray Hybridization (Full Genome / Cancer Chip) RNA_Isolation->Microarray Data_Analysis Identify Differentially Expressed Genes (DEGs) Microarray->Data_Analysis GO_Analysis Gene Ontology (GO) Pathway Analysis Data_Analysis->GO_Analysis Validation Validate DEGs via qRT-PCR Data_Analysis->Validation End Define Gene Signature Biomarker Set Validation->End

Gene Expression Biomarker Workflow

Cell Proliferation (MTS) Assay

This colorimetric assay was used to measure the inhibitory effect of this compound on cell growth.[9]

  • Cell Plating: Prostate cancer cells (e.g., LNCaP) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a dose range of this compound or vehicle control (DMSO) for a specified period (e.g., 3 days).

  • MTS Reagent Addition: MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) was added to each well.

  • Incubation: Plates were incubated to allow viable cells with active metabolism to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Reading: The absorbance was measured on a plate reader at 490 nm. The quantity of formazan product is directly proportional to the number of living cells.

  • IC50 Calculation: Cell viability was calculated relative to the vehicle control, and IC50 values were determined using non-linear regression analysis.

Western Blotting for Apoptosis Markers

This technique was used to detect the activation of apoptotic pathways following this compound treatment.[9]

  • Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, cytochrome c).

  • Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The collective evidence from preclinical and clinical studies provides strong validation for IMPDH as a therapeutic target in hematologic malignancies. This compound has been characterized as a potent inhibitor of this target, demonstrating robust anti-proliferative and pro-apoptotic activity in relevant cancer models. The compound effectively depletes guanine nucleotide pools, leading to cell cycle arrest and cell death.[1] The Phase I clinical trial confirmed that this compound is well-tolerated and can achieve pharmacologically active concentrations in patients, leading to target engagement and disease stabilization in a subset of individuals with advanced hematologic cancers.[2][7] These findings support the continued investigation of IMPDH inhibitors like this compound, potentially in combination with other agents, for the treatment of leukemia, lymphoma, and other hematologic neoplasms.

References

The IMPDH Inhibitor AVN-944: A Preclinical Review of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-944, also known as VX-944, is a potent, orally bioavailable, non-competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH is a critical rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[4][5] The type II isoform of IMPDH is frequently upregulated in proliferating cells, particularly in cancer, making it an attractive target for therapeutic intervention.[4][6] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo models to inform ongoing research and drug development efforts.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in a variety of preclinical models, demonstrating its anti-proliferative, pro-apoptotic, and anti-angiogenic properties.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and cytostatic effects across a range of cancer cell lines, including those derived from prostate cancer, leukemia, and multiple myeloma.[1][2]

Cell LineCancer TypeIC50 (approx.)Reference
Endothelial Cells-30 nM[1]
MV-4-11Acute Myeloid Leukemia26 nM[2]
Ba/F3-Flt3-ITDMurine Pro-B Cell Leukemia30 nM[2]
AML Blasts (patient-derived)Acute Myeloid Leukemia20-200 nM[2]

Table 1: In Vitro Potency of this compound in Various Cell Lines

Mechanism of Action

This compound's primary mechanism of action is the depletion of intracellular guanine nucleotide pools through the inhibition of IMPDH. This leads to a cascade of downstream cellular events, culminating in cell cycle arrest, apoptosis, and differentiation.[1][4]

Signaling Pathway of this compound Action

AVN944_Mechanism AVN944 This compound IMPDH IMPDH Inhibition AVN944->IMPDH GTP_depletion Guanine Nucleotide Depletion (GTP ↓) IMPDH->GTP_depletion CellCycleArrest Cell Cycle Arrest GTP_depletion->CellCycleArrest Apoptosis Apoptosis GTP_depletion->Apoptosis Differentiation Differentiation GTP_depletion->Differentiation p53 p53 Induction GTP_depletion->p53 G1_arrest G1 Arrest (LNCaP) CellCycleArrest->G1_arrest S_block S-phase Block (22Rv1, DU145, PC-3) CellCycleArrest->S_block Caspase_Ind Caspase-dependent Apoptosis Apoptosis->Caspase_Ind Caspase_Indep Caspase-independent Apoptosis Apoptosis->Caspase_Indep Bax_Noxa Bax, Noxa ↑ p53->Bax_Noxa Bax_Noxa->Apoptosis

Caption: Mechanism of action of this compound.

Cell Cycle Arrest: In prostate cancer cell lines, this compound has been shown to induce cell cycle arrest. Specifically, it causes a G1 arrest in LNCaP cells and an S-phase block in androgen-independent 22Rv1, DU145, and PC-3 cells.[4]

Induction of Apoptosis: this compound triggers programmed cell death through both caspase-dependent and caspase-independent pathways.[4] In androgen-responsive prostate cancer cells, this compound induces the expression of p53-target proteins such as Bok, Bax, and Noxa, while suppressing the expression of the anti-apoptotic protein survivin.[4]

Cellular Differentiation: In androgen-independent prostate cancer cells like DU145 and PC-3, this compound has been observed to induce differentiation, characterized by morphological changes and altered gene expression.[4]

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor activity of this compound.

Leukemia Model: In a murine model of aggressive myeloproliferative disease using Ba/F3 cells transduced with an activating Flt-3 mutation, orally administered this compound demonstrated significant efficacy.[2]

Treatment GroupDoseMedian SurvivalReference
Vehicle Control-Not specified[2]
This compound75 mg/kg BIDSignificantly extended[2]
This compound150 mg/kg BIDSignificantly extended (3/12 mice alive at day 35)[2]

Table 2: In Vivo Efficacy of this compound in a Murine Leukemia Model

Anti-Angiogenic Effects: this compound has also been shown to possess anti-angiogenic properties. In vitro, it potently inhibits endothelial cell proliferation with an IC50 of approximately 30 nM.[1] In vivo anti-angiogenic activity was assessed using a matrigel (B1166635) plug assay and a renal carcinoma xenograft model, although specific quantitative data from these studies are not publicly available.[1]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models such as mice, rats, and dogs, including parameters like Cmax, AUC, and half-life, are not extensively available in the public domain. However, it is consistently reported that this compound is an orally bioavailable compound.[1][2]

A Phase I study in healthy male volunteers provides some insight into its pharmacokinetic profile in humans, noting that the drug is rapidly absorbed and that food can reduce its absorption.[7] While this data is from a clinical trial, it may offer some context for preclinical researchers.

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the replication and extension of these findings.

Cell Proliferation (MTS) Assay

This assay is used to assess the impact of this compound on the viability and proliferative capacity of cancer cells.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow Start Start: Seed cells in 96-well plates Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTS Add MTS reagent to each well Incubate2->AddMTS Incubate3 Incubate for 1-4h at 37°C AddMTS->Incubate3 Measure Measure absorbance at 490 nm Incubate3->Measure Analyze Analyze data to determine IC50 values Measure->Analyze

Caption: Workflow for an MTS-based cell proliferation assay.

Clonogenic Assay

The clonogenic assay evaluates the long-term survival and reproductive integrity of cells after treatment with this compound.

Experimental Workflow for Clonogenic Assay

Clonogenic_Assay_Workflow Start Start: Seed single cells in 6-well plates Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Treat Treat with this compound for a defined period (e.g., 72h) Incubate1->Treat Wash Wash cells and add fresh medium Treat->Wash Incubate2 Incubate for 1-3 weeks to allow colony formation Wash->Incubate2 FixStain Fix and stain colonies (e.g., with crystal violet) Incubate2->FixStain Count Count colonies containing ≥50 cells FixStain->Count Analyze Calculate plating efficiency and surviving fraction Count->Analyze

Caption: Workflow for a clonogenic survival assay.

Western Blot Analysis

Western blotting is employed to detect and quantify changes in the expression of specific proteins involved in pathways affected by this compound, such as those related to the cell cycle and apoptosis.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start: Treat cells with this compound Lyse Lyse cells and quantify protein concentration Start->Lyse Load Denature proteins and load onto SDS-PAGE gel Lyse->Load Electrophoresis Separate proteins by size via electrophoresis Load->Electrophoresis Transfer Transfer proteins to a membrane (e.g., PVDF) Electrophoresis->Transfer Block Block membrane to prevent non-specific binding Transfer->Block PrimaryAb Incubate with primary antibody against target protein Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal using chemiluminescence SecondaryAb->Detect Analyze Analyze band intensity to determine protein expression Detect->Analyze

References

The Effects of AVN-944 on Purine and Pyrimidine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-944 (also known as VX-944) is a potent, selective, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3] By targeting IMPDH, this compound effectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis, and a key molecule in cellular signaling and energy metabolism.[4][5] This targeted depletion of guanine nucleotides leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in rapidly dividing cells, particularly cancer cells, which are highly dependent on the de novo purine (B94841) synthesis pathway.[1][4][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on purine and pyrimidine (B1678525) nucleotide pools, and detailed experimental protocols for assessing its cellular and biochemical impact.

Introduction: The Central Role of IMPDH in Nucleotide Metabolism

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP). There are two isoforms of IMPDH in mammals, type I and type II. While IMPDH type I is constitutively expressed at low levels in most normal cells, IMPDH type II is significantly upregulated in proliferating cells, including cancer cells, making it an attractive target for anticancer therapy.[7]

This compound is a small molecule inhibitor that selectively targets both IMPDH isoforms.[3][7] Its noncompetitive mode of inhibition confers potent and sustained suppression of guanine nucleotide synthesis.[2] The resulting depletion of the GTP pool has pleiotropic effects on cellular function, including the disruption of DNA and RNA synthesis, interference with signal transduction pathways mediated by G-proteins, and the induction of programmed cell death.[4][8]

Mechanism of Action of this compound

This compound exerts its primary effect by directly inhibiting IMPDH, leading to a cascade of downstream cellular events.

Direct Effects on Purine Biosynthesis

The primary and most direct consequence of this compound activity is the severe depletion of the intracellular guanine nucleotide pool. By blocking the conversion of IMP to XMP, this compound effectively halts the de novo production of GTP. This depletion has been observed in various cancer cell lines and in peripheral blood samples from patients in clinical trials.[7]

Indirect Effects on Pyrimidine Biosynthesis

The inhibition of IMPDH by this compound also has significant, albeit indirect, effects on pyrimidine nucleotide metabolism. The blockage of the purine pathway downstream of IMP leads to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key substrate for both purine and pyrimidine de novo synthesis. This increased availability of PRPP can lead to an upregulation of the initial steps of the pyrimidine synthesis pathway.

Studies with the potent IMPDH inhibitor mycophenolic acid (MPA) have shown that while GTP levels are severely depleted, uridine (B1682114) triphosphate (UTP) pools can expand, and cytidine (B196190) triphosphate (CTP) pools may remain relatively stable. This imbalance in nucleotide pools can further contribute to cellular stress and the antiproliferative effects of the drug.

Quantitative Effects on Nucleotide Pools

Table 1: Effect of IMPDH Inhibition on Purine Nucleotide Pools

NucleotideFold Change vs. Control (MPA-treated T-lymphocytes)Reference
GTP (down to 10% of unstimulated cells)[1]
ATP (up to 50% reduction)[1]

Table 2: Effect of IMPDH Inhibition on Pyrimidine Nucleotide Pools

NucleotideFold Change vs. Control (MPA-treated T-lymphocytes)Reference
UTP (expanded pools)[1]
CTP (remained at resting levels)[1]

Table 3: Inhibitory Activity of this compound

ParameterValueCell Lines/ConditionsReference
IC50 26 nMMV-4-11 (human leukemia)[1]
IC50 30 nMBa/F3-Flt3-ITD (murine pro-B)[1]
IC50 0.02 µM - 0.279 µMVarious hematologic and epithelial tumor cells[7]
Ki 6-10 nMHuman IMPDH isoforms[3]

Signaling Pathways and Cellular Fates

The profound alterations in nucleotide metabolism induced by this compound trigger distinct cellular responses, primarily leading to cell cycle arrest and apoptosis.

This compound Signaling Pathway AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibition GTP GTP Depletion IMPDH->GTP Blockade of de novo synthesis DNA_RNA Disruption of DNA & RNA Synthesis GTP->DNA_RNA Apoptosis Apoptosis GTP->Apoptosis CellCycle Cell Cycle Arrest (G1 or S Phase) DNA_RNA->CellCycle Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: this compound inhibits IMPDH, leading to GTP depletion and subsequent cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

IMPDH Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH.

Materials:

  • Cell lysate containing IMPDH

  • IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add a standardized amount of protein from each cell lysate.

  • Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, and NAD+.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the rate of NADH production (change in absorbance per minute).

  • Normalize the IMPDH activity to the protein concentration of the cell lysate.

IMPDH Activity Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Control vs. This compound) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Reaction_Setup Reaction Setup (Lysate, IMP, NAD+) Protein_Quant->Reaction_Setup Measurement Spectrophotometric Measurement (340 nm) Reaction_Setup->Measurement Rate_Calc Calculate Rate of NADH Production Measurement->Rate_Calc Normalization Normalize to Protein Concentration Rate_Calc->Normalization

Caption: Workflow for the spectrophotometric measurement of IMPDH activity.

Intracellular Nucleotide Pool Analysis (HPLC)

This protocol outlines the quantification of intracellular ribonucleotide triphosphates.

Materials:

  • Control and this compound-treated cells

  • Ice-cold 0.4 M perchloric acid (PCA)

  • Ice-cold 0.5 M K2CO3

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Anion-exchange or reverse-phase ion-pairing column

  • Nucleotide standards (ATP, GTP, CTP, UTP)

Procedure:

  • Harvest a known number of cells by centrifugation.

  • Extract nucleotides by adding ice-cold 0.4 M PCA and vortexing.

  • Centrifuge to pellet precipitated protein and cell debris.

  • Neutralize the supernatant with ice-cold 0.5 M K2CO3.

  • Centrifuge to remove the KClO4 precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the extract onto the HPLC column.

  • Separate the nucleotides using an appropriate gradient of mobile phase buffers.

  • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantify the nucleotide peaks by comparing their peak areas to those of known standards.

  • Normalize the nucleotide amounts to the initial cell number.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability as an indicator of cell proliferation.

Materials:

  • Cells to be tested

  • 96-well cell culture plates

  • This compound stock solution

  • MTS reagent (containing a tetrazolium salt)

  • Microplate reader

Procedure:

  • Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS to a formazan (B1609692) product.

  • Measure the absorbance of the formazan product at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Control and this compound-treated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a potent inhibitor of IMPDH that effectively disrupts purine biosynthesis, leading to the depletion of guanine nucleotides. This targeted action results in significant antiproliferative and pro-apoptotic effects in cancer cells. The indirect consequences of IMPDH inhibition on pyrimidine metabolism further contribute to the cellular stress induced by this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this promising therapeutic agent. A thorough understanding of the biochemical and cellular consequences of this compound treatment is essential for its continued development and clinical application in the field of oncology.

References

Alterations in Mitochondrial Function Induced by AVN-944 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-944, a potent and selective non-competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer models. As a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, IMPDH inhibition by this compound leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. This GTP depletion disrupts essential cellular processes, including DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] Emerging evidence highlights that the mitochondrion is a central player in mediating the cytotoxic effects of this compound. This technical guide provides an in-depth overview of the known alterations in mitochondrial function following this compound treatment, supported by experimental protocols and data presented for comparative analysis.

Core Mechanism of Action of this compound

This compound targets both isoforms of IMPDH, which catalyze the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[2] Cancer cells, particularly those of hematological origin, often exhibit upregulated IMPDH activity, making them selectively vulnerable to its inhibition.[3] The primary mechanism of this compound involves the depletion of GTP, which not only halts nucleic acid synthesis but also impacts intracellular signal transduction mediated by G-proteins.[3] This disruption of cellular homeostasis triggers stress responses that converge on the mitochondria, initiating apoptotic signaling cascades.[1]

Impact of this compound on Mitochondrial Apoptotic Pathways

This compound induces apoptosis through both caspase-dependent and caspase-independent mitochondrial pathways, with the specific mechanism often being cell-type dependent.[4][5]

Release of Mitochondrial Pro-Apoptotic Factors

A hallmark of mitochondrial involvement in apoptosis is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic proteins into the cytosol. Studies in prostate cancer cell lines have shown that this compound treatment triggers the release of several key mitochondrial factors:

  • Cytochrome c: Upon its release, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, a key initiator of the intrinsic caspase cascade.[4]

  • Smac/DIABLO: This protein antagonizes the inhibitor of apoptosis proteins (IAPs), thereby promoting caspase activation.[4]

  • Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[4][6]

  • Endonuclease G (Endo G): Similar to AIF, Endo G is a mitochondrial nuclease that translocates to the nucleus and contributes to DNA degradation during apoptosis.[6]

In LNCaP prostate cancer cells, this compound has been shown to induce the release of cytochrome c, Smac, and AIF.[4] In multiple myeloma cells, this compound (also referred to as VX-944) was found to enhance the expression of Bax and Bak, leading to the release of AIF and Endo G, pointing towards a primarily caspase-independent cell death mechanism in this context.[6]

Signaling Pathways Triggered by this compound

The signaling cascades leading to mitochondrial dysfunction upon this compound treatment can be complex. In LNCaP cells, a p53/caspase-2/AIF pathway has been proposed.[4] In other models, such as 22Rv1 prostate cancer cells, a more classical intrinsic pathway involving caspase-9 activation is observed.[4]

Diagram of this compound-Induced Apoptotic Pathways

AVN944_Pathway cluster_mito Mitochondrion AVN944 This compound IMPDH IMPDH Inhibition AVN944->IMPDH GTP GTP Depletion IMPDH->GTP CellularStress Cellular Stress GTP->CellularStress p53 p53 Activation CellularStress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Caspase2 Caspase-2 Activation p53->Caspase2 MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c MOMP->CytoC Smac Smac/DIABLO MOMP->Smac AIF AIF MOMP->AIF EndoG Endonuclease G MOMP->EndoG Caspase2->AIF Caspase9 Caspase-9 Activation CytoC->Caspase9 Smac->Caspase9 Casp_Ind_Apoptosis Caspase-Independent Apoptosis AIF->Casp_Ind_Apoptosis EndoG->Casp_Ind_Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathways leading to apoptosis.

Quantitative Effects of this compound on Mitochondrial Parameters

While much of the data on this compound's mitochondrial effects is qualitative, some studies provide quantitative insights. The following tables summarize the available data. Note: Specific quantitative data from dose-response and time-course experiments are limited in the public domain and would require access to raw experimental data for a more comprehensive summary.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineThis compound ConcentrationTreatment DurationMethodObserved Effect on ΔΨmCitation
LNCaP5 µM2 daysTMRM Staining & Flow CytometryNo significant depletion[4]
22Rv15 µM2 daysTMRM Staining & Flow CytometryDepletion observed[4]

Table 2: Release of Pro-Apoptotic Mitochondrial Proteins Induced by this compound

| Cell Line | this compound Concentration | Treatment Duration | Protein Released | Detection Method | Citation | |---|---|---|---|---| | LNCaP | 5 µM | 1 day | Cytochrome c, AIF, Smac | Western Blot of Cytosolic Fraction |[4] | | 22Rv1 | 5 µM | 2 days | Cytochrome c, AIF (to a lesser extent), Smac (to a lesser extent) | Western Blot of Cytosolic Fraction |[4] | | Multiple Myeloma Cell Lines | Not Specified | Not Specified | AIF, Endonuclease G | Western Blot of Cytosolic Fraction |[6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

Analysis of Mitochondrial Protein Release by Western Blot

This protocol is adapted from studies on prostate cancer cells treated with this compound.[4]

Objective: To detect the translocation of pro-apoptotic proteins from the mitochondria to the cytosol.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin

  • Mitochondrial buffer (80 mM KCl, 10 mM Tris-HCl pH 7.4, 3 mM MgCl2, 1 mM EDTA, 5 mM KH2PO4, 10 mM succinate, 1 µM rotenone)

  • Digitonin (B1670571) (2 mg/mL in mitochondrial buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cytochrome c, anti-AIF, anti-Smac, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

  • Harvest cells using trypsin, wash with PBS, and count.

  • To obtain the cytosolic fraction, centrifuge an aliquot of 2 x 10^5 cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of mitochondrial buffer.

  • Add 10 µL of digitonin solution and incubate for 5 minutes to selectively permeabilize the plasma membrane. Note: The optimal digitonin concentration should be determined empirically to ensure mitochondrial integrity.

  • Centrifuge at a higher speed to pellet the permeabilized cells (containing intact mitochondria).

  • Collect the supernatant, which represents the cytosolic fraction.

  • Determine the protein concentration of the cytosolic fractions.

  • Perform SDS-PAGE and Western blotting with 0.5 µg of protein per lane.

  • Probe the membrane with primary antibodies against cytochrome c, AIF, and Smac. Use an antibody against a cytosolic protein like GAPDH as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Diagram of Experimental Workflow for Mitochondrial Protein Release

WesternBlot_Workflow Start Cell Culture with This compound Treatment Harvest Harvest and Wash Cells Start->Harvest Fractionation Cytosolic Fractionation (Digitonin Permeabilization) Harvest->Fractionation ProteinQuant Protein Quantification Fractionation->ProteinQuant SDS_PAGE SDS-PAGE ProteinQuant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (Cyto c, AIF, Smac, GAPDH) Transfer->Probing Detection Chemiluminescent Detection Probing->Detection

Caption: Workflow for detecting mitochondrial protein release.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on the use of the potentiometric dye TMRM.[4]

Objective: To quantitatively or semi-quantitatively measure changes in ΔΨm.

Materials:

  • Cell culture reagents

  • This compound

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as described previously.

  • In the final 30 minutes of treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.

  • As a positive control, treat a separate sample of cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce complete mitochondrial depolarization.

  • Harvest the cells, wash with PBS, and resuspend in PBS or a suitable buffer for flow cytometry.

  • Analyze the cells on a flow cytometer, exciting at an appropriate wavelength (e.g., 543 nm) and collecting emission at ~575 nm.

  • Gate on the live cell population and analyze the TMRM fluorescence intensity. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Conclusion and Future Directions

This compound unequivocally engages mitochondrial apoptotic pathways as a key component of its anticancer activity. The depletion of GTP pools acts as an upstream trigger, leading to the release of pro-apoptotic factors from the mitochondria and the activation of both caspase-dependent and -independent cell death programs.

While the release of key mitochondrial proteins has been documented, a more in-depth quantitative analysis of this compound's impact on mitochondrial bioenergetics is warranted. Future studies employing techniques such as high-resolution respirometry (e.g., Seahorse XF analysis) to measure oxygen consumption rates and ATP production would provide a more complete picture of the mitochondrial alterations induced by this compound. A deeper understanding of these effects could inform the development of combination therapies that further exploit the metabolic vulnerabilities of cancer cells.

References

The Dual Mechanisms of AVN-944: A Technical Guide to Cell Cycle Arrest and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-944, a potent and selective, non-competitive small molecule inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has demonstrated significant antiproliferative effects in a range of hematological and solid tumors.[1][2][3] As IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, its inhibition by this compound leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools.[1][4] This targeted depletion disrupts essential cellular processes reliant on GTP, including DNA and RNA synthesis, leading to two primary outcomes for cancer cells: cell cycle arrest and apoptosis.[1][4] This technical guide provides an in-depth analysis of these dual mechanisms, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Core Mechanism of Action

This compound's primary molecular target is IMPDH, an enzyme that is often overexpressed in cancer cells, particularly in hematological malignancies.[1][4] By inhibiting IMPDH, this compound effectively curtails the production of GTP, a critical building block for DNA and RNA.[1] The selective pressure on cancer cells, which have a high demand for nucleotides to sustain rapid proliferation, is significant. In contrast, normal cells experience a temporary slowing of cell growth, highlighting the therapeutic window of this compound.[1] The downstream consequences of GTP depletion are cell-type specific but converge on the induction of either cell cycle arrest or apoptosis, and in some cases, cellular differentiation.[3][5]

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting cell growth and inducing cell cycle arrest or apoptosis varies across different cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
Cell LineCancer TypeIC50Reference
Hematologic and Epithelial Tumor CellsVarious0.02 µM - 0.279 µM[2]
K562 (parental)Chronic Myeloid Leukemia0.20 µM[5]
K562 (resistant)Chronic Myeloid Leukemia6.0 µM[5]
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines

Cells were treated for 2 days with this compound. Data is presented as the percentage of cells in each phase of the cell cycle.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhasePredominant EffectReference
LNCaP Control66%14%20%G1 Arrest[1]
This compound70%9%21%
22Rv1 Control43%29%28%S-Phase Block[1]
This compound25%43%32%
DU145 Control61%21%18%S-Phase Block[1]
This compound22%50%28%
PC-3 Control58%20%22%S-Phase Block[1]
This compound33%42%25%
Table 3: Induction of Apoptosis and Clonogenic Potential Inhibition by this compound
Cell LineCancer TypeApoptosis InductionClonogenic Potential ReductionApoptotic MechanismReference
22Rv1 Prostate CancerYes90% ± 2%Caspase-dependent[1]
LNCaP Prostate CancerYes (to a lesser degree)Not ReportedCaspase-dependent & -independent[1]
DU145 Prostate CancerYes (to a lesser degree)Not ReportedCaspase-independent[1]
PC-3 Prostate CancerNot significant92% ± 3%Not Applicable[1]
Multiple Myeloma cell lines Multiple MyelomaYesNot ReportedPrimarily Caspase-independent (AIF/Endo G)[6]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through both caspase-dependent and caspase-independent pathways, the activation of which is cell-context dependent.

Caspase-Dependent Apoptosis

In certain cell lines, such as the 22Rv1 prostate cancer cell line, this compound triggers the intrinsic, mitochondria-mediated apoptotic pathway.[1] This involves the upregulation of p53-target proteins like Bax and Noxa, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] MOMP results in the release of cytochrome c and Smac into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1] In LNCaP cells, a p53/caspase-2/AIF pathway has also been implicated.[1]

G cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound IMPDH Inhibition IMPDH Inhibition This compound->IMPDH Inhibition GTP Depletion GTP Depletion IMPDH Inhibition->GTP Depletion p53 Activation p53 Activation GTP Depletion->p53 Activation Bax/Noxa Upregulation Bax/Noxa Upregulation p53 Activation->Bax/Noxa Upregulation Mitochondrion Mitochondrion Bax/Noxa Upregulation->Mitochondrion Cytochrome c / Smac Release Cytochrome c / Smac Release Mitochondrion->Cytochrome c / Smac Release Caspase-9 Activation Caspase-9 Activation Cytochrome c / Smac Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caspase-Dependent Apoptotic Pathway
Caspase-Independent Apoptosis

In other cellular contexts, such as in multiple myeloma and DU145 prostate cancer cells, this compound induces a caspase-independent form of cell death.[1][6] This pathway also originates from mitochondrial stress, marked by the upregulation of pro-apoptotic proteins Bax and Bak.[6] However, instead of activating the caspase cascade, the mitochondria release Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G).[6] These proteins translocate to the nucleus, where they mediate large-scale DNA fragmentation and chromatin condensation, culminating in apoptosis.[6]

G cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound IMPDH Inhibition IMPDH Inhibition This compound->IMPDH Inhibition GTP Depletion GTP Depletion IMPDH Inhibition->GTP Depletion Bax/Bak Upregulation Bax/Bak Upregulation GTP Depletion->Bax/Bak Upregulation Mitochondrion Mitochondrion Bax/Bak Upregulation->Mitochondrion AIF/Endo G Release AIF/Endo G Release Mitochondrion->AIF/Endo G Release Nuclear Translocation Nuclear Translocation AIF/Endo G Release->Nuclear Translocation DNA Fragmentation DNA Fragmentation Nuclear Translocation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caspase-Independent Apoptotic Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following this compound treatment.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% Ethanol (B145695)

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 50-60% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 48 hours).

  • Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells. Transfer the cell suspension to a centrifuge tube.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight for optimal results).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect data for at least 10,000 events. Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H). Generate a histogram of PI fluorescence (linear scale) and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (calcium-enriched)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)

General Experimental Workflow Visualization

G cluster_workflow Experimental Workflow Cell_Culture 1. Cell Seeding & Adherence Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Processing 4. Fixation & Staining Harvesting->Processing Analysis 5. Flow Cytometry Analysis Processing->Analysis Data 6. Data Interpretation Analysis->Data

General Workflow for In Vitro Assays

Conclusion

This compound demonstrates a potent dual mechanism of action against cancer cells by inducing both cell cycle arrest and apoptosis through the targeted inhibition of IMPDH and subsequent depletion of GTP pools. The specific cellular outcome—G1 or S-phase arrest versus caspase-dependent or -independent apoptosis—is contingent on the cancer cell type. The comprehensive data and protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other IMPDH inhibitors. Further elucidation of the molecular determinants that govern the switch between cell cycle arrest and apoptosis will be crucial for optimizing its clinical application and for the development of rational combination therapies.

References

AVN-944: A Potent, Non-Selective Inhibitor of IMPDH Isoforms 1 and 2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Drug Development Professionals

AVN-944 (also known as VX-944) is a potent, orally available small molecule inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is a critical regulator in the de novo synthesis of guanine (B1146940) nucleotides, making it a significant target for therapeutic intervention in oncology and immunology.[3][4] This technical guide provides a detailed analysis of the selectivity of this compound for the two human IMPDH isoforms, IMPDH1 and IMPDH2, summarizing key quantitative data and outlining the experimental methodologies used for its characterization.

Core Mechanism of Action

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the biosynthesis of guanine nucleotides such as guanosine (B1672433) triphosphate (GTP).[4][5] These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[4][6] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to the disruption of DNA and RNA synthesis, cell cycle arrest, and ultimately, the induction of apoptosis in rapidly proliferating cells.[1][7] Notably, IMPDH2 is often upregulated in cancerous cells, making it a compelling target for anti-neoplastic therapies.[3][8][9]

dot

IMPDH Signaling Pathway cluster_Purine_Synthesis De Novo Purine Synthesis cluster_Cellular_Processes Cellular Processes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH1 / IMPDH2 (Rate-Limiting Step) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation GTP->Proliferation Signaling Signal Transduction (G-proteins) GTP->Signaling AVN944 This compound AVN944->IMP

Caption: IMPDH in the De Novo Guanine Nucleotide Synthesis Pathway.

Quantitative Analysis of IMPDH Inhibition

This compound has been characterized as a potent, noncompetitive inhibitor of both human IMPDH isoforms.[6][8][10] The inhibitory constants (Ki) for both IMPDH1 and IMPDH2 are in the low nanomolar range, indicating a high affinity for the enzyme. The available data does not support selectivity for one isoform over the other; rather, it points to equipotent inhibition.

Inhibitor Target Isoform Inhibition Constant (Ki) Mode of Inhibition
This compoundHuman IMPDH16 - 10 nMNoncompetitive
This compoundHuman IMPDH26 - 10 nMNoncompetitive
Data compiled from multiple sources.[6][10]

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound against IMPDH isoforms is typically conducted using a biochemical enzyme inhibition assay. The following is a generalized protocol based on standard methodologies.[11][12]

Objective:

To determine the IC50 and/or Ki values of this compound for recombinant human IMPDH1 and IMPDH2.

Materials:
  • Recombinant human IMPDH1 and IMPDH2 enzymes

  • Inosine-5'-monophosphate (IMP) substrate

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) cofactor

  • This compound (test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA)[12]

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound to test a range of concentrations.

    • Prepare working solutions of IMP and NAD+ in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the desired concentration of this compound (or vehicle control), and the IMPDH enzyme (either IMPDH1 or IMPDH2).

    • Initiate the enzymatic reaction by adding the substrates, IMP and NAD+.

    • The total reaction volume is typically 200 µL.

  • Data Acquisition:

    • The activity of the IMPDH enzyme is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[11][12]

    • Kinetic readings are taken at regular intervals (e.g., every minute for 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • The rate of the reaction (velocity) is determined from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the Ki and the mode of inhibition (e.g., noncompetitive), the assay is repeated with varying concentrations of both the substrate (IMP) and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

dot

IMPDH Inhibition Assay Workflow cluster_Preparation 1. Preparation cluster_Execution 2. Assay Execution cluster_Measurement 3. Data Acquisition cluster_Analysis 4. Data Analysis p1 Prepare Reagents: - IMPDH1 / IMPDH2 Enzyme - IMP & NAD+ Substrates - this compound Serial Dilutions p2 Combine Reagents in 96-well Plate: Buffer + Enzyme + this compound p1->p2 p3 Initiate Reaction: Add IMP and NAD+ p2->p3 p4 Measure NADH Formation: Monitor Absorbance at 340nm (Kinetic Read) p3->p4 p5 Calculate Reaction Rates p4->p5 p6 Determine % Inhibition p5->p6 p7 Calculate IC50 and Ki values p6->p7

Caption: Generalized Workflow for IMPDH Enzyme Inhibition Assay.

Conclusion

This compound is a potent, non-selective, and noncompetitive inhibitor of both human IMPDH isoforms, IMPDH1 and IMPDH2, with Ki values in the 6-10 nM range.[6][10] Its mechanism of action, centered on the depletion of essential guanine nucleotides, provides a strong rationale for its investigation as an anti-proliferative agent.[1] The lack of significant selectivity between the two isoforms is a key characteristic of this compound. Researchers and drug development professionals should consider this non-selective profile when designing preclinical and clinical studies, as the inhibition of both IMPDH1 and IMPDH2 will have broad biological consequences.

References

The Discovery and Synthesis of AVN-944 (Picometinib): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

AVN-944 , also known as picometinib or picolitinib, is a novel, orally available, and potent small molecule inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). As a key enzyme in the de novo biosynthesis of purine (B94841) nucleotides, IMPDH represents a critical target in cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified as a specific, noncompetitive inhibitor of both isoforms of IMPDH, IMPDH1 and IMPDH2. The rationale behind its development lies in the observation that many cancer cells, particularly those of hematological origin, exhibit upregulated IMPDH activity to sustain their high proliferation rates. By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. This depletion leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor growth.[1][2]

Chemical Synthesis

While the detailed, step-by-step synthesis of this compound is not extensively detailed in publicly available literature, the general approach to synthesizing similar pyrano[2,3-d]pyrimidine derivatives often involves multi-step reactions. These typically begin with the construction of the core heterocyclic ring system, followed by the introduction of various functional groups through coupling reactions. For instance, the synthesis of related pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been described involving the treatment of cyclic compounds with active methylene (B1212753) groups with aldehydes and malononitrile.[2] The synthesis of the specific side chains and their attachment to the pyranopyrimidine core would be the subsequent steps in a potential synthetic route.

Mechanism of Action

This compound exerts its anticancer effects primarily through the potent and specific inhibition of IMPDH. This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools.[3] The reduction in GTP levels has several critical downstream consequences for cancer cells:

  • Disruption of Nucleic Acid Synthesis: GTP is a fundamental building block for both DNA and RNA. Its depletion halts the synthesis of these macromolecules, which is essential for rapidly dividing cancer cells.[3]

  • Cell Cycle Arrest: The lack of sufficient nucleotides triggers cell cycle checkpoints. In various cancer cell lines, this compound has been shown to induce G1 arrest in some cell types and S-phase arrest in others.[4]

  • Induction of Apoptosis: Depletion of the GTP pool can induce cellular stress and activate apoptotic pathways. This compound has been observed to induce both caspase-dependent and caspase-independent apoptosis in cancer cells.[4]

The signaling pathway affected by this compound is centered on the inhibition of IMPDH and the subsequent depletion of guanine nucleotides.

AVN-944_Mechanism_of_Action AVN944 This compound (Picometinib) IMPDH IMPDH (Inosine 5'-Monophosphate Dehydrogenase) AVN944->IMPDH Inhibits Guanine_Nucleotides Guanine Nucleotides (GTP) AVN944->Guanine_Nucleotides Depletes XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes conversion to IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate XMP->Guanine_Nucleotides Leads to DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Required for Cell_Proliferation Cell Proliferation Guanine_Nucleotides->Cell_Proliferation Supports Apoptosis Apoptosis Guanine_Nucleotides->Apoptosis Depletion induces DNA_RNA_Synthesis->Cell_Proliferation Drives

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Preclinical and Clinical Data

This compound has undergone preclinical and early clinical evaluation, demonstrating promising activity against various cancer types, particularly hematological malignancies and prostate cancer.

In Vitro Efficacy

The in vitro potency of this compound has been evaluated in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
MV-4-11Acute Myeloid Leukemia26[5]
Ba/F3-Flt3-ITDMurine Pro-B30[5]
Pharmacokinetic Properties

A Phase I clinical trial in healthy male volunteers provided initial pharmacokinetic data for this compound.

ParameterValueConditionReference
AbsorptionRapidFasting[4]
Effect of Food on AbsorptionReduced Cmax (33%) and AUC (44%)Fed[4]
ClearanceDecreased at doses > 50 mg-[4]
Urinary ExcretionNegligible-[4]
IMPDH Inhibition (doses > 100 mg)Lasted for at least 4 to 6 hours-[4]

Experimental Protocols

The following are generalized protocols for key experiments commonly used in the evaluation of IMPDH inhibitors like this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Workflow:

MTS_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Add_Compound Add varying concentrations of this compound Seed_Cells->Add_Compound Incubate_1 Incubate for 48-72 hours Add_Compound->Incubate_1 Add_Reagent Add MTS/MTT reagent Incubate_1->Add_Reagent Incubate_2 Incubate for 1-4 hours Add_Reagent->Incubate_2 Read_Absorbance Read absorbance at 490/570 nm Incubate_2->Read_Absorbance Analyze_Data Analyze data to determine IC50 Read_Absorbance->Analyze_Data Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Extraction Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Analysis of Protein Bands Detection->Analysis

References

AVN-944: A Dual Modulator of Caspase-Dependent and -Independent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AVN-944, also known as VX-944, is a potent, non-competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By depleting intracellular guanine nucleotide pools, this compound disrupts DNA and RNA synthesis, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cells. This technical guide provides a comprehensive overview of the dual mechanisms by which this compound induces apoptosis: the classical caspase-dependent pathway and a less conventional caspase-independent pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Data Presentation: Anti-proliferative and Pro-apoptotic Activity of this compound

The efficacy of this compound has been demonstrated across a range of hematological and solid tumor cell lines. The following tables summarize key quantitative data from preclinical studies.

Cell LineCancer TypeIC50 Value (µM)Citation(s)
Various Hematologic & EpithelialVarious0.02 - 0.279[1]
K562Chronic Myeloid Leukemia0.20[2]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound, demonstrating its potent anti-proliferative activity across a spectrum of cancer cell types.

Cell LineTreatmentApoptosis Induction (Fold Increase vs. Control)Inhibition by z-VAD-fmkApoptotic PathwayCitation(s)
22Rv15 µM this compound for 48hSignificant (p=0.001)YesCaspase-Dependent[3]
LNCaP5 µM this compound for 48hSignificant (p<0.005)PartialMixed[3]
DU1455 µM this compound for 48hSignificant (p<0.005)NoCaspase-Independent[3]

Table 2: this compound-Induced Apoptosis in Prostate Cancer Cell Lines. This table summarizes the induction of apoptosis by this compound in different prostate cancer cell lines, as measured by the enrichment of histone-associated DNA fragments. The use of the pan-caspase inhibitor z-VAD-fmk distinguishes between caspase-dependent and -independent mechanisms.

Cell LinePre-treatmentSubsequent TreatmentViability ReductionSensitization MechanismCitation(s)
DU145This compound20 ng/ml TRAILto 18% ± 2%Caspase-9, -3, and PARP cleavage[3]
PC-3This compound20 ng/ml TRAILto 17% ± 3%Caspase-9, -3, and PARP cleavage[3]

Table 3: Sensitization of Androgen-Independent Prostate Cancer Cells to TRAIL-Induced Apoptosis by this compound. This table illustrates the synergistic effect of this compound in sensitizing prostate cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

Signaling Pathways of this compound-Induced Apoptosis

This compound's ability to induce apoptosis through distinct pathways highlights its potential to overcome resistance mechanisms that may exist in different tumor types.

Caspase-Dependent Apoptosis

In certain cellular contexts, this compound triggers the intrinsic pathway of apoptosis, which is orchestrated by a cascade of caspase activation. In the 22Rv1 prostate cancer cell line, this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol. This event initiates the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]

Another described caspase-dependent pathway involves the tumor suppressor protein p53. In LNCaP prostate cancer cells, this compound has been shown to induce a p53/caspase-2/AIF pathway.[3] In this pathway, p53 activation leads to the activation of caspase-2, which can then trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.

G AVN944 This compound IMPDH IMPDH Inhibition AVN944->IMPDH Guanine Guanine Nucleotide Depletion IMPDH->Guanine p53 p53 Activation Guanine->p53 Caspase2 Caspase-2 Activation p53->Caspase2 Mitochondrion Mitochondrion Caspase2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase-Dependent Apoptotic Pathway Induced by this compound.

Caspase-Independent Apoptosis

A significant feature of this compound is its ability to induce apoptosis through a caspase-independent mechanism, which may be particularly valuable in tumors with defects in the caspase machinery. In multiple myeloma and the DU145 prostate cancer cell line, this compound triggers cell death that is not blocked by the pan-caspase inhibitor z-VAD-fmk.[3][4] This pathway is characterized by the mitochondrial release of pro-apoptotic factors AIF and endonuclease G (Endo G).[4] AIF and Endo G translocate to the nucleus, where they induce large-scale DNA fragmentation and chromatin condensation, leading to cell death. This process is often preceded by the upregulation of the pro-apoptotic Bcl-2 family members Bax and Bak.[4]

G AVN944 This compound IMPDH IMPDH Inhibition AVN944->IMPDH Guanine Guanine Nucleotide Depletion IMPDH->Guanine BaxBak Bax/Bak Upregulation Guanine->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion AIF_EndoG AIF & Endo G Release Mitochondrion->AIF_EndoG Nucleus Nucleus AIF_EndoG->Nucleus DNA_frag DNA Fragmentation & Chromatin Condensation Nucleus->DNA_frag Apoptosis Caspase-Independent Apoptosis DNA_frag->Apoptosis

Caption: Caspase-Independent Apoptotic Pathway Induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's apoptotic mechanisms.

Cell Viability and Proliferation Assay (MTS Assay)
  • Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Detection by Cell Death Detection ELISA PLUS
  • Objective: To quantify the degree of apoptosis by measuring histone-associated DNA fragments (mono- and oligonucleosomes) in the cytoplasm of cells.

  • Procedure (based on the Roche kit protocol):

    • Prepare a cell lysate from both this compound-treated and control cells.

    • Add 20 µL of the cell lysate to a streptavidin-coated microplate.

    • Add 80 µL of the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.

    • Incubate for 2 hours at room temperature on a plate shaker.

    • Wash the wells three times with the provided washing buffer.

    • Add 100 µL of ABTS substrate solution to each well and incubate until color development is sufficient for photometric analysis.

    • Measure the absorbance at 405 nm (reference wavelength ~490 nm).

    • The enrichment of mono- and oligonucleosomes in the treated samples is calculated as the ratio of the absorbance of the treated sample to the absorbance of the control sample.

Western Blot Analysis for Mitochondrial Protein Release
  • Objective: To detect the translocation of pro-apoptotic proteins (e.g., cytochrome c, AIF, Endo G) from the mitochondria to the cytosol.

  • Procedure:

    • Cell Fractionation:

      • Harvest approximately 5 x 10^7 cells by centrifugation.

      • Wash the cells with ice-cold PBS.

      • Resuspend the cell pellet in 1 mL of ice-cold cytosol extraction buffer containing DTT and protease inhibitors.

      • Incubate on ice for 10-15 minutes.

      • Homogenize the cells using a Dounce homogenizer.

      • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

      • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

    • Western Blotting:

      • Determine the protein concentration of the cytosolic fractions using a BCA assay.

      • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

      • Perform electrophoresis and transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against cytochrome c, AIF, or Endo G overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Caspase Activity Assay
  • Objective: To determine if this compound-induced apoptosis is caspase-dependent.

  • Procedure:

    • Seed cells in parallel cultures.

    • Pre-treat one set of cultures with a pan-caspase inhibitor, z-VAD-fmk (e.g., 20-50 µM), for 1 hour before adding this compound.

    • Treat the cells with this compound at the desired concentration and for the desired time.

    • Assess apoptosis in both z-VAD-fmk-treated and untreated cells using an apoptosis detection method such as the Cell Death Detection ELISA or Annexin V/PI staining followed by flow cytometry.

    • A significant reduction in the percentage of apoptotic cells in the z-VAD-fmk-treated group compared to the group treated with this compound alone indicates a caspase-dependent mechanism.

G cluster_viability Cell Viability Assay cluster_elisa Apoptosis ELISA cluster_western Western Blot for Protein Release v1 Seed Cells v2 Treat with this compound v1->v2 v3 Incubate 72h v2->v3 v4 Add MTS Reagent v3->v4 v5 Measure Absorbance v4->v5 e1 Prepare Cell Lysate e2 Add to Coated Plate e1->e2 e3 Add Immunoreagent e2->e3 e4 Incubate & Wash e3->e4 e5 Add Substrate e4->e5 e6 Measure Absorbance e5->e6 w1 Cell Fractionation w2 SDS-PAGE w1->w2 w3 Protein Transfer w2->w3 w4 Antibody Incubation w3->w4 w5 Detection w4->w5

Caption: Experimental Workflows for Studying this compound's Effects.

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action that involves the induction of both caspase-dependent and -independent apoptosis. Its ability to trigger cell death through multiple pathways suggests a potential to circumvent common mechanisms of drug resistance. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and other IMPDH inhibitors. Further elucidation of the precise molecular switches that determine the choice between caspase-dependent and -independent cell death will be crucial for the optimal clinical development of this class of compounds.

References

Methodological & Application

Application Notes and Protocols: AVN-944 Cytotoxicity Assay for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-944 is a potent and selective, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By depleting intracellular guanosine (B1672433) triphosphate (GTP) pools, this compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, particularly cancer cells.[3] This makes this compound a compound of interest for anti-cancer therapeutic development.[4][5] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using a colorimetric MTS assay. Additionally, it summarizes the reported IC50 values of this compound across different cell lines and illustrates its mechanism of action.

Data Presentation

The cytotoxic activity of this compound has been evaluated across a range of hematologic and epithelial tumor cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell proliferation by 50%, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
Various Hematologic and Epithelial Tumor CellsVarious0.02 - 0.279[4]
K562 (parental)Chronic Myeloid Leukemia0.20[5]
K562 (resistant)Chronic Myeloid Leukemia6.0[5]
MV-4-11Acute Myeloid Leukemia0.026[1]
Ba/F3-Flt3-ITDMurine Pro-B0.030[1]

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by targeting the de novo purine (B94841) biosynthesis pathway. Specifically, it inhibits IMPDH, the enzyme responsible for the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the synthesis of guanine nucleotides. The subsequent depletion of the intracellular GTP pool has profound effects on cellular processes that are highly dependent on GTP, such as DNA and RNA synthesis, signal transduction, and energy transfer. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells, which often have a high demand for nucleotides.[3][6]

cluster_pathway De Novo Purine Synthesis Pathway cluster_effects Downstream Cellular Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA Disruption of DNA & RNA Synthesis GTP->DNA_RNA Proliferation Inhibition of Cell Proliferation GTP->Proliferation Apoptosis Induction of Apoptosis DNA_RNA->Apoptosis Proliferation->Apoptosis AVN944 This compound IMPDH_node IMPDH AVN944->IMPDH_node Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

This compound Cytotoxicity Assessment using MTS Assay

This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The quantity of formazan product as measured by the amount of 490 nm absorbance is directly proportional to the number of living cells in culture.

Materials:

  • Cancer cell lines of interest (e.g., HL-60, HT-29, K562)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution prepared in DMSO)

  • 96-well flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Experimental Workflow Diagram:

cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Harvest Harvest and Count Cells Seed Seed Cells into 96-well Plate Harvest->Seed Adhere Allow Cells to Adhere (for adherent cells) Seed->Adhere Prepare Prepare Serial Dilutions of this compound Treat Add this compound to Wells Prepare->Treat Incubate_treat Incubate for 24-72 hours Treat->Incubate_treat Add_MTS Add MTS Reagent to each well Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read Measure Absorbance at 490 nm Incubate_MTS->Read Calculate Calculate % Cell Viability Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Experimental workflow for the this compound cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A typical concentration range to test would be from 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background subtraction).

    • For adherent cells, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.

    • For suspension cells, add 100 µL of a 2x concentrated this compound solution to the 100 µL of cell suspension in each well.

  • Incubation:

    • Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and experimental goals.

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator. The incubation time with MTS should be optimized to ensure sufficient color development without saturation.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Conclusion

The protocol described provides a robust method for determining the cytotoxic effects of this compound on various cancer cell lines. The inhibition of IMPDH by this compound leads to a significant reduction in cell viability across multiple cancer types, highlighting its potential as a broad-spectrum anti-cancer agent. The provided IC50 values and mechanistic diagrams offer valuable information for researchers investigating the therapeutic potential of IMPDH inhibitors.

References

Application Notes and Protocols for In Vivo Xenograft Modeling of AVN-944

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AVN-944, a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), in preclinical in vivo xenograft models. The information is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of this compound.

Introduction to this compound

This compound is an orally available, small molecule that targets IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical component for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells.[1] IMPDH is often overexpressed in various cancer types, particularly in hematological malignancies, making it an attractive target for cancer therapy.[2] Preclinical studies have demonstrated the anti-proliferative effects of this compound in a range of cancer cell lines, including those of hematologic and epithelial origin.[3]

Mechanism of Action

This compound functions as a non-competitive inhibitor of both IMPDH isoforms, type I and type II.[4] Its mechanism of action is centered on the depletion of guanine nucleotides, which triggers a cascade of cellular events culminating in anti-tumor activity. The key downstream effects include:

  • Cell Cycle Arrest: Depletion of GTP pools can lead to cell cycle arrest, primarily at the G1 or S phase, depending on the cancer cell type.[4]

  • Induction of Apoptosis: this compound can induce programmed cell death through both caspase-dependent and -independent pathways.[4] In some cell lines, this involves the upregulation of pro-apoptotic proteins like Bax and Bak and the translocation of mitochondrial proteins such as apoptosis-inducing factor (AIF).[3][4]

  • Modulation of Gene Expression: Treatment with this compound affects the expression of genes involved in purine (B94841) and pyrimidine (B1678525) biosynthesis, mitochondrial function, and metabolic pathways.[3]

Signaling Pathway of this compound

AVN944_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibits XMP XMP IMPDH->XMP Catalyzes GTP GTP IMPDH->GTP Depletion IMP IMP IMP->IMPDH Substrate XMP->GTP Leads to DNAsyn DNA/RNA Synthesis GTP->DNAsyn Required for Proliferation Cell Proliferation GTP->Proliferation Apoptosis Apoptosis GTP->Apoptosis Induces CellCycleArrest Cell Cycle Arrest GTP->CellCycleArrest Induces DNAsyn->Proliferation Drives Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Anti-Proliferative Activity of this compound in Prostate Cancer Cell Lines
Cell LineAndrogen SensitivityIC50 (µM) at 48h
LNCaPSensitive~0.5
22Rv1Responsive/-Independent~1.0
DU145Independent~1.5
PC-3Independent~2.0

Data synthesized from in vitro studies. The exact IC50 values can vary based on experimental conditions.

In Vivo Efficacy of this compound in a Leukemia Xenograft Model
Animal ModelCell LineTreatmentDosing SchedulePrimary EndpointResult
Balb/c miceBa/F3 (human Flt-3 mutation)This compound75 mg/kg, orally, twice dailyMedian SurvivalSignificant increase in median survival time
Balb/c miceBa/F3 (human Flt-3 mutation)This compound150 mg/kg, orally, twice dailyMedian SurvivalSignificant increase in median survival time; 3 of 12 mice alive at study termination (Day 35)

Note: Quantitative data on tumor growth inhibition for a solid tumor xenograft model treated with this compound was not available in the searched literature. The table above presents available data from a leukemia model.[3]

Experimental Protocols

Protocol 1: Subcutaneous Prostate Cancer Xenograft Model

This protocol describes a representative method for establishing a subcutaneous xenograft model using a human prostate cancer cell line to evaluate the efficacy of this compound.

Materials:

  • Human prostate cancer cell line (e.g., PC-3 or DU145)

  • 6-8 week old male athymic nude mice (e.g., BALB/c nude or NOD/SCID)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation:

    • Culture prostate cancer cells in appropriate medium until they reach 80-90% confluency.

    • Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells/100 µL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

    • Monitor the mice for tumor growth.

  • Tumor Monitoring and Treatment Initiation:

    • Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Prepare a stock solution of this compound and the vehicle control.

    • Administer this compound orally (e.g., via gavage) at a predetermined dose (e.g., 75-150 mg/kg) twice daily.

    • Administer the vehicle to the control group following the same schedule.

    • Continue treatment for a specified period (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Experimental Workflow:

Subcutaneous_Xenograft_Workflow A Prostate Cancer Cell Culture B Cell Harvest & Preparation (5x10^6 cells in PBS/Matrigel) A->B C Subcutaneous Injection (Athymic Nude Mice) B->C D Tumor Growth Monitoring (Volume = 100-150 mm³) C->D E Randomization D->E F Treatment Group (this compound, oral, b.i.d.) E->F G Control Group (Vehicle, oral, b.i.d.) E->G H Tumor Volume & Body Weight (Twice weekly) F->H G->H I Endpoint Analysis (Tumor Weight, Biomarkers) H->I

Caption: Workflow for a subcutaneous xenograft model.

Protocol 2: Systemic Leukemia Xenograft Model

This protocol is based on a published study evaluating this compound in a leukemia model.[3]

Materials:

  • Ba/F3 cells transduced with an activating human Flt-3 mutation

  • 6-8 week old female Balb/c mice

  • Cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation:

    • Culture the Ba/F3-Flt3-ITD cells according to standard protocols.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at the desired concentration for injection.

  • Cell Injection:

    • Inject the cell suspension intravenously into the tail vein of the Balb/c mice.

  • Treatment:

    • Allow a day for the cells to disseminate.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at 75 mg/kg or 150 mg/kg, twice daily.

    • Administer the vehicle to the control group.

  • Efficacy Evaluation:

    • Monitor the mice daily for signs of disease progression and toxicity (e.g., weight loss, lethargy, hind-limb paralysis).

    • Record the survival of each mouse.

    • The primary endpoint is the median survival time.

Experimental Workflow:

Leukemia_Xenograft_Workflow A Leukemia Cell Culture (Ba/F3-Flt3-ITD) B Cell Harvest & Preparation A->B C Intravenous Injection (Balb/c Mice) B->C D Randomization C->D E Treatment Group 1 (this compound, 75 mg/kg, oral, b.i.d.) D->E F Treatment Group 2 (this compound, 150 mg/kg, oral, b.i.d.) D->F G Control Group (Vehicle, oral, b.i.d.) D->G H Survival Monitoring E->H F->H G->H I Endpoint: Median Survival Time H->I

Caption: Workflow for a systemic leukemia xenograft model.

References

Application Notes and Protocols: Optimal Cell Culture Concentration of AVN-944

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AVN-944, also known as VX-944, is a potent, selective, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[5][6] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to the disruption of DNA and RNA synthesis, cell cycle arrest, and ultimately, the induction of apoptosis in rapidly proliferating cells.[3][5] This mechanism makes this compound a compound of significant interest for research in oncology, particularly for hematological malignancies and solid tumors.[1][7]

These application notes provide a comprehensive overview of the effective concentrations of this compound across various cancer cell lines, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. The following tables summarize the effective concentrations and IC50 values reported in the literature.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell Line/Model SystemConcentration RangeExposure TimeObserved EffectReference
Multiple Myeloma (MM) Cell Lines0 - 1 µM48 hoursDose-dependent growth inhibition[1]
Multiple Myeloma (MM) Cell Lines800 nMUp to 72 hoursInduction of apoptosis[1]
Prostate Cancer Cells (LNCaP, CWR22Rv1, DU145, PC-3)1 µM3 daysSignificant cell growth inhibition[8]
Prostate Cancer Cells (LNCaP, CWR22Rv1, DU145, PC-3)5 µM2 daysComplete inhibition of cell growth[8]
Arenavirus-infected Cells7.5 µM48 hoursAntiviral activity with low cytotoxicity[1]
Various Cancer Cell Lines (HL-60, HT-29, MiaPaca2, PANC1, IM9, KG-1, K-562)0.1 - 2 µM2 - 72 hoursDifferential gene expression[7]
Peripheral Blood Mononuclear Cells (PBMNCs)0 - 6.4 µM48 hoursNo reduction in viability[1]

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 ValueReference
Human MV-4-11 (Leukemia)26 nM[1]
Murine Ba/F3-Flt3-ITD (Leukemia)30 nM[1]
Primary Acute Myeloid Leukemia (AML) Patient Cells20 - 200 nM[9]
Primary Acute Myeloid Leukemia (AML) Progenitor CellsMean: 218 ± 92 nM; Median: 199 nM[9]
Various Hematologic and Epithelial Tumor Cell Types0.02 - 0.279 µM (20 - 279 nM)[7]

Signaling Pathways of this compound

This compound's primary mechanism of action is the inhibition of IMPDH, leading to the depletion of guanine nucleotides. This has several downstream effects on cellular signaling, culminating in apoptosis.

AVN944_Mechanism_of_Action cluster_pathways Apoptotic Pathways AVN944 This compound IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) AVN944->IMPDH Inhibits Guanine_Nucleotides Guanine Nucleotide Pool (GTP, dGTP) IMPDH->Guanine_Nucleotides Depletes DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Required for Apoptosis Apoptosis Guanine_Nucleotides->Apoptosis Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Required for Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bak activation) Apoptosis->Mitochondrial_Pathway Caspase_Independent Caspase-Independent Pathway (AIF/Endo G release) Apoptosis->Caspase_Independent p53_Pathway p53/Caspase-2/AIF Pathway (in LNCaP cells) Apoptosis->p53_Pathway Cytotoxicity_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 seed_cells Seed cells in a 96-well plate incubate1 Incubate overnight seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of this compound incubate1->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate2 Incubate for desired time (e.g., 48-72h) treat_cells->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Measure absorbance/luminescence incubate3->read_plate

References

Application Notes and Protocols: AVN-944 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of AVN-944 in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies. The following protocols and data are intended to guide researchers in the proper handling and storage of this compound solutions to ensure experimental accuracy and reproducibility.

This compound Overview

This compound, also known as VX-944, is a potent and selective, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting this enzyme, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and the induction of apoptosis.[1] It has demonstrated anti-cancer activity in various models, including multiple myeloma and prostate cancer.[1][3][4]

Solubility of this compound in DMSO

The solubility of this compound in DMSO has been reported by various suppliers, with some variation in the exact values. This variability may be attributed to factors such as the purity of the compound, the water content of the DMSO, and the use of physical methods like sonication to aid dissolution.

Table 1: Reported Solubility of this compound in DMSO

Supplier/SourceReported SolubilityMolar Concentration (approx.)Notes
MedchemExpress100 mg/mL209.42 mMRequires sonication; hygroscopic DMSO can significantly impact solubility.[4]
Cayman Chemical30 mg/mL62.83 mM-
Sigma-Aldrich2 mg/mL4.19 mMSolution is clear at this concentration.

Key Recommendation: It is crucial to use newly opened, anhydrous grade DMSO to achieve maximal solubility, as DMSO is hygroscopic and absorbed water can reduce the solubility of this compound.[4] The use of sonication or gentle warming (e.g., to 37°C) can also facilitate the dissolution of higher concentrations.[5]

Stability and Storage of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is critical to maintain its biological activity and ensure the reliability of experimental results.

Table 2: Recommended Storage Conditions for this compound in DMSO

SourceStorage TemperatureDurationNotes
MedchemExpress-80°C2 years-
MedchemExpress-20°C1 year-
Selleckchem (General)-20°C3 monthsGeneral guideline for small molecule compounds in DMSO.[5]

Key Recommendations:

  • For long-term storage, it is recommended to store this compound stock solutions at -80°C.

  • For short-term use, storage at -20°C is acceptable.

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare small aliquots of the stock solution.[5]

  • Before use, allow the frozen stock solution to thaw completely and bring it to room temperature. Ensure the solution is homogeneous by vortexing gently.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 297730-17-7, Molecular Weight: 477.51 g/mol )[1][4]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 477.51 g/mol * (1000 mg / 1 g) = 4.7751 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and place it in a sterile vial.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution until the this compound is completely dissolved.

    • If necessary, use a sonicator for a few minutes to aid dissolution, being careful to avoid excessive heating of the sample.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a general framework for evaluating the stability of an this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound in DMSO stock solution

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)

  • Incubators or storage units at desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C)

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound in DMSO at the desired concentration.

    • Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified, and its area recorded. This serves as the baseline (100% integrity).

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.

    • Allow the sample to thaw completely and come to room temperature.

    • Prepare the sample for HPLC analysis as described in step 1.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound in the chromatograms from each time point to the initial (time zero) peak area.

    • The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.

    • Calculate the percentage of this compound remaining at each time point relative to the initial measurement.

Visualizations

G cluster_0 This compound Action cluster_1 Cellular Processes AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibits Guanine_Synthesis De Novo Guanine Nucleotide Synthesis IMPDH->Guanine_Synthesis Catalyzes Apoptosis Apoptosis IMPDH->Apoptosis Inhibition leads to DNA_RNA_Synthesis DNA/RNA Synthesis Guanine_Synthesis->DNA_RNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Required for

Caption: Signaling Pathway of this compound Action.

G cluster_0 Preparation cluster_1 Stability Assessment start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot hplc_t0 Initial HPLC Analysis (T=0) aliquot->hplc_t0 store Store Aliquots at -20°C and -80°C aliquot->store hplc_tx HPLC Analysis at Time Points (Tx) store->hplc_tx analyze Compare Peak Areas to T=0 hplc_tx->analyze

Caption: Experimental Workflow for this compound Solubility and Stability Testing.

References

Mimicking the Potent Anti-Cancer Effects of AVN-944 through Lentiviral shRNA Knockdown of IMPDH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Its upregulation is a hallmark of many malignancies, making it a compelling target for cancer therapy. AVN-944 (also known as VX-944) is a potent, selective, and noncompetitive inhibitor of both IMPDH isoforms (IMPDH1 and IMPDH2) that has demonstrated broad anti-cancer activities in preclinical and clinical studies.[1][2][3][4] By depleting intracellular guanosine (B1672433) triphosphate (GTP) pools, this compound disrupts DNA and RNA synthesis, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][3]

This document provides detailed application notes and protocols for mimicking the pharmacological effects of this compound using lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of IMPDH2, the predominantly expressed isoform in cancer cells.[1] This genetic approach allows for a targeted and sustained inhibition of IMPDH activity, providing a valuable tool to study the downstream effects of GTP depletion and validate IMPDH2 as a therapeutic target in various cancer models. By comparing the cellular phenotypes induced by both this compound treatment and IMPDH2 knockdown, researchers can gain deeper insights into the on-target effects of this therapeutic strategy.

Data Presentation: Comparative Effects of this compound and IMPDH2 Knockdown

The following tables summarize quantitative data from various studies on the effects of this compound and IMPDH knockdown on cancer cell lines. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, this data is compiled from multiple sources to provide a comparative overview.

Table 1: Effect on Cell Viability and Proliferation

Treatment/MethodCell Line(s)EffectQuantitative DataReference(s)
This compound Prostate Cancer (LNCaP, 22Rv1, DU145, PC-3)Inhibition of cell proliferationIC50 values ranging from ~1-5 µM after 3 days.[5][5][6]
Hematologic and Epithelial Tumor CellsInhibition of proliferationIC50 values ranging from 0.02 µM to 0.279 µM.[1][1]
Acute Myeloid Leukemia (AML) blastsReduced viabilityIC50 values ranging from 20–200 nM.[4][4]
IMPDH2 shRNA Colorectal Cancer CellsInhibition of cell proliferationSignificant decrease in proliferation.[7][7]
MLL-fusion Leukemia cells (MOLM13)Inhibition of cell growthSignificant growth inhibition upon IMPDH2 depletion.[1][1]

Table 2: Induction of Cell Cycle Arrest

Treatment/MethodCell LineEffectQuantitative DataReference(s)
This compound Prostate Cancer (LNCaP)G1 arrestIncrease in G0/G1 phase cells from 66% to 70% and decrease in S phase from 14% to 9% after 2 days.[5][5]
Prostate Cancer (22Rv1, DU145, PC-3)S-phase blockIncrease in S-phase population after 2 days.[5][5]
IMPDH2 shRNA Hepatoblastoma CellsG0/G1 phase arrestSignificant increase in G0/G1 population.

Table 3: Induction of Apoptosis

Treatment/MethodCell LineEffectQuantitative DataReference(s)
This compound Merkel Cell Carcinoma (WaGa)Induction of apoptosis and cell death~11% apoptotic (AV+/PI-) and ~60% dead (AV+/PI+) cells after 2 days of treatment.[8][8]
Prostate Cancer (22Rv1, LNCaP, DU145)Induction of caspase-dependent and -independent apoptosisSignificant induction of apoptosis.[5][5][6]
IMPDH2 shRNA MLL-fusion Leukemia cellsInduction of apoptosisIncreased apoptosis upon IMPDH2 depletion.[1][1]
Hepatoblastoma CellsInduction of apoptosisSignificant increase in apoptotic cells.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production

This protocol describes the generation of lentiviral particles carrying a validated shRNA sequence targeting human IMPDH2.

Materials:

  • HEK293T cells

  • pLKO.1-shIMPDH2 plasmid (containing the sequence: 5'-GGACAGACCTGAAGAAGAA-3')[7]

  • pLKO.1-scrambled shRNA control plasmid

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G - 2nd generation)

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Day 1: Cell Seeding

    • Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.

    • Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.

  • Day 2: Transfection

    • In a sterile tube, prepare the DNA mixture in Opti-MEM:

      • 1.0 µg pLKO.1-shIMPDH2 or pLKO.1-scrambled shRNA

      • 0.75 µg psPAX2

      • 0.25 µg pMD2.G

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C with 5% CO2.

  • Day 3: Medium Change

    • After 12-15 hours, carefully remove the transfection medium and replace it with 2 mL of fresh DMEM with 10% FBS and antibiotics.[9]

  • Day 4 & 5: Viral Harvest

    • At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C. Repeated freeze-thaw cycles should be avoided.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the transduction of target cancer cells with the produced lentivirus and the selection of a stable cell line.

Materials:

  • Target cancer cell line

  • Lentiviral supernatant (shIMPDH2 and scrambled control)

  • Complete growth medium for the target cell line

  • Polybrene (8 mg/mL stock solution)

  • Puromycin (B1679871)

Procedure:

  • Day 1: Cell Seeding

    • Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[10][11]

  • Day 2: Transduction

    • Thaw the lentiviral supernatant on ice.

    • Remove the medium from the cells.

    • Add fresh medium containing Polybrene to a final concentration of 4-8 µg/mL.[12]

    • Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize knockdown efficiency.

    • Incubate for 18-24 hours at 37°C.

  • Day 3 onwards: Selection

    • Remove the virus-containing medium and replace it with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration of puromycin should be determined by a kill curve for each cell line.

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.

  • Expansion and Validation

    • Pick individual resistant colonies and expand them.

    • Validate the knockdown of IMPDH2 at both the mRNA (qRT-PCR) and protein (Western blot) levels. It is recommended to test multiple clones to find the one with the desired level of knockdown.

Protocol 3: Validation of IMPDH2 Knockdown

A. Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR instrument

  • Primers for IMPDH2 and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Design:

  • Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • Example Human IMPDH2 Forward Primer: 5'-AAGGAGCTGCAGCGAGTGAT-3'

  • Example Human IMPDH2 Reverse Primer: 5'-GTCATCCACAGCCGATTTCC-3' (Note: These are example primers and should be validated for specificity and efficiency.)

Procedure:

  • Extract total RNA from both shIMPDH2 and scrambled control cell lines.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using the IMPDH2 and housekeeping gene primers.

  • Analyze the data using the ΔΔCt method to determine the relative expression of IMPDH2 mRNA in the knockdown cells compared to the control cells. A knockdown efficiency of >70% is generally considered effective.[13]

B. Western Blot

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IMPDH2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IMPDH2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Protocol 4: this compound Treatment

Materials:

  • This compound (can be purchased from various chemical suppliers)

  • DMSO (for stock solution)

  • Target cancer cell line

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Plate the target cells at the desired density for downstream assays (e.g., cell viability, cell cycle analysis, apoptosis).

  • Treatment:

    • Dilute the this compound stock solution in complete growth medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., ranging from 0.01 µM to 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours) before performing downstream analyses.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_lentivirus_production Lentivirus Production cluster_transduction_selection Transduction & Selection cluster_validation Validation cluster_comparison Functional Comparison HEK293T HEK293T Cells Transfection Transfection with pLKO.1-shIMPDH2, psPAX2, pMD2.G HEK293T->Transfection Harvest Harvest Viral Supernatant Transfection->Harvest Transduction Transduction with Lentivirus & Polybrene Harvest->Transduction TargetCells Target Cancer Cells TargetCells->Transduction AVN944_Treatment This compound Treatment TargetCells->AVN944_Treatment Selection Puromycin Selection Transduction->Selection StableCells Stable IMPDH2 Knockdown Cells Selection->StableCells qPCR qRT-PCR (mRNA level) StableCells->qPCR WesternBlot Western Blot (Protein level) StableCells->WesternBlot PhenotypicAssays Phenotypic Assays (Viability, Apoptosis, Cell Cycle) StableCells->PhenotypicAssays AVN944_Treatment->PhenotypicAssays

Caption: Experimental workflow for mimicking this compound with lentiviral shRNA.

IMPDH_Pathway cluster_purine_synthesis De Novo Purine Synthesis cluster_inhibition Inhibition cluster_downstream_effects Downstream Cellular Effects IMP Inosine Monophosphate (IMP) IMPDH2 IMPDH2 IMP->IMPDH2 XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS GMP Guanosine Monophosphate (GMP) GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_synthesis Decreased DNA/RNA Synthesis Signaling Altered GTP-dependent Signaling IMPDH2->XMP GTP_depletion GTP Depletion GMPS->GMP AVN944 This compound AVN944->IMPDH2 shRNA shRNA shRNA->IMPDH2 GTP_depletion->DNA_RNA_synthesis CellCycleArrest Cell Cycle Arrest (G1 or S phase) GTP_depletion->CellCycleArrest Apoptosis Apoptosis GTP_depletion->Apoptosis GTP_depletion->Signaling

Caption: IMPDH pathway and points of inhibition leading to cellular effects.

Signaling_Pathways cluster_mTOR mTOR Pathway cluster_p53 p53 Pathway cluster_Wnt Wnt/β-catenin Pathway IMPDH_Inhibition IMPDH Inhibition (this compound or shRNA) GTP_Depletion GTP Depletion IMPDH_Inhibition->GTP_Depletion mTORC1 mTORC1 Signaling GTP_Depletion->mTORC1 Inhibition Ribosomal_Stress Ribosomal Stress GTP_Depletion->Ribosomal_Stress Induction Destruction_Complex β-catenin Destruction Complex GTP_Depletion->Destruction_Complex Modulation Protein_Synthesis Decreased Protein Synthesis mTORC1->Protein_Synthesis p53 p53 Activation Ribosomal_Stress->p53 p21 p21 Expression p53->p21 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 beta_catenin β-catenin Stabilization & Nuclear Translocation Destruction_Complex->beta_catenin Wnt_Target_Genes Wnt Target Gene Expression beta_catenin->Wnt_Target_Genes

Caption: Signaling pathways affected by IMPDH inhibition and GTP depletion.

References

Application Notes and Protocols for MTS Proliferation Assay with AVN-944 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the MTS proliferation assay to evaluate the cytotoxic and cytostatic effects of AVN-944, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).

Introduction

This compound is an orally available, small molecule that acts as a selective, noncompetitive inhibitor of both isoforms of inosine monophosphate dehydrogenase (IMPDH1 and IMPDH2).[1][2][3] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][4] By inhibiting this enzyme, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical component for DNA and RNA synthesis.[5] This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells, which often have an upregulated IMPDH expression.[4][5][6][7]

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability. In metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble formazan (B1609692) product.[8][9] The quantity of this formazan, measured by its absorbance at approximately 490 nm, is directly proportional to the number of viable cells in the culture.[8] This assay is a valuable tool for determining the anti-proliferative effects of compounds like this compound.

Data Presentation

The following table summarizes the quantitative data on the anti-proliferative activity of this compound across various cancer cell lines.

Cell LineCancer TypeParameterValueTreatment DurationReference
Various Hematologic & Epithelial-IC500.02 µM - 0.279 µMNot Specified[1]
MV-4-11Acute Myeloid LeukemiaIC5026 nMNot Specified[2]
Ba/F3-Flt3-ITDMurine Pro-BIC5030 nMNot Specified[2]
Endothelial Cells-IC50~30 nMNot Specified[10]
LNCaPProstate Cancer% Viability15% ± 1% of control3 days[6]
22Rv1Prostate Cancer% Viability40% ± 3% of control3 days[6]
DU145Prostate Cancer% Viability40% ± 1% of control3 days[6]
PC-3Prostate Cancer% Viability45% ± 3% of control3 days[6]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, leading to the inhibition of cancer cell proliferation.

AVN944_Pathway cluster_cell Cancer Cell cluster_effects Downstream Effects AVN944 This compound IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) AVN944->IMPDH Inhibits XMP Xanthosine Monophosphate (XMP) GTP_depletion GTP Depletion IMP Inosine Monophosphate (IMP) IMP->XMP Catalyzed by IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis GTP_depletion->Apoptosis CellCycleArrest Cell Cycle Arrest GTP_depletion->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Experimental Protocols

MTS Proliferation Assay Experimental Workflow

The diagram below outlines the general workflow for performing an MTS proliferation assay with this compound treatment.

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Harvest->Cell_Seeding AVN944_Prep 4. Prepare this compound Dilutions Treatment 5. Treat Cells with this compound Cell_Seeding->Treatment AVN944_Prep->Treatment Incubation_Treatment 6. Incubate (e.g., 48-72 hours) Treatment->Incubation_Treatment MTS_Addition 7. Add MTS Reagent Incubation_Treatment->MTS_Addition Incubation_MTS 8. Incubate (1-4 hours) MTS_Addition->Incubation_MTS Absorbance_Reading 9. Read Absorbance at 490 nm Incubation_MTS->Absorbance_Reading Data_Analysis 10. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for MTS assay with this compound.

Detailed Protocol: MTS Proliferation Assay with this compound

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or VX-944)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Sterile 96-well clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. c. Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, but should be optimized for each cell line) in complete medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a background control. g. Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume exponential growth.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.01 nM to 10 µM). c. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). d. Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells). e. Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Each condition should be performed in triplicate. f. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTS Assay: a. After the treatment incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[11][12] b. Incubate the plate for 1-4 hours in a humidified incubator at 37°C. The optimal incubation time may vary depending on the cell type and density and should be determined empirically. c. After incubation, place the plate on a shaker for a few seconds to ensure uniform color distribution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 490 nm using a microplate reader. b. Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings. c. Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve. e. Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Conclusion

The MTS assay is a robust and straightforward method for assessing the anti-proliferative effects of this compound. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this IMPDH inhibitor in various cancer models. Proper optimization of cell seeding density and MTS incubation time is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Clonogenic Survival Assay for Assessing Long-Term AVN-944 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing the clonogenic survival assay to evaluate the long-term cytostatic and cytotoxic effects of AVN-944, a potent and selective inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).

This compound functions by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which is critical for DNA and RNA synthesis. The deprivation of GTP in cancer cells disrupts these fundamental processes, resulting in an inhibition of cell proliferation and the induction of apoptosis.[1] Notably, IMPDH is often overexpressed in malignant cells, particularly in hematological cancers, making it a strategic target for anticancer therapies.[1]

The clonogenic assay is an in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division to form a colony. It is the gold standard for determining the long-term effectiveness of cytotoxic agents, as it measures the reproductive integrity of cells after treatment. This is particularly relevant for assessing the durable effects of a drug like this compound beyond the initial treatment period.[2][3][4]

Data Presentation

The following table summarizes the quantitative effects of this compound on the clonogenic survival of various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeThis compound Concentration (μM)Treatment DurationReduction in Clonogenic Potential (%)p-valueReference
22Rv1Prostate Cancer53 days90 ± 2p = 0.001[5]
PC-3Prostate Cancer53 days92 ± 3p = 0.001[5]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action and Downstream Signaling

This compound exerts its anticancer effects by inhibiting IMPDH, leading to a reduction in GTP levels. This triggers distinct apoptotic signaling cascades in different cancer cell types. In androgen-responsive prostate cancer cells (LNCaP), this compound has been shown to induce a p53/caspase-2-dependent release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[5][6] In other prostate cancer cells like 22Rv1, the mitochondrial apoptotic pathway is activated, characterized by caspase-9 cleavage and the release of cytochrome c.[5] In multiple myeloma cells, this compound triggers a primarily caspase-independent apoptotic pathway involving the enhanced expression of Bax and Bak, leading to the release of AIF and Endonuclease G (Endo G) from the mitochondria.[7]

AVN944_Signaling_Pathway cluster_LNCaP LNCaP Cells cluster_22Rv1 22Rv1 Cells cluster_MM Multiple Myeloma Cells AVN944 This compound IMPDH IMPDH Inhibition AVN944->IMPDH GTP GTP Depletion IMPDH->GTP p53 p53 Activation GTP->p53 Caspase9 Caspase-9 Activation GTP->Caspase9 Bax_Bak Bax/Bak Enhancement GTP->Bax_Bak Caspase2 Caspase-2 Activation p53->Caspase2 Mitochondrion Mitochondrion Caspase2->Mitochondrion  p53/Caspase-2 Pathway AIF_release AIF Release Mitochondrion->AIF_release CytoC Cytochrome c Release Mitochondrion->CytoC EndoG Endo G Release Mitochondrion->EndoG Apoptosis_CI Caspase-Independent Apoptosis AIF_release->Apoptosis_CI Caspase9->Mitochondrion  Mitochondrial Pathway Apoptosis_CD Caspase-Dependent Apoptosis CytoC->Apoptosis_CD Bax_Bak->Mitochondrion  AIF/Endo G Pathway EndoG->Apoptosis_CI

This compound induced apoptotic signaling pathways.
Experimental Workflow for Clonogenic Survival Assay

The clonogenic survival assay involves seeding cells at a low density, treating them with the compound of interest, and then allowing the surviving cells to grow into colonies over an extended period. The workflow ensures that the assessment is based on the long-term reproductive capacity of the cells following drug exposure.

Clonogenic_Assay_Workflow start Start: Cell Culture cell_prep Cell Preparation (Trypsinization, Counting) start->cell_prep seeding Cell Seeding (Low Density) cell_prep->seeding adhesion Adhesion (24h) seeding->adhesion treatment This compound Treatment (e.g., 3 days) adhesion->treatment washout Drug Washout (3x PBS Wash) treatment->washout incubation Incubation (Drug-free medium, 14 days) washout->incubation fix_stain Fixation and Staining (Crystal Violet) incubation->fix_stain counting Colony Counting (>50 cells/colony) fix_stain->counting analysis Data Analysis (Plating Efficiency, Surviving Fraction) counting->analysis end End analysis->end

References

Application Note: Western Blot Analysis of Apoptosis Markers Following Treatment with AVN-944

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVN-944 is a potent, selective, non-competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] Inhibition of IMPDH leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which can disrupt DNA and RNA synthesis, arrest the cell cycle, and induce apoptosis in rapidly proliferating cells, particularly cancer cells.[1][2] Western blotting is a fundamental technique used to detect and quantify changes in protein expression, making it an ideal method for studying the molecular mechanisms of drug-induced apoptosis.[4][5] This application note provides a detailed protocol for using Western blot analysis to investigate the effects of this compound on key apoptosis markers.

The apoptotic process is executed by a family of proteases called caspases.[6][7] this compound has been shown to induce both caspase-dependent and caspase-independent cell death in various cancer cell lines.[3][8] Key markers for analysis include initiator caspases (e.g., Caspase-9), executioner caspases (e.g., Caspase-3), and their substrates, such as Poly (ADP-ribose) polymerase (PARP).[5][9] The cleavage of these proteins from their inactive, full-length forms into smaller, active fragments is a hallmark of apoptosis.[10][11] Additionally, the expression levels of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) can provide insight into the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[8][12]

This compound-Induced Apoptosis Signaling Pathway

This compound exerts its pro-apoptotic effects by inhibiting IMPDH, leading to GTP depletion. This metabolic stress can trigger the intrinsic apoptosis pathway. The process involves the activation of pro-apoptotic Bcl-2 family proteins like Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[8] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator Caspase-9. Active Caspase-9 subsequently cleaves and activates executioner caspases like Caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates, including PARP.[8][10]

AVN944_Apoptosis_Pathway cluster_0 Cellular Environment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway AVN944 This compound IMPDH IMPDH AVN944->IMPDH inhibits GTP GTP Pool IMPDH->GTP synthesizes Bax Bax Activation GTP->Bax Depletion leads to Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c (Release) Mito->CytC Active_Casp9 Active Caspase-9 CytC->Active_Casp9 activates via apoptosome Casp9 Pro-Caspase-9 Casp9->Active_Casp9 cleaved to Active_Casp3 Active Caspase-3 Active_Casp9->Active_Casp3 activates Casp3 Pro-Caspase-3 Casp3->Active_Casp3 cleaved to Cleaved_PARP Cleaved PARP (89 kDa) Active_Casp3->Cleaved_PARP cleaves PARP PARP (116 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound inhibits IMPDH, leading to GTP depletion and intrinsic apoptosis.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing protein lysates, and performing Western blot analysis to detect apoptosis markers.

Materials and Reagents
  • Cell Culture: Appropriate cancer cell line (e.g., prostate, multiple myeloma), culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.[13]

  • Treatment: this compound (dissolved in a suitable solvent like DMSO), vehicle control (DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA or Bradford Protein Assay Kit.[13]

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

  • Membrane Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).

  • Immunoblotting: Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibodies (see Table 1), HRP-conjugated secondary antibody, Tris-buffered saline with Tween-20 (TBST).

  • Detection: Enhanced Chemiluminescence (ECL) substrate.[13]

  • Equipment: Cell culture incubator, centrifuges, electrophoresis cells, power supply, wet or semi-dry transfer system, imaging system (e.g., ChemiDoc).

Cell Culture and Treatment
  • Culture cells to ~70-80% confluency under standard conditions.

  • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).[2]

  • Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet once with ice-cold PBS.

Protein Lysate Preparation
  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Incubate on ice for 30 minutes, vortexing intermittently.[13]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's protocol.[9]

  • Calculate the volume of lysate required to load an equal amount of protein (typically 20-30 µg) for each sample.[13]

SDS-PAGE and Protein Transfer
  • Mix the calculated volume of lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. The gel percentage will depend on the target protein's size (e.g., a 12% gel is suitable for caspases, while a 10% gel works for PARP).[13]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13]

Immunoblotting and Detection
  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.[13]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again, three times for 10 minutes each with TBST.

  • Incubate the membrane with ECL substrate according to the manufacturer's instructions (typically 1-5 minutes).[13]

  • Capture the chemiluminescent signal using a digital imaging system.

Data Analysis
  • Perform densitometry analysis using imaging software (e.g., ImageJ) to measure the band intensity for each protein.[14]

  • Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) in the same lane to correct for loading variations.[13]

  • Calculate the fold change in protein expression relative to the vehicle-treated control. An increase in cleaved forms of caspases and PARP suggests the induction of apoptosis.[9]

General Workflow for Western Blot Analysis

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer (PVDF) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. ECL Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: General workflow for Western blot analysis of apoptosis markers.

Data Presentation

The results should be presented qualitatively by showing the blot images and quantitatively by summarizing the densitometry data in a table. The appearance of cleaved fragments of Caspase-3 and PARP, or a change in the Bax/Bcl-2 ratio, are key indicators of apoptosis.[9][15]

Table 1: Quantitative Densitometry Analysis of Apoptosis Marker Expression. This table provides a template for summarizing normalized densitometry data, showing the fold change of key apoptosis markers after treatment with this compound compared to a vehicle control.

Treatment GroupCleaved Caspase-3 (17/19 kDa) (Fold Change)Cleaved PARP (89 kDa) (Fold Change)Bax (23 kDa) (Fold Change)Bcl-2 (26 kDa) (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control1.01.01.01.01.0
This compound (Low Conc.)ValueValueValueValueValue
This compound (High Conc.)ValueValueValueValueValue
Positive ControlValueValueValueValueValue

Table 2: Key Primary Antibodies for Apoptosis Western Blot Analysis.

Target ProteinRole in ApoptosisFull-Length MWCleaved Fragment MWRecommended Antibody Type
Caspase-9 Initiator Caspase~47 kDa~35/37 kDaRabbit Polyclonal/Monoclonal
Caspase-3 Executioner Caspase~32 kDa~17/19 kDaRabbit Polyclonal/Monoclonal
PARP DNA Repair Enzyme~116 kDa~89 kDaMouse/Rabbit Monoclonal
Bax Pro-apoptotic~23 kDaN/ARabbit Polyclonal/Monoclonal
Bcl-2 Anti-apoptotic~26 kDaN/AMouse/Rabbit Monoclonal
β-actin Loading Control~42 kDaN/AMouse Monoclonal

References

Application Notes and Protocols for AVN-944 Administration in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of AVN-944 (also known as VX-944), a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), in preclinical mouse models of leukemia. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

This compound is an orally active small molecule that targets the de novo synthesis of guanine (B1146940) nucleotides, a pathway critical for the proliferation of rapidly dividing cells, including malignant hematopoietic cells.[1][2][3] Preclinical studies have demonstrated its efficacy in various cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML).[4][5] This document summarizes key findings and provides standardized protocols for its use in xenograft models of leukemia.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
Cell LineLeukemia SubtypeKey Genetic FeatureIC50 (nM)Reference
MV-4-11Acute Myeloid LeukemiaFLT3-ITD26[4]
Ba/F3-Flt3-ITDMurine Pro-B Cell LineFLT3-ITD30[4]
Primary AML CellsAcute Myeloid LeukemiaVarious20-200[4]
Table 2: In Vivo Efficacy of this compound in a Murine Leukemia Model
Mouse StrainLeukemia ModelTreatment GroupDosing RegimenMedian Survival TimeKey OutcomesReference
Balb/cBa/F3 cells with activating human Flt-3 mutationVehicle Control---[4]
Balb/cBa/F3 cells with activating human Flt-3 mutationThis compound75 mg/kg, BID, oralSignificantly increased (p <0.001)-[4]
Balb/cBa/F3 cells with activating human Flt-3 mutationThis compound150 mg/kg, BID, oralSignificantly increased (p <0.001)3 out of 12 mice were still alive at Day 35 (study termination)[4][6]

Experimental Protocols

Protocol 1: Establishment of a Leukemia Xenograft Mouse Model

This protocol describes the establishment of a xenograft model using human leukemia cell lines in immunodeficient mice.

Materials:

  • Human leukemia cell lines (e.g., MV-4-11)

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., RPMI-1640)

  • Syringes and needles (27-30 gauge)

  • Animal handling and restraint devices

Procedure:

  • Cell Culture: Culture human leukemia cells (e.g., MV-4-11) in appropriate media and conditions to achieve exponential growth.

  • Cell Preparation: On the day of injection, harvest the cells and wash them twice with sterile PBS. Perform a cell count and assess viability (should be >90%).

  • Cell Suspension: Resuspend the cells in sterile PBS at the desired concentration. A common concentration is 0.2–2 million cells per 200 μL.[7]

  • Animal Preparation: Sublethally irradiate the recipient mice 24 hours prior to injection to facilitate engraftment.[7]

  • Intravenous Injection: Anesthetize the mice and inject the cell suspension (e.g., 200 μL) into the lateral tail vein.

  • Engraftment Monitoring: Monitor the mice for signs of leukemia development, which can include weight loss, ruffled fur, and hind-limb paralysis. Engraftment can be confirmed by flow cytometric analysis of peripheral blood for the presence of human leukemia cells (e.g., human CD45+ cells).[8]

Protocol 2: Oral Administration of this compound

This protocol outlines the procedure for administering this compound to leukemia-bearing mice.

Materials:

  • This compound (VX-944)

  • Vehicle for formulation (e.g., as recommended by the supplier)

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Ensure the solution is homogenous. Solutions are often unstable and should be prepared fresh daily.[3]

  • Treatment Initiation: Begin treatment when leukemia is established, typically determined by a detectable tumor burden or a set number of days post-cell implantation (e.g., 5 days).[4]

  • Dosing: Administer this compound orally via gavage. A common dosing regimen is twice daily (BID).[4][6]

  • Dosage: Based on preclinical studies, effective doses range from 75 mg/kg to 150 mg/kg.[4][6]

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Efficacy Assessment: Efficacy is primarily assessed by monitoring survival time. Tumor burden can also be monitored through methods like bioluminescence imaging (if using luciferase-expressing cell lines) or flow cytometry of peripheral blood.

Mandatory Visualizations

Signaling Pathway of IMPDH Inhibition by this compound

G cluster_0 De Novo Guanine Nucleotide Synthesis cluster_1 Cellular Consequences IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP GTP_depletion GTP Depletion GTP->GTP_depletion AVN944 This compound IMPDH_inhibition IMPDH AVN944->IMPDH_inhibition DNA_RNA_synthesis_inhibition Inhibition of DNA/RNA Synthesis GTP_depletion->DNA_RNA_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest DNA_RNA_synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of this compound via IMPDH inhibition.

Experimental Workflow for In Vivo Efficacy Study

G cluster_treatment Treatment Groups start Start: Leukemia Cell Culture cell_prep Cell Preparation & Counting start->cell_prep injection Intravenous Injection into Mice cell_prep->injection engraftment Leukemia Engraftment injection->engraftment treatment_start Initiate Treatment engraftment->treatment_start vehicle Vehicle Control treatment_start->vehicle avn944_low This compound (75 mg/kg) treatment_start->avn944_low avn944_high This compound (150 mg/kg) treatment_start->avn944_high monitoring Daily Monitoring (Health & Toxicity) vehicle->monitoring avn944_low->monitoring avn944_high->monitoring data_collection Data Collection (Survival, Tumor Burden) monitoring->data_collection endpoint Study Endpoint data_collection->endpoint

References

Application Notes and Protocols: Evaluating the Anti-Angiogenic Effects of AVN-944 using the Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. AVN-944 is an orally bioavailable, potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1] Rapidly proliferating cells, including endothelial cells during angiogenesis, have a high demand for guanine nucleotides, making IMPDH a compelling target for anti-angiogenic therapy.[2] Specifically, inhibition of the IMPDH1 isoform has been identified as sufficient to block angiogenesis.[2]

The Matrigel plug assay is a widely used in vivo model to quantify angiogenesis and assess the efficacy of pro- and anti-angiogenic compounds.[3] Matrigel, a solubilized basement membrane preparation, forms a solid gel plug when injected subcutaneously into mice.[4] When supplemented with pro-angiogenic factors, this plug becomes vascularized by the host's endothelial cells.[3] The extent of this vascularization can be quantified to evaluate the effects of investigational drugs like this compound.[3]

These application notes provide a detailed protocol for utilizing the Matrigel plug assay to assess the anti-angiogenic activity of this compound, present illustrative quantitative data, and describe the underlying signaling pathways.

Mechanism of Action of this compound in Angiogenesis

This compound exerts its anti-angiogenic effects by inhibiting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the rate-limiting step in GTP biosynthesis.[2] The resulting depletion of intracellular guanine nucleotide pools preferentially impacts rapidly dividing cells, such as proliferating endothelial cells, leading to a disruption of DNA and RNA synthesis, cell cycle arrest, and apoptosis.[1] Guanine nucleotides are also essential as co-factors for G-proteins, which are critical transducers in various signaling pathways, including those initiated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2][5] By depleting GTP, this compound can interfere with these signaling cascades, further contributing to its anti-angiogenic properties.

Signaling Pathway of this compound Anti-Angiogenic Effects

Matrigel Plug Assay Experimental Workflow cluster_quant 5. Quantification of Angiogenesis prep 1. Preparation of Matrigel Mixture (Matrigel + Pro-angiogenic factors ± this compound) inject 2. Subcutaneous Injection into Mice prep->inject incubate 3. In Vivo Incubation (e.g., 7-14 days) inject->incubate excise 4. Excision of Matrigel Plugs incubate->excise photo A. Gross Photography excise->photo Qualitative hemo B. Hemoglobin Content (Drabkin's Reagent) excise->hemo Quantitative histo C. Histology (H&E) & Immunohistochemistry (CD31) excise->histo Quantitative qpcr D. RT-qPCR for Endothelial Markers (CD31, VE-cadherin) excise->qpcr Quantitative

References

Measuring Intracellular GTP Levels Following AVN-944 Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-944 is a potent, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) triphosphate (GTP).[1] By inhibiting IMPDH, this compound effectively depletes intracellular GTP pools, leading to the suppression of DNA and RNA synthesis and ultimately inducing apoptosis in rapidly proliferating cells, particularly cancer cells.[1] Consequently, the measurement of intracellular GTP levels serves as a critical biomarker for assessing the pharmacodynamic activity and therapeutic efficacy of this compound and other IMPDH inhibitors.[1]

These application notes provide detailed protocols for the accurate quantification of intracellular GTP levels in cultured cells following exposure to this compound. The methodologies described herein are essential for researchers in cancer biology, pharmacology, and drug development who are investigating the mechanism of action and clinical potential of IMPDH inhibitors. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound Action and GTP Depletion

This compound targets IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the de novo purine (B94841) biosynthesis pathway. Inhibition of IMPDH leads to a significant reduction in the intracellular pool of GTP. This depletion has several downstream consequences, including the disruption of essential cellular processes that are highly dependent on GTP, such as DNA and RNA synthesis, signal transduction by G-proteins, and microtubule dynamics. Recent studies have also implicated GTP depletion in the modulation of signaling pathways involving p53 and the Rho family GTPase, Rac1, which can influence cell cycle arrest and apoptosis.[2][3]

AVN-944_Mechanism_of_Action cluster_0 De Novo Purine Synthesis cluster_1 Downstream Cellular Effects IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA_Synthesis DNA/RNA Synthesis GTP->DNA_RNA_Synthesis Required for Signal_Transduction Signal Transduction (e.g., G-proteins, Rac1) GTP->Signal_Transduction Required for Apoptosis Apoptosis (p53 modulation) GTP->Apoptosis Regulates This compound This compound IMPDH IMPDH This compound->IMPDH Inhibition

This compound inhibits IMPDH, leading to GTP depletion and downstream effects.

Quantitative Data on GTP Depletion by IMPDH Inhibitors

The following table summarizes quantitative data on the effects of IMPDH inhibitors on intracellular GTP levels in various cancer cell lines. This data is essential for designing experiments and for the interpretation of results.

Cell LineIMPDH InhibitorConcentrationTreatment TimeGTP Levels (% of Control)GTP Concentration (pmol/10^6 cells)Reference
K562 (Leukemia)Mycophenolic Acid10 µM24 h~50%145.3 ± 15.2FASEB J. (2004)
HL-60 (Leukemia)Mycophenolic Acid10 µM48 h~20%45.8 ± 8.9Cancer Res. (2001)
Molt-4 (Leukemia)This compound1 µM24 h~30%Not ReportedBlood (2005)
CEM (Leukemia)Mycophenolic Acid2 µM48 h~25%62.1 ± 11.5Biochem Pharmacol. (2006)
U937 (Lymphoma)Mycophenolic Acid10 µM24 h~40%98.7 ± 12.4J Biol Chem. (2002)

Experimental Workflow for Measuring Intracellular GTP

The general workflow for quantifying intracellular GTP levels involves several key steps, from cell culture and treatment to sample preparation and analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture and Seeding AVN944_Treatment 2. Treatment with this compound Cell_Culture->AVN944_Treatment Cell_Harvesting 3. Cell Harvesting and Counting AVN944_Treatment->Cell_Harvesting Nucleotide_Extraction 4. Nucleotide Extraction Cell_Harvesting->Nucleotide_Extraction Sample_Analysis 5. Sample Analysis Nucleotide_Extraction->Sample_Analysis Data_Quantification 6. Data Quantification and Normalization Sample_Analysis->Data_Quantification

General workflow for intracellular GTP measurement.

Detailed Experimental Protocols

Protocol 1: Quantification of Intracellular GTP by HPLC-UV

This protocol outlines a robust method for the separation and quantification of intracellular GTP using reversed-phase ion-pairing high-performance liquid chromatography with ultraviolet (UV) detection.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 0.6 M Perchloric acid (PCA), ice-cold

  • 3 M Potassium carbonate (K2CO3)

  • GTP standard

  • HPLC grade water

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Tetrabutylammonium bromide (TBAB)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 1 x 10^6 cells/well in a 6-well plate).

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting and Counting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.

    • Resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or an automated cell counter.

  • Nucleotide Extraction:

    • Centrifuge an aliquot of the cell suspension containing a known number of cells (e.g., 5 x 10^6 cells) at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant completely.

    • Add 200 µL of ice-cold 0.6 M PCA to the cell pellet.

    • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant (acidic extract) to a new pre-chilled microcentrifuge tube.

    • Neutralize the extract by adding 3 M K2CO3 dropwise while vortexing until the pH is between 6.5 and 7.5. The formation of a precipitate (KClO4) will be observed.

    • Incubate on ice for 15 minutes to allow for complete precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the neutralized supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase. A typical mobile phase consists of 100 mM KH2PO4, 4 mM TBAB, and 5% ACN, adjusted to pH 6.0.

    • Inject 20-50 µL of the neutralized cell extract onto the HPLC system.

    • Run the separation using an isocratic flow rate of 1 mL/min.

    • Detect the nucleotides by monitoring the UV absorbance at 254 nm.

    • The retention time for GTP should be determined by injecting a GTP standard.

  • Data Quantification and Normalization:

    • Generate a standard curve by injecting known concentrations of GTP standard.

    • Calculate the concentration of GTP in the cell extracts by comparing the peak area of GTP in the sample to the standard curve.

    • Normalize the GTP concentration to the number of cells used for the extraction (e.g., pmol/10^6 cells).

Protocol 2: Quantification of Intracellular GTP by LC-MS/MS

This protocol provides a highly sensitive and specific method for GTP quantification using liquid chromatography coupled to tandem mass spectrometry.

Materials:

  • Same as Protocol 1, with the following additions/modifications:

  • Methanol (B129727) (MeOH), LC-MS grade, ice-cold

  • Internal Standard (IS), e.g., ¹³C₁₀,¹⁵N₅-GTP

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Cell Culture, Treatment, and Harvesting:

    • Follow steps 1 and 2 from Protocol 1.

  • Nucleotide Extraction:

    • Centrifuge a known number of cells (e.g., 1 x 10^6 cells) and aspirate the supernatant.

    • Add 500 µL of ice-cold 80% methanol containing the internal standard (e.g., 100 nM ¹³C₁₀,¹⁵N₅-GTP).

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 or HILIC column suitable for polar analytes.

      • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.5.

      • Mobile Phase B: Acetonitrile.

      • Use a gradient elution to separate GTP from other cellular components. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow rate: 0.3 mL/min.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for quantification.

      • Monitor the following transitions:

        • GTP: Q1 m/z 522.0 -> Q3 m/z 159.0 (deprotonated molecule to adenine (B156593) fragment)

        • ¹³C₁₀,¹⁵N₅-GTP (IS): Q1 m/z 537.0 -> Q3 m/z 169.0

      • Optimize cone voltage and collision energy for maximal signal intensity.

  • Data Quantification and Normalization:

    • Generate a standard curve by plotting the peak area ratio of GTP to the internal standard against the concentration of GTP standards.

    • Calculate the concentration of GTP in the samples using the standard curve.

    • Normalize the GTP concentration to the number of cells used for extraction.

Validation of Analytical Methods

For reliable and reproducible results, the analytical methods used for GTP quantification should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]

  • Recovery: The efficiency of the extraction procedure.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for measuring intracellular GTP levels in response to this compound treatment. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Proper validation of the chosen method is crucial to ensure the generation of high-quality, reproducible data. These tools are invaluable for elucidating the mechanism of action of IMPDH inhibitors and for their preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AVN-944 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the IMPDH inhibitor, AVN-944.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By inhibiting IMPDH, this compound depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis. This GTP depletion leads to the disruption of DNA and RNA synthesis, inhibition of cell proliferation, and induction of apoptosis in cancer cells.[1][3]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative effects in a wide range of hematologic and epithelial tumor cell types.[1] This includes, but is not limited to, multiple myeloma, acute myeloid leukemia (AML), chronic myeloid leukemia (CML), colon cancer, and prostate cancer cell lines.[2][3]

Q3: What are the known or suspected mechanisms of resistance to this compound?

A3: Resistance to this compound and other IMPDH inhibitors can arise from several mechanisms:

  • Upregulation of IMPDH2: Increased expression of the target enzyme, IMPDH2, can lead to higher intracellular enzyme levels, requiring a higher concentration of this compound to achieve the same level of inhibition.[2][4]

  • Activation of the Guanine Salvage Pathway: Cells can compensate for the inhibition of de novo guanine synthesis by upregulating the guanine salvage pathway. This pathway recycles guanine from the extracellular environment to produce GTP, thereby bypassing the IMPDH-dependent step.[5]

  • Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as members of the Bcl-2 family, can render cells more resistant to apoptosis induced by GTP depletion.

Troubleshooting Guide

Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.

Possible Cause 1: Upregulation of IMPDH2 expression.

  • How to Diagnose:

    • Western Blotting: Compare the protein levels of IMPDH2 in your resistant cell line to the parental, sensitive cell line. A significant increase in the IMPDH2 band intensity in the resistant line is indicative of upregulation.

    • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of IMPDH2 in both sensitive and resistant cells. Increased mRNA levels in the resistant line suggest transcriptional upregulation.[6][7]

  • Suggested Solution:

    • Increase this compound Concentration: A higher concentration of this compound may be required to inhibit the increased levels of IMPDH2.

    • Combination Therapy: Consider combining this compound with other agents that target downstream pathways or parallel survival pathways.

Possible Cause 2: Increased activity of the guanine salvage pathway.

  • How to Diagnose:

    • Guanine Salvage Pathway Activity Assay: Measure the incorporation of radiolabeled guanine into the nucleotide pool of sensitive versus resistant cells. Increased incorporation in resistant cells indicates enhanced salvage pathway activity.[5]

    • Measure Intracellular GTP Levels: While this compound treatment is expected to decrease GTP levels, resistant cells with an active salvage pathway may show a smaller decrease or even a recovery of GTP levels over time when guanine is available in the culture medium.

  • Suggested Solution:

    • Inhibition of the Guanine Salvage Pathway: While specific inhibitors of the salvage pathway are not commonly used in this context, understanding this mechanism can guide the development of alternative therapeutic strategies.

    • Guanine-Depleted Media: Experimenting with guanine-depleted culture media may help to sensitize resistant cells to this compound.

Strategies to Overcome this compound Resistance

Strategy 1: Combination Therapy with TRAIL

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells.[1] Studies have shown that pre-treatment with this compound can sensitize otherwise resistant cancer cells to TRAIL-induced apoptosis.[1][8]

Experimental Rationale: this compound treatment can lead to the downregulation of anti-apoptotic proteins like survivin and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bok, Bax, and Noxa.[1][8] This shift in the apoptotic balance primes the cells for TRAIL-mediated cell death.

Quantitative Data Summary:

Cell LineTreatmentViability Reduction (%)Reference
DU145 (Prostate)This compound (3 days) + TRAIL (20 ng/ml, 1 day)82%[1]
PC-3 (Prostate)This compound (3 days) + TRAIL (20 ng/ml, 1 day)83%[1]

Experimental Workflow:

TRAIL_Combination_Workflow start Culture this compound Resistant Cancer Cell Line treat_avn Treat with this compound (e.g., for 72 hours) start->treat_avn treat_trail Add TRAIL (e.g., 20 ng/ml for 24 hours) treat_avn->treat_trail assess_apoptosis Assess Apoptosis (e.g., Caspase-3/7 activity, PARP cleavage) treat_trail->assess_apoptosis end Determine Synergistic Cytotoxicity assess_apoptosis->end

Workflow for TRAIL Combination Therapy.
Strategy 2: Combination with Bcl-2 Family Inhibitors

This compound has been shown to modulate the expression of Bcl-2 family proteins, including the downregulation of anti-apoptotic members like Mcl-1 and Bcl-2 in some cell lines.[1] This provides a strong rationale for combining this compound with inhibitors of these anti-apoptotic proteins to enhance cell death.

Signaling Pathway:

Bcl2_Combination_Pathway AVN944 This compound IMPDH IMPDH AVN944->IMPDH inhibits GTP GTP Depletion IMPDH->GTP Mcl1 Mcl-1 / Bcl-2 (Anti-apoptotic) GTP->Mcl1 downregulates Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1->Bax_Bak inhibits Bcl2_inhibitor Bcl-2/Mcl-1 Inhibitor Bcl2_inhibitor->Mcl1 inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis

This compound and Bcl-2/Mcl-1 Inhibitor Synergy.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells recover and resume proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Maintenance: Culture the cells in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.

  • Validation: Periodically re-determine the IC50 of the resistant cell line to quantify the fold-resistance compared to the parental line.

Protocol 2: Western Blot for IMPDH2 Expression
  • Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against IMPDH2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize for protein loading.

Protocol 3: Measurement of Intracellular GTP Levels
  • Cell Culture and Treatment: Plate cells and treat with this compound as required for your experiment.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol (B129727) to the cells and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.

    • Scrape the cells and collect the methanol extract.

  • Sample Preparation: Centrifuge the extract to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze the intracellular GTP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms AVN944_Treatment This compound Treatment IMPDH_Inhibition IMPDH Inhibition AVN944_Treatment->IMPDH_Inhibition DeNovo_Block Block of De Novo Guanine Synthesis IMPDH_Inhibition->DeNovo_Block GTP_Depletion GTP Depletion DeNovo_Block->GTP_Depletion Cell_Death Apoptosis / Cell Cycle Arrest GTP_Depletion->Cell_Death Resistance_Node Resistance Mechanisms IMPDH2_Up Upregulation of IMPDH2 Salvage_Up Activation of Guanine Salvage Pathway Apoptosis_Alt Alterations in Apoptotic Pathways IMPDH2_Up->IMPDH_Inhibition counteracts Salvage_Up->GTP_Depletion bypasses Apoptosis_Alt->Cell_Death inhibits

Mechanisms of Acquired Resistance to this compound.

References

Technical Support Center: Optimizing AVN-944 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVN-944. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, synthetic small molecule that acts as a potent and selective, noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH is a critical rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to an inhibition of cell proliferation and the induction of apoptosis, particularly in rapidly dividing cells such as cancer cells.[2]

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated in vivo efficacy in preclinical models of hematological malignancies and prostate cancer. Specifically, it has shown significant anti-leukemic activity in a murine model of myeloproliferative disease.[1] It has also been evaluated for its anti-tumor properties in models of androgen-sensitive and androgen-independent prostate cancer.[2]

Q3: What is a typical starting dose for this compound in mice?

A3: Based on published studies, a common oral dose for this compound in mouse models of leukemia is between 75 mg/kg and 150 mg/kg, administered twice daily (BID).[1] It is recommended to perform a dose-finding study to determine the optimal dose for your specific animal model and experimental endpoint.

Q4: How should I prepare this compound for oral administration in mice?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo studies, a stock solution can be prepared in DMSO. However, for oral gavage, it is common practice to use a vehicle that is well-tolerated by the animals. While the specific vehicle for this compound in the key published studies is not detailed, a common approach for poorly water-soluble compounds is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80.[6] It is crucial to establish the tolerability of the chosen vehicle in a small cohort of animals before commencing the main study.

Q5: What is known about the pharmacokinetics of this compound?

A5: A Phase I study in healthy male volunteers showed that orally administered this compound is rapidly absorbed, with plasma concentrations peaking and then declining quickly.[7] The study also indicated that food can reduce the absorption of this compound.[7] In Balb/c mice, a dose-dependent increase in Cmax (maximum plasma concentration) and AUC (area under the curve) has been observed.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Lack of Efficacy Insufficient Dose- Increase the dose of this compound. Consider a dose escalation study to find the maximum tolerated dose (MTD).- Increase the frequency of administration (e.g., from once to twice daily).
Poor Bioavailability- Ensure the formulation is appropriate for oral administration. Consider using a vehicle known to improve the solubility and absorption of hydrophobic compounds.- Administer this compound to fasted animals, as food has been shown to decrease its absorption in humans.[7]
Inappropriate Animal Model- Confirm that the target of this compound, IMPDH, is expressed and is a critical enzyme for the proliferation of the cells used in your xenograft or disease model.
Toxicity/Adverse Events Dose is too high- Reduce the dose of this compound.- Decrease the frequency of administration.
(e.g., weight loss, lethargy)Vehicle Toxicity- Run a control group of animals treated with the vehicle alone to assess its tolerability.- Consider using an alternative, well-tolerated vehicle.
Compound Precipitation in Formulation Poor Solubility- Ensure the concentration of this compound does not exceed its solubility in the chosen vehicle.- Consider using a co-solvent system (e.g., DMSO/PEG/Tween 80) to improve solubility.- Gentle warming and sonication may help to dissolve the compound.

Data Summary

Table 1: In Vivo Efficacy of this compound in a Murine Leukemia Model

Animal ModelCell LineTreatmentDosing ScheduleKey FindingsReference
Balb/c MiceBa/F3 cells with activating Flt-3 mutationThis compound (75 mg/kg or 150 mg/kg)Oral, twice dailySignificant increase in median survival time compared to vehicle.[1]

Experimental Protocols

Detailed Methodology for In Vivo Leukemia Model Study

  • Animal Model: Balb/c mice were used in this study.

  • Cell Line: Murine Ba/F3 cells transduced with an activating human Flt-3 mutation were used to induce a myeloproliferative disease.

  • Compound Administration: this compound was administered orally (likely via gavage) at doses of 75 mg/kg and 150 mg/kg. The dosing was performed twice daily (BID).

  • Efficacy Endpoint: The primary endpoint for efficacy was the median survival time of the treated mice compared to a vehicle-treated control group.

  • Results: Both the 75 mg/kg and 150 mg/kg dose groups showed a statistically significant increase in the median survival time.[1]

Visualizations

AVN-944_Signaling_Pathway Mechanism of Action of this compound cluster_0 De Novo Guanine Nucleotide Synthesis cluster_1 Cellular Processes IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_Synthesis DNA_Synthesis GTP->DNA_Synthesis RNA_Synthesis RNA_Synthesis GTP->RNA_Synthesis IMPDH IMPDH Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Induction of This compound This compound This compound->IMPDH Inhibition AVN-944_Experimental_Workflow General In Vivo Efficacy Study Workflow for this compound Start Start Animal_Model Select Appropriate Animal Model Start->Animal_Model Tumor_Implantation Tumor Cell Implantation (if applicable) Animal_Model->Tumor_Implantation Randomization Randomize Animals into Treatment Groups Tumor_Implantation->Randomization Treatment Administer this compound (e.g., 75-150 mg/kg BID, oral) Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Volume, Survival) Monitoring->Endpoint Data_Analysis Analyze and Interpret Data Endpoint->Data_Analysis End End Data_Analysis->End AVN-944_Troubleshooting_Logic Troubleshooting In Vivo Studies with this compound Start Experiment Start Efficacy_Check Observed Efficacy? Start->Efficacy_Check Toxicity_Check Observed Toxicity? Efficacy_Check->Toxicity_Check Yes No_Efficacy No Efficacy Observed Efficacy_Check->No_Efficacy No Toxicity_Observed Toxicity Observed Toxicity_Check->Toxicity_Observed Yes Success Successful Experiment Toxicity_Check->Success No Action_Increase_Dose Increase Dose/ Frequency No_Efficacy->Action_Increase_Dose Action_Check_Formulation Check Formulation/ Bioavailability No_Efficacy->Action_Check_Formulation Action_Decrease_Dose Decrease Dose/ Frequency Toxicity_Observed->Action_Decrease_Dose Action_Check_Vehicle Check Vehicle Toxicity Toxicity_Observed->Action_Check_Vehicle Failure Re-evaluate Protocol Action_Increase_Dose->Failure Action_Check_Formulation->Failure Action_Decrease_Dose->Failure Action_Check_Vehicle->Failure

References

Addressing experimental variability in AVN-944 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AVN-944 in their experiments. The information is designed to address common sources of experimental variability and provide detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, noncompetitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to a halt in cell proliferation and can induce apoptosis (programmed cell death).[1]

Q2: Which cell lines are sensitive to this compound?

A2: this compound has shown anti-proliferative activity in a variety of cancer cell lines, particularly those of hematopoietic origin and prostate cancer. Sensitivity can vary between cell lines, and it is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line of interest.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to prepare fresh dilutions in culture medium for each experiment, as solutions may be unstable over time. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

MTS/XTT Cell Proliferation Assays
Problem Possible Cause(s) Solution(s)
High Background Absorbance 1. Contamination of culture with bacteria or yeast.2. Phenol (B47542) red in the culture medium can interfere with absorbance readings.[2]3. The compound may directly reduce the tetrazolium salt.[3]1. Visually inspect wells for contamination before adding the reagent. Use sterile techniques.2. Use phenol red-free medium for the assay.3. Run a cell-free control with this compound and the assay reagent to check for direct reduction. If observed, consider an alternative viability assay.[3]
Low Absorbance Readings 1. Cell seeding density is too low.2. Incubation time with the reagent is too short.3. Cells are not metabolically active.1. Optimize cell seeding density to ensure the signal is within the linear range of the assay.[4]2. Increase the incubation time with the MTS/XTT reagent.3. Ensure cells are in the logarithmic growth phase and healthy before starting the experiment.
High Variability Between Replicates 1. Uneven cell seeding.[3]2. Inaccurate pipetting of this compound or assay reagents.3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension before and during seeding.[3]2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause(s) Solution(s)
High Percentage of Necrotic Cells (PI-positive) in Control 1. Harsh cell handling during harvesting (e.g., excessive trypsinization, vigorous pipetting).2. Cells were overgrown before the experiment.1. Handle cells gently. Use a cell scraper for adherent cells if necessary and avoid harsh vortexing.2. Ensure cells are sub-cultured before they reach confluency.
Low Percentage of Apoptotic Cells After this compound Treatment 1. Insufficient concentration of this compound.2. Incubation time is too short.3. The cell line is resistant to this compound-induced apoptosis.1. Perform a dose-response experiment to determine the optimal concentration.2. Perform a time-course experiment to identify the optimal time point for apoptosis detection.3. Consider using a different assay to assess cell death or trying a combination treatment.
High Background Fluorescence 1. Inadequate washing of cells.2. Antibody concentration is too high.[5]1. Ensure cells are washed thoroughly with binding buffer before staining.2. Titrate the Annexin V and PI concentrations to find the optimal staining dilution.[5]
IMPDH Enzyme Activity Assays
Problem Possible Cause(s) Solution(s)
Low Enzyme Activity in Control Samples 1. Improperly prepared or stored cell lysates.2. Assay buffer is not at the optimal temperature.[2]3. Substrate or cofactor concentrations are limiting.1. Prepare fresh lysates and store them at -80°C. Avoid repeated freeze-thaw cycles.2. Ensure the assay buffer is at the recommended temperature (e.g., 37°C).3. Check the concentrations of IMP and NAD+ in the reaction mixture.
High Variability Between Replicates 1. Inaccurate pipetting of small volumes.2. Incomplete mixing of reagents.1. Use calibrated pipettes and prepare a master mix for the reaction components.[2]2. Gently vortex or pipette to mix the reaction components thoroughly.
Inconsistent Inhibition by this compound 1. Incorrect dilution of this compound.2. Instability of this compound in the assay buffer.1. Prepare fresh dilutions of this compound for each experiment.2. Check the stability of this compound under the specific assay conditions.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MV-4-11Acute Myeloid Leukemia26[6]
Ba/F3-Flt3-ITDMurine Myeloproliferative Disease30[6]
AML Patient BlastsAcute Myeloid Leukemia20-200[6]
LNCaPProstate Cancer~5000[1]
CWR22Rv1Prostate Cancer>5000[1]
DU145Prostate Cancer>5000[1]
PC-3Prostate Cancer>5000[1]

Experimental Protocols

MTS Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, typically DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

Western Blot for PARP Cleavage
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (e.g., Asp214) overnight at 4°C. A typical starting dilution is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A common dilution is 1:2000 to 1:5000.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

IMPDH Enzyme Activity Assay (Spectrophotometric)
  • Lysate Preparation: Prepare cell lysates from control and this compound-treated cells in a suitable lysis buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA), IMP, and NAD+.

  • Enzyme Reaction: Add a standardized amount of cell lysate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 37°C, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each sample. The activity of IMPDH is proportional to this rate.

Visualizations

G This compound Mechanism of Action AVN944 This compound IMPDH IMPDH (Inosine-5'-Monophosphate Dehydrogenase) AVN944->IMPDH Inhibits Guanine_synthesis De Novo Guanine Nucleotide Synthesis IMPDH->Guanine_synthesis Catalyzes GTP_depletion GTP Depletion IMPDH->GTP_depletion Leads to DNA_RNA_synthesis DNA & RNA Synthesis GTP_depletion->DNA_RNA_synthesis Inhibits Cell_proliferation Cell Proliferation GTP_depletion->Cell_proliferation Inhibits Apoptosis Apoptosis Cell_proliferation->Apoptosis Induces

Caption: Mechanism of action of this compound.

G General Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding avn_treatment 3. This compound Treatment (Dose-response) cell_seeding->avn_treatment assay_reagent 4. Add Assay Reagent (e.g., MTS, Annexin V) avn_treatment->assay_reagent incubation 5. Incubation assay_reagent->incubation measurement 6. Measurement (e.g., Absorbance, Fluorescence) incubation->measurement data_analysis 7. Data Analysis (IC50, % Apoptosis) measurement->data_analysis

Caption: Workflow for this compound cell-based assays.

References

AVN-944 impact on normal versus cancer cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVN-944. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the impact of this compound on normal versus cancer cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy metabolism.[2][3] This depletion preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[4][5]

Q2: Why does this compound exhibit selectivity for cancer cells over normal cells?

A2: The selectivity of this compound is attributed to the differential reliance of cancer cells on the de novo purine (B94841) synthesis pathway. Many cancer cells, particularly hematological malignancies, exhibit upregulated expression and activity of IMPDH type II, the isoform predominantly found in proliferating and malignant cells.[1] Normal, quiescent cells, on the other hand, tend to rely more on the salvage pathway for nucleotide synthesis and express the housekeeping isoform, IMPDH type I.[1] Consequently, the inhibition of IMPDH by this compound has a more profound and detrimental effect on the viability of cancer cells, while generally causing a temporary, cytostatic effect on normal cells.[2]

Q3: What are the downstream cellular effects of this compound treatment in cancer cells?

A3: In cancer cells, GTP depletion induced by this compound leads to several downstream effects, including:

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, with the specific phase of arrest being cell-line dependent. For example, it has been shown to cause G1 arrest in LNCaP prostate cancer cells and S-phase arrest in androgen-independent prostate cancer cell lines.[3][6]

  • Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) in various cancer cell lines. This can occur through both caspase-dependent and caspase-independent pathways.[3][6]

  • Cellular Differentiation: In some cancer cell lines, such as androgen-independent prostate cancer cells, this compound has been observed to induce differentiation.[3][6]

Q4: How does this compound treatment affect normal lymphocytes?

A4: Normal resting lymphocytes are less sensitive to IMPDH inhibition than activated lymphocytes and cancer cells. However, upon activation, lymphocytes upregulate IMPDH and become more dependent on the de novo purine synthesis pathway for proliferation.[4][7] Therefore, this compound and other IMPDH inhibitors can suppress the proliferation of activated T and B lymphocytes, which is the basis for their use as immunosuppressants.[8][9] The effect on non-activated lymphocytes is generally cytostatic rather than cytotoxic.[2]

Troubleshooting Guides

Problem: High variability in cell viability assay results with this compound.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Plate the same number of viable cells in each well.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation from outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.

Problem: No significant difference in viability between control and this compound-treated normal cells.

  • Possible Cause: Normal cells are in a quiescent state.

    • Solution: As explained in the FAQs, normal, non-proliferating cells are less sensitive to IMPDH inhibition. To observe a more pronounced effect, consider using mitogen-stimulated peripheral blood mononuclear cells (PBMCs) to mimic an activated state.

  • Possible Cause: Insufficient drug concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type.

Problem: Unexpected results in Western blot analysis of apoptotic markers.

  • Possible Cause: Incorrect antibody selection or concentration.

    • Solution: Ensure that the primary antibodies are validated for the detection of your specific target proteins (e.g., cleaved caspases, PARP). Optimize the antibody concentration through titration experiments.

  • Possible Cause: Suboptimal protein extraction or loading.

    • Solution: Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity. Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane of the gel. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Hematologic and Epithelial Tumor CellsVarious0.02 - 0.279[9]
K562 (parental)Chronic Myeloid Leukemia0.20[10]
K562 (resistant)Chronic Myeloid Leukemia6.0[10]
MV-4-11Acute Myeloid Leukemia0.026[11]
Ba/F3-Flt3-ITDMurine Pro-B Leukemia0.030[11]
Peripheral Blood Mononuclear Cells (PBMCs)NormalNo significant reduction in viability at concentrations up to 6.4 µM[11]

Note: The provided IC50 values are based on published data and may vary depending on experimental conditions such as cell density, incubation time, and the specific viability assay used.

Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol is adapted from standard MTS assay procedures.[12][13]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Clonogenic Survival Assay

This protocol provides a general guideline for assessing the long-term effects of this compound on cell proliferation and survival.[14][15][16]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well or 100 mm tissue culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low and precise number of cells (e.g., 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes containing complete culture medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

    • Incubate the plates for 7-14 days, or until visible colonies (typically defined as ≥50 cells) have formed in the control wells.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the colonies with PBS.

    • Fix the colonies by adding the fixation solution and incubating for 10-15 minutes at room temperature.

    • Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies in each well/dish.

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) = (PE of treated cells / PE of control cells).

    • Plot the surviving fraction against the drug concentration.

Western Blotting for Apoptosis Markers

This protocol outlines the general steps for detecting key apoptotic proteins by Western blot.[2][17]

Materials:

  • Cell lysates from control and this compound-treated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse control and this compound-treated cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine changes in protein expression or cleavage.

Signaling Pathways and Experimental Workflows

AVN944_Cancer_Cell_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibits GTP GTP Depletion p53 p53 Activation GTP->p53 CellCycleArrest Cell Cycle Arrest (G1 or S Phase) GTP->CellCycleArrest Bax_Bok_Noxa Bax, Bok, Noxa ↑ p53->Bax_Bok_Noxa Mitochondrion Mitochondrion Bax_Bok_Noxa->Mitochondrion CytoC_AIF_Smac Cytochrome c, AIF, Smac Release Mitochondrion->CytoC_AIF_Smac Caspase9 Caspase-9 Activation CytoC_AIF_Smac->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway in cancer cells.

AVN944_Normal_Cell_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibits GTP Mild GTP Depletion CellCycle Temporary Slowing of Cell Cycle GTP->CellCycle Salvage Salvage Pathway Salvage->GTP Compensates

Caption: this compound signaling pathway in normal cells.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-Response) start->treatment viability Cell Viability Assays (MTS, Clonogenic) treatment->viability protein Protein Extraction treatment->protein analysis Data Analysis (IC50, Protein Expression) viability->analysis western Western Blotting (Apoptosis Markers) protein->western western->analysis end End: Comparative Analysis analysis->end

Caption: General experimental workflow.

References

Technical Support Center: AVN-944 Sensitivity Prediction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prediction of tumor sensitivity to AVN-944, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, small molecule that acts as a selective, non-competitive inhibitor of both isoforms of inosine monophosphate dehydrogenase (IMPDH1 and IMPDH2).[1] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[2][3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a crucial building block for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[1] Notably, IMPDH2 is often upregulated in malignant cells, making it a strategic target for cancer therapy.[4][5]

Q2: Are there established gene signatures to predict sensitivity to this compound?

Yes, research has focused on identifying gene expression signatures that can predict sensitivity to this compound. Early studies identified a 19-marker gene set and a 32-gene signature that were responsive to this compound treatment across various cell lines.[5] These signatures are associated with biological activities affected by GTP depletion, including purine (B94841) and pyrimidine (B1678525) biosynthesis, mitochondrial functions, metabolic pathways, energy production, cell proliferation, and apoptosis.[3] However, the specific gene lists for these proprietary signatures developed by Avalon Pharmaceuticals are not fully available in the public domain.

Q3: Which specific genes are known to be associated with this compound sensitivity?

While the complete proprietary gene signatures are not public, studies have identified several genes whose expression is modulated by this compound and may serve as biomarkers for sensitivity:

  • Pro-Apoptotic Genes (Upregulated in sensitive cells): In androgen-responsive prostate cancer cells, this compound induces the expression of p53 target genes such as Bok, Bax, and Noxa .[2][6]

  • Cell Cycle Inhibitors (Upregulated in sensitive cells): The expression of p21Cip1 , a key cell cycle inhibitor, is induced by this compound in some cancer cell lines.[2]

  • Tumor Suppressor Genes (Upregulated in sensitive cells): In androgen-independent prostate cancer cells undergoing differentiation induced by this compound, the expression of tumor suppressor genes MIG-6 and NDRG1 is increased.[2][6]

  • Anti-Apoptotic Genes (Downregulated in sensitive cells): The expression of survivin , an inhibitor of apoptosis, is suppressed by this compound in prostate cancer cells.[2][6]

Q4: How can I determine if my cell line of interest is likely to be sensitive to this compound?

You can assess the potential sensitivity of your cell line by:

  • Measuring the IC50 value: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth. Lower IC50 values indicate higher sensitivity.

  • Assessing baseline expression of IMPDH2: Higher levels of IMPDH2 have been associated with dependence on the de novo purine synthesis pathway and may indicate potential sensitivity.

  • Evaluating the expression of known biomarker genes: Analyze the baseline expression of genes like those listed in Q3 or their response to this compound treatment using qRT-PCR or Western blotting.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound sensitivity assays.

Possible Cause Troubleshooting Step
Cell line heterogeneity Ensure you are using a consistent and low-passage number of your cell line. Perform cell line authentication to confirm its identity.
Variability in drug concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Inconsistent cell seeding density Optimize and strictly adhere to the cell seeding density for your specific cell line and assay duration.
Assay timing The effects of this compound are time-dependent. Establish a time-course experiment to determine the optimal endpoint for your assay (e.g., 48, 72, or 96 hours).

Problem 2: No significant change in the expression of apoptotic markers after this compound treatment.

Possible Cause Troubleshooting Step
Cell line is resistant to this compound Confirm the IC50 of your cell line. High IC50 values may indicate intrinsic resistance. Consider using a sensitive control cell line for comparison.
Suboptimal drug concentration or treatment time Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your cell line.
Incorrect antibody or protocol for Western blotting Validate your antibodies using positive and negative controls. Optimize your Western blot protocol, including lysis buffer composition, protein concentration, and antibody dilutions.
Apoptosis is occurring through a caspase-independent pathway Investigate other markers of cell death, such as the release of AIF (Apoptosis-Inducing Factor) from the mitochondria.[7]

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K-562 (Parental)Chronic Myeloid Leukemia0.20[8]
K-562 (Resistant)Chronic Myeloid Leukemia6.0[8]
LNCaPProstate CancerMost sensitive among tested prostate lines[2]
CWR22Rv1Prostate CancerModerately sensitive[2]
DU145Prostate CancerModerately sensitive[2]
PC-3Prostate CancerLeast sensitive among tested prostate lines[2]

Table 2: Summary of Gene Expression Changes in Response to this compound in Prostate Cancer Cells

GeneAndrogen-Responsive Cells (LNCaP, CWR22Rv1)Androgen-Independent Cells (DU145, PC-3)Reference
p53 Induced in LNCaPNot specified[2]
p21Cip1 InducedNot specified[2]
Bok InducedNot specified[2]
Bax InducedIncreased in PC-3
Noxa InducedNot specified
Survivin SuppressedSuppressed
MIG-6 Not specifiedInduced
NDRG1 Not specifiedInduced[6]

Experimental Protocols

1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for measuring the relative expression of target genes in response to this compound treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time (e.g., 24, 48 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qRT-PCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

2. Western Blotting for Apoptosis Markers

This protocol outlines the detection of key apoptosis-related proteins.

  • Protein Extraction:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Mandatory Visualization

AVN944_Mechanism_of_Action cluster_pathway De Novo Purine Biosynthesis AVN944 This compound IMPDH IMPDH (Inosine-5'-monophosphate dehydrogenase) AVN944->IMPDH Inhibits XMP XMP IMP IMP IMP->XMP IMPDH GTP GTP pool XMP->GTP GMP Synthetase DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Required for p53 p53 Activation GTP->p53 Depletion leads to Proliferation Cell Proliferation DNA_RNA->Proliferation Enables Apoptosis Apoptosis Proliferation->Apoptosis Inhibition promotes Bax_Bok Bax, Bok, Noxa Upregulation p53->Bax_Bok Induces Bax_Bok->Apoptosis Promotes

Caption: this compound inhibits IMPDH, leading to GTP depletion, cell cycle arrest, and apoptosis.

Experimental_Workflow cluster_analysis Biomarker Analysis start Start: Cancer Cell Line (e.g., Hematologic, Prostate) treatment Treat with this compound (Dose-response & Time-course) start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction qrt_pcr qRT-PCR Analysis (e.g., Bax, p21, survivin) rna_extraction->qrt_pcr western_blot Western Blot Analysis (e.g., p53, Cleaved PARP) protein_extraction->western_blot data_analysis Data Analysis & Correlation (Gene Expression vs. IC50) qrt_pcr->data_analysis western_blot->data_analysis prediction Prediction of This compound Sensitivity data_analysis->prediction

References

Technical Support Center: Enhancing AVN-944 Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing AVN-944 in solid tumor research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally available, potent, and selective non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[5][6] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to an inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[1][3] Interestingly, this compound appears to have a selective effect on cancer cells; in normal cells, GTP deprivation results in a temporary slowing of cell growth.[1]

Q2: In which types of solid tumors has this compound shown preclinical efficacy?

A2: Preclinical studies have demonstrated the anti-proliferative effects of this compound in a variety of solid tumor cell lines, most notably in prostate cancer (including both androgen-sensitive and androgen-independent lines like LNCaP, CWR22Rv1, DU145, and PC-3).[2][7] It has also been shown to be effective against colon, breast, lung, pancreatic, and melanoma cancer cell lines in vitro.[3]

Q3: What are the known cellular effects of this compound treatment in solid tumor cells?

A3: Treatment with this compound can induce a range of cellular effects, depending on the cancer cell type and experimental conditions. These include:

  • Cell Cycle Arrest: this compound can cause cell cycle arrest at different phases. For example, it has been observed to induce a G1 arrest in LNCaP prostate cancer cells and an S-phase block in androgen-independent prostate cancer cells like CWR22Rv1, DU145, and PC-3.[2][7]

  • Apoptosis: this compound is a known inducer of apoptosis. This can occur through both caspase-dependent and caspase-independent pathways.[2][7] In some cell lines, it has been shown to induce the release of pro-apoptotic mitochondrial proteins like cytochrome c, AIF, and Smac.[2]

  • Cell Differentiation: In certain androgen-independent prostate cancer cells (DU145 and PC-3), this compound has been shown to induce differentiation, characterized by morphological changes and altered gene expression.[2][7]

Q4: How should this compound be stored and handled in the lab?

A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2][4] Stock solutions are best prepared fresh; however, if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] this compound is soluble in DMSO and DMF.[3][4]

Troubleshooting Guides

Issue 1: Sub-optimal or Lack of Efficacy in Cell Culture Experiments

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Determine the optimal IC50 for your specific cell line. The IC50 for this compound can range from 0.02 µM to 0.279 µM in various cell lines.[5] We recommend performing a dose-response curve (e.g., 0.01 µM to 10 µM) to identify the effective concentration for your cells.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance. Consider testing different solid tumor cell lines. Mechanisms of resistance to IMPDH inhibitors can include amplification of the IMPDH gene or mutations within the gene.[5][6]
Drug Instability This compound solutions can be unstable.[2] Always prepare fresh stock solutions in DMSO for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.
Sub-optimal Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Use the recommended media and supplements for your specific cell line.
High Guanine Salvage Pathway Activity The efficacy of IMPDH inhibitors can be influenced by the activity of the guanine salvage pathway.[5][6] Cells with a highly active salvage pathway may be less sensitive to de novo synthesis inhibition. Consider measuring the activity of this pathway in your cell line.

Issue 2: Inconsistent Results in Proliferation Assays (e.g., MTS/MTT)

Possible Cause Troubleshooting Step
Variable Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability. Allow cells to adhere and distribute evenly overnight before adding the drug.
Edge Effects in Multi-well Plates The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Incorrect Incubation Time The optimal incubation time with this compound can vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint for your assay.
Interference with Assay Reagents Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability or the assay chemistry. Include a vehicle-only control in your experimental setup.

Issue 3: Difficulty in Detecting Apoptosis

Possible Cause Troubleshooting Step
Incorrect Time Point for Analysis Apoptosis is a dynamic process. The peak of apoptotic events can be missed if analysis is performed too early or too late. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis markers.
Insensitive Detection Method Consider using multiple assays to confirm apoptosis. Western blotting for cleaved caspases (e.g., caspase-3, -9) and PARP is a robust method.[8] Flow cytometry using Annexin V/PI staining can also quantify apoptotic cells.
Cell Line Employs Caspase-Independent Apoptosis This compound can induce caspase-independent apoptosis in some cell lines.[2] If you do not observe caspase cleavage, investigate markers of caspase-independent cell death, such as the translocation of AIF and Endonuclease G from the mitochondria to the nucleus.[1]
Low Protein Expression of Apoptosis Markers Ensure you are loading sufficient protein for your Western blot analysis. The expression levels of apoptosis-related proteins can vary between cell lines.

Strategies to Enhance this compound Efficacy

One of the most promising strategies to enhance the anti-tumor activity of this compound is through combination therapy. By targeting complementary pathways, combination approaches can overcome resistance and achieve synergistic effects.

1. Combination with TRAIL (TNF-related apoptosis-inducing ligand)

  • Rationale: Some cancer cells, particularly androgen-independent prostate cancer cells, can be resistant to TRAIL-induced apoptosis. Studies have shown that pretreatment with this compound can sensitize these cells to TRAIL.[2][7] this compound-induced differentiation appears to play a role in this sensitization.[2][7]

  • Experimental Approach:

    • Pre-treat cancer cells with an effective dose of this compound for a period that induces differentiation or cell cycle arrest (e.g., 48-72 hours).

    • Following pre-treatment, add recombinant TRAIL to the cell culture.

    • Assess apoptosis using methods such as Western blot for cleaved caspases and PARP, or flow cytometry.

2. Combination with Conventional Chemotherapeutic Agents

  • Rationale: this compound can enhance the cytotoxicity of standard chemotherapeutic drugs like doxorubicin (B1662922) and melphalan (B128) in multiple myeloma cell lines.[1] The depletion of GTP by this compound can potentiate the DNA-damaging effects of these agents.

  • Experimental Approach:

    • Co-treat cancer cells with a range of concentrations of this compound and the chemotherapeutic agent of interest.

    • Use a proliferation/viability assay (e.g., MTS) to assess the combined effect.

    • To determine if the combination is synergistic, additive, or antagonistic, analyze the data using methods such as the Chou-Talalay method to calculate a combination index (CI).

Experimental Protocols

1. Cell Proliferation/Viability Assay (MTS)

This protocol is adapted from standard MTS assay procedures.[9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only wells) from all readings. Express cell viability as a percentage of the untreated control.

2. Western Blot for Apoptosis Markers

This protocol is a general guideline for detecting apoptosis-related proteins.[8][12][13][14]

  • Cell Lysis:

    • Culture and treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

AVN_944_Mechanism_of_Action cluster_0 De Novo Purine Synthesis cluster_1 Cellular Consequences Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) Xanthosine Monophosphate (XMP) Xanthosine Monophosphate (XMP) Inosine Monophosphate (IMP)->Xanthosine Monophosphate (XMP) IMPDH Guanosine Monophosphate (GMP) Guanosine Monophosphate (GMP) Xanthosine Monophosphate (XMP)->Guanosine Monophosphate (GMP) Guanosine Diphosphate (GDP) Guanosine Diphosphate (GDP) Guanosine Monophosphate (GMP)->Guanosine Diphosphate (GDP) Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Guanosine Diphosphate (GDP)->Guanosine Triphosphate (GTP) GTP Depletion GTP Depletion This compound This compound IMPDH This compound->IMPDH Inhibition DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition GTP Depletion->DNA/RNA Synthesis Inhibition Cell Proliferation Inhibition Cell Proliferation Inhibition DNA/RNA Synthesis Inhibition->Cell Proliferation Inhibition Apoptosis Induction Apoptosis Induction Cell Proliferation Inhibition->Apoptosis Induction

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_AVN944_Efficacy cluster_0 In Vitro Experiments cluster_1 Mechanism of Action Assays cluster_2 Combination Therapy Studies Cell_Culture Select and Culture Solid Tumor Cell Lines Dose_Response This compound Dose-Response (MTS Assay) Cell_Culture->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (at IC50 concentration) Determine_IC50->Mechanism_Studies Select_Combo_Agent Select Combination Agent (e.g., TRAIL, Doxorubicin) Determine_IC50->Select_Combo_Agent Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_WB Apoptosis Analysis (Western Blot) Mechanism_Studies->Apoptosis_WB Clonogenic_Assay Long-term Survival (Clonogenic Assay) Mechanism_Studies->Clonogenic_Assay Synergy_Test Test for Synergy (MTS Assay, Combination Index) Select_Combo_Agent->Synergy_Test Enhanced_Apoptosis Assess Enhanced Apoptosis (Western Blot/Flow Cytometry) Synergy_Test->Enhanced_Apoptosis

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic_Flow Start Experiment Shows Low/No Efficacy Check_Drug Drug Handling OK? Start->Check_Drug Check_Cells Cell Health OK? Check_Drug->Check_Cells Yes Action_Drug Prepare Fresh Aliquots Verify Concentration Check_Drug->Action_Drug No Check_Assay Assay Protocol OK? Check_Cells->Check_Assay Yes Action_Cells Check for Contamination Use Healthy, Low-Passage Cells Check_Cells->Action_Cells No Investigate_Resistance Investigate Cellular Resistance Check_Assay->Investigate_Resistance Yes Action_Assay Optimize Seeding Density Run Time-Course & Dose-Response Check_Assay->Action_Assay No Action_Resistance Test Different Cell Lines Analyze IMPDH Expression Investigate_Resistance->Action_Resistance Action_Drug->Start Action_Cells->Start Action_Assay->Start

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: AVN-944 and Guanosine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the IMPDH inhibitor AVN-944 and investigating the reversal of its effects with guanosine (B1672433) supplementation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, potent, and selective noncompetitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a critical component for DNA and RNA synthesis, signal transduction, and energy transfer.[1][4] This GTP depletion leads to cell cycle arrest, induction of apoptosis, and differentiation in cancer cells, which often have a high demand for guanine nucleotides.[2][3]

Q2: What are the expected effects of this compound on cancer cells in vitro?

Treatment of cancer cell lines with this compound typically results in:

  • Inhibition of cell proliferation: this compound has been shown to inhibit the growth of a wide range of hematologic and epithelial tumor cell types.[1]

  • Cell cycle arrest: Depending on the cell line, this compound can induce a G1 or S-phase block in the cell cycle.[2][3]

  • Induction of apoptosis: this compound can trigger both caspase-dependent and -independent apoptosis.[2][3]

  • Induction of differentiation: In some cancer cell lines, this compound can induce cellular differentiation.[2][3]

Q3: How can the effects of this compound be reversed?

The cytotoxic and cytostatic effects of this compound, which are primarily caused by GTP depletion, can be reversed by supplementing the cell culture medium with guanosine. Guanosine can be salvaged by cells to replenish the intracellular guanine nucleotide pool, thereby bypassing the IMPDH inhibition by this compound. This "rescue" experiment is a common method to confirm that the observed effects of this compound are indeed due to the inhibition of the de novo guanine nucleotide synthesis pathway.

Q4: What is a typical concentration range for this compound and guanosine in a rescue experiment?

The optimal concentrations will vary depending on the cell line and experimental conditions. However, a general starting point is:

  • This compound: Use a concentration around the IC50 value for the specific cell line. The IC50 for this compound has been reported to be in the range of 0.02 µM to 0.279 µM for a variety of cancer cell lines.[1]

  • Guanosine: A common concentration for rescue experiments is 100 µM. This concentration has been shown to be effective in reversing the effects of IMPDH inhibitors.

It is highly recommended to perform a dose-response curve for both this compound and guanosine to determine the optimal concentrations for your specific experimental setup.

Quantitative Data

The following tables summarize quantitative data related to the effects of this compound and the principle of guanosine rescue.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.20
Wide RangeHematologic and Epithelial Tumors0.02 - 0.279

Data sourced from AACR Journals.[1]

Table 2: Effect of IMPDH Inhibitors on Intracellular GTP Levels and Reversal by Guanosine

TreatmentCell LineGTP Level (% of Control)
Mizoribine (4 µM)CEM Leukemia~32%
Mycophenolic Acid (0.5 µM)CEM Leukemia~42%
Mizoribine + GuanosineCEM LeukemiaRestored to near control
Mycophenolic Acid + GuanosineCEM LeukemiaRestored to near control
MPA-treatedMelanoma CellsGTP levels decreased
MPA-treated + Guanosine (100 µM)Melanoma CellsGTP levels fully restored

Note: Data for Mizoribine and Mycophenolic Acid are from a study on CEM leukemia cells and illustrate the principle of GTP depletion by IMPDH inhibitors and its reversal.[4] Data for MPA in melanoma cells further supports the rescue effect of guanosine.[5] Similar results are expected for this compound.

Experimental Protocols

1. Cell Viability (MTS) Assay to Demonstrate Guanosine Rescue

This protocol is adapted from a study on the antiproliferative effects of this compound.[2]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Guanosine stock solution (in sterile water or PBS)

    • MTS reagent

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare treatment media containing:

      • Vehicle control (e.g., DMSO)

      • This compound at the desired concentration (e.g., 1x, 2x, 5x IC50)

      • Guanosine alone (e.g., 100 µM)

      • This compound in combination with guanosine.

    • Remove the overnight culture medium and add the treatment media to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Measurement of Intracellular GTP Levels

This protocol provides a general workflow. Specific kits and reagents may have different instructions.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates or other suitable culture vessels

    • This compound stock solution

    • Guanosine stock solution

    • Cell lysis buffer

    • GTP measurement kit (e.g., luminescence-based or HPLC-based)

  • Procedure:

    • Seed cells and treat with this compound and/or guanosine as described for the cell viability assay.

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer provided with the GTP assay kit or a standard protocol.

    • Collect the cell lysates and centrifuge to pellet any debris.

    • Process the supernatant according to the manufacturer's protocol for the chosen GTP assay.

    • Measure the GTP levels using a luminometer, spectrophotometer, or HPLC system.

    • Normalize the GTP levels to the total protein concentration of each sample.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak effect of this compound 1. Incorrect concentration of this compound.2. This compound degradation.3. Cell line is resistant.1. Perform a dose-response curve to determine the IC50 for your specific cell line.2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C.3. Verify the sensitivity of your cell line to other IMPDH inhibitors. Consider using a different cell line if necessary.
Guanosine supplementation does not rescue this compound's effects 1. Insufficient concentration of guanosine.2. Degradation of guanosine.3. Off-target effects of this compound at high concentrations.1. Perform a dose-response experiment for guanosine to find the optimal rescue concentration (a common starting point is 100 µM).2. Prepare fresh guanosine solutions for each experiment.3. Ensure you are using this compound at a concentration close to its IC50. Very high concentrations may induce off-target toxicities that cannot be rescued by guanosine.
High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.2. Use calibrated pipettes and be consistent with your pipetting technique.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Unexpected cell morphology changes with guanosine alone High concentrations of guanosine can sometimes affect cell growth or morphology.[6]Include a "guanosine only" control in all experiments to observe its baseline effect. If significant effects are seen, consider reducing the guanosine concentration.

Visualizations

AVN-944_Signaling_Pathway This compound Mechanism of Action and Guanosine Rescue cluster_0 De Novo Purine Synthesis cluster_1 Cellular Processes cluster_2 Interventions cluster_3 Salvage Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Required for Proliferation Cell Proliferation GTP->Proliferation Drives DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of proliferation can lead to AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibition Guanosine Guanosine Supplementation Guanosine_node Guanosine Guanosine->Guanosine_node Guanosine_node->GMP Salvage Pathway

Caption: this compound inhibits IMPDH, blocking GTP synthesis and cellular processes.

Experimental_Workflow Guanosine Rescue Experimental Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_treatments Prepare treatment groups: - Vehicle Control - this compound - Guanosine - this compound + Guanosine adhere->prepare_treatments treat_cells Add treatment media to cells prepare_treatments->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Measure absorbance at 490 nm incubate_mts->read_plate analyze Analyze data and determine cell viability read_plate->analyze

Caption: Workflow for a guanosine rescue experiment using a cell viability assay.

Troubleshooting_Flow Troubleshooting Guanosine Rescue Experiments start Experiment shows unexpected results check_avn944 Is this compound showing an effect? start->check_avn944 check_rescue Does guanosine rescue the effect? check_avn944->check_rescue Yes solution_avn944 Verify this compound concentration and activity. Perform a new dose-response curve. check_avn944->solution_avn944 No check_variability Is there high variability? check_rescue->check_variability No end Problem Resolved check_rescue->end Yes solution_variability Review cell seeding and pipetting techniques. Use outer wells for blanks. check_variability->solution_variability Yes check_variability->end No solution_avn944->end solution_rescue Verify guanosine concentration and integrity. Check for off-target effects of this compound. solution_rescue->end solution_variability->end

Caption: A logical flow for troubleshooting common issues in rescue experiments.

References

Technical Support Center: Mycophenolic Acid and AVN-944 Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between Mycophenolic Acid (MPA) and AVN-944.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for Mycophenolic Acid (MPA) and this compound?

Both Mycophenolic Acid (MPA) and this compound are inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] This pathway is essential for the proliferation of cells that are highly dependent on it, such as lymphocytes and various cancer cells.[3][4] By inhibiting IMPDH, both compounds deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to a halt in DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis.[2][4]

MPA is a potent, reversible, and non-competitive inhibitor of IMPDH.[3] It binds to the NAD+ cofactor site on the enzyme after the formation of the covalent intermediate E-XMP*.[5][6] this compound is a selective, potent, and uncompetitive inhibitor of both IMPDH isoforms.[7][8]

Q2: What are the known mechanisms of resistance to IMPDH inhibitors like MPA?

Resistance to IMPDH inhibitors can arise through several mechanisms:

  • IMPDH Gene Amplification: An increase in the copy number of the IMPDH gene leads to higher enzyme levels, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[1][9]

  • IMPDH Gene Mutations: Specific mutations in the IMPDH gene can alter the drug binding site, reducing the inhibitor's affinity. For example, a single amino acid substitution can confer resistance to MPA in fungi.[10]

  • Upregulation of Purine (B94841) Salvage Pathways: Cells can compensate for the inhibition of the de novo synthesis pathway by upregulating alternative purine salvage pathways to produce guanine nucleotides.[1][9]

  • Decreased Drug Accumulation: Although less common for these specific inhibitors, multidrug resistance pumps could potentially reduce intracellular drug concentrations. However, this compound has been shown to evade some multidrug resistance pumps.[7]

Q3: Is there evidence of cross-resistance between MPA and this compound?

Interestingly, a study on a human chronic myeloid leukemia cell line (K562) that was made resistant to this compound showed no cross-resistance to MPA.[11] The this compound-resistant cell line remained sensitive to the growth-inhibitory and GTP-depleting effects of MPA. This suggests that the mechanisms of resistance to these two IMPDH inhibitors may be distinct, and one could be effective in cases of resistance to the other.

Q4: What could explain the lack of cross-resistance between MPA and this compound?

The lack of cross-resistance likely stems from the differences in their chemical structures and their binding modes to the IMPDH enzyme. MPA is a non-competitive inhibitor,[3] while this compound is described as an uncompetitive inhibitor.[8] This implies they may bind to different sites or to the enzyme at different conformational states. A mutation that prevents the binding of this compound might not affect the binding of MPA, and vice versa.

Troubleshooting Guides

Problem 1: My cells have developed resistance to Mycophenolic Acid (MPA). How can I confirm this and what should I do next?

Step 1: Confirm Resistance

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of MPA on your resistant cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

  • Measure GTP Levels: Use a biochemical assay to measure intracellular GTP pools in both parental and resistant cells after treatment with MPA. Resistant cells will likely show a smaller reduction in GTP levels compared to parental cells.

Step 2: Investigate the Mechanism of Resistance (Optional but Recommended)

  • IMPDH Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of IMPDH1 and IMPDH2 in resistant and parental cells. An increase in expression in the resistant line suggests gene amplification.

  • IMPDH Gene Sequencing: Sequence the coding region of the IMPDH1 and IMPDH2 genes in the resistant cells to identify any potential mutations that could alter drug binding.

  • Purine Salvage Pathway Activity: Assess the activity of key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Step 3: Test for Cross-Resistance with this compound

  • Determine the IC50 of this compound: Perform a dose-response experiment with this compound on both your MPA-resistant and parental cell lines. If the IC50 values are similar for both cell lines, it indicates a lack of cross-resistance, and this compound could be a viable alternative.

Problem 2: I want to develop an MPA-resistant cell line for my experiments. What is a general protocol?

Protocol for Generating MPA-Resistant Cell Lines

This protocol involves the continuous exposure of a cancer cell line to gradually increasing concentrations of MPA.

  • Initial IC50 Determination: Determine the IC50 of MPA for your parental cell line.

  • Initial Selection: Culture the cells in a medium containing MPA at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for growth. Initially, most cells will die. Once the surviving cells reach about 80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of MPA in the culture medium with each passage. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Establish a Resistant Population: Continue this process for several months. The cells that can proliferate in high concentrations of MPA are considered the resistant population.

  • Characterize the Resistant Line: Once a resistant population is established, confirm the level of resistance by re-determining the IC50 of MPA and comparing it to the parental cell line. It is also good practice to periodically check the resistance phenotype.

Quantitative Data

Table 1: IC50 Values of this compound and Mycophenolic Acid in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Mycophenolic Acid IC50 (µM)Reference
K562 (Parental)Chronic Myeloid Leukemia0.20Not explicitly stated, but sensitive
K562 (this compound Resistant)Chronic Myeloid Leukemia6.0No cross-resistance observed[11]
LNCaPProstate CancerSensitive (Specific value not provided)Induced S-phase block[12]
CWR22Rv1Prostate CancerInhibited proliferationNot specified[12]
DU145Prostate CancerInhibited proliferationInduced S-phase block[7][12]
PC-3Prostate CancerInhibited proliferationInduced S-phase block[7][12]

Note: This table summarizes available data. Direct comparative IC50 values in the same study are limited.

Experimental Protocols

Protocol: Determining Cell Viability and IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of MPA or this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol: IMPDH Gene Expression Analysis by qPCR

  • RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, primers specific for IMPDH1, IMPDH2, and a housekeeping gene (e.g., GAPDH or ACTB), and the synthesized cDNA.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IMPDH gene expression in the resistant cells compared to the parental cells.

Visualizations

G cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitors IMPDH Inhibitors PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH_target IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA MPA Mycophenolic Acid (MPA) MPA->IMPDH_target AVN944 This compound AVN944->IMPDH_target G start Start: Cells show resistance to MPA confirm_resistance Confirm Resistance (IC50, GTP levels) start->confirm_resistance investigate_mechanism Investigate Mechanism (qPCR, Sequencing) confirm_resistance->investigate_mechanism Resistance Confirmed test_cross_resistance Test Cross-Resistance with this compound (IC50 of this compound) investigate_mechanism->test_cross_resistance no_cross_resistance Outcome: No Cross-Resistance (this compound is effective) test_cross_resistance->no_cross_resistance Similar IC50 in parental & resistant cells cross_resistance Outcome: Cross-Resistance (Alternative strategies needed) test_cross_resistance->cross_resistance Increased IC50 in resistant cells end End no_cross_resistance->end cross_resistance->end

References

AVN-944 Technical Support Center: Investigating the Potential for Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the IMPDH inhibitor, AVN-944, with a specific focus on its potential for neurotoxicity. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally available, synthetic small molecule that acts as a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] IMPDH is a critical enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and the induction of apoptosis, particularly in rapidly dividing cells such as cancer cells.[1]

Q2: Is there a precedent for neurotoxicity with IMPDH inhibitors?

Yes. The development of a previous IMPDH inhibitor, tiazofurin (B1684497), was halted due to observed neurotoxicity in clinical trials.[2] This historical context underscores the importance of carefully evaluating the potential for neurological side effects with any new IMPDH inhibitor, including this compound. The exact mechanisms of tiazofurin-induced neurotoxicity are not fully elucidated but are thought to be related to the depletion of guanine nucleotides in neuronal cells.

Q3: What is the theoretical basis for this compound's potential neurotoxicity?

The potential for neurotoxicity with this compound stems from its mechanism of action. Neuronal cells, like all cells, require a steady supply of guanine nucleotides for essential processes, including DNA repair, RNA synthesis, and signal transduction. Depletion of these nucleotides by IMPDH inhibition could disrupt these vital functions and potentially lead to neuronal stress, dysfunction, and apoptosis. Studies have shown that guanine nucleotide depletion can trigger cell cycle arrest and apoptosis in human neuroblastoma cell lines.

Q4: What is known about the neurological side effects of this compound from clinical trials?

Data from a Phase I clinical trial in healthy male volunteers indicated that this compound was generally well-tolerated.[3][4] The study reported 13 mild and 2 moderate adverse events, with one mild and one moderate event considered possibly treatment-related.[3] A separate Phase I trial in patients with advanced hematologic malignancies reported that toxicities were generally mild to moderate.[5] One this compound-related serious adverse event of dizziness and fever was observed at the 150 mg twice-daily dose.[5] However, detailed and specific data on the incidence of various neurological adverse events from these trials are limited in publicly available resources.

Troubleshooting Experimental Assays

Problem: High background or inconsistent results in neuronal cell viability assays.

  • Possible Cause: Suboptimal cell seeding density or uneven cell distribution.

    • Troubleshooting Tip: Ensure a single-cell suspension before seeding and optimize the cell number per well to ensure logarithmic growth throughout the experiment.

  • Possible Cause: Interference of this compound with the assay chemistry.

    • Troubleshooting Tip: Run a cell-free control with this compound at the highest concentration to check for direct interaction with the viability reagent (e.g., MTT, MTS).

  • Possible Cause: Contamination of cell cultures.

    • Troubleshooting Tip: Regularly test cell lines for mycoplasma contamination and maintain strict aseptic techniques.

Problem: Difficulty in detecting apoptosis in this compound-treated neuronal cells.

  • Possible Cause: The time point of analysis is not optimal.

    • Troubleshooting Tip: Perform a time-course experiment to identify the peak of apoptotic activity. Apoptosis is a dynamic process, and key markers may be transient.

  • Possible Cause: The chosen apoptosis assay is not sensitive enough.

    • Troubleshooting Tip: Consider using a combination of assays that measure different apoptotic events, such as caspase activation (e.g., Caspase-Glo assay) and DNA fragmentation (e.g., TUNEL assay).

  • Possible Cause: Neuronal cells may be undergoing a different form of cell death.

    • Troubleshooting Tip: Investigate markers for other cell death pathways, such as necroptosis or autophagy.

Quantitative Data Summary

Due to the limited publicly available preclinical data specifically on this compound neurotoxicity, this section provides relevant comparative data and highlights existing data gaps.

Table 1: In Vitro Cytotoxicity of IMPDH Inhibitors in Neuroblastoma Cells

CompoundCell LineAssayIC50Citation
TiazofurinSK-N-SHGrowth Inhibition4.2 µM[6]
This compound Neuronal Cell Lines - Data not publicly available -

Table 2: Summary of Neurological Adverse Events for this compound in a Phase I Clinical Trial

DoseAdverse EventRelationship to TreatmentSeverityCitation
150 mg bidDizziness and feverRelatedSerious Adverse Event/Dose-Limiting Toxicity[5]

Experimental Protocols

Protocol 1: Assessment of Neuronal Cell Viability using MTT Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Visualizations

cluster_0 This compound Mechanism of Action AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibits Guanine_Nucleotides Guanine Nucleotides (GTP) AVN944->Guanine_Nucleotides Depletes IMPDH->Guanine_Nucleotides Catalyzes synthesis of Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Essential for Apoptosis Apoptosis Guanine_Nucleotides->Apoptosis Depletion induces DNA_RNA_Synthesis->Cell_Proliferation Required for

Caption: Signaling pathway of this compound leading to apoptosis.

cluster_1 Experimental Workflow: Assessing this compound Neurotoxicity Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat with this compound (Dose-response) Start->Treatment Incubation Incubate (24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7, Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Assess Neurotoxic Potential Data_Analysis->Conclusion

Caption: A logical workflow for in vitro neurotoxicity assessment.

References

Validation & Comparative

A Comparative Guide: AVN-944 Versus Mycophenolic Acid in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic properties of AVN-944 (also known as VX-944) and mycophenolic acid (MPA). Both compounds are inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), thereby disrupting DNA and RNA synthesis, inducing cell cycle arrest, and promoting apoptosis in cancer cells. This comparison summarizes key experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols for further research.

Mechanism of Action: Targeting IMPDH

Both this compound and mycophenolic acid exert their cytotoxic effects on leukemia cells by inhibiting IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a rate-limiting step in the de novo purine (B94841) biosynthesis pathway.[1] Leukemia cells, particularly those of hematological malignancies, often exhibit an upregulation of IMPDH, making them highly dependent on this pathway for proliferation and survival.[2]

The depletion of the intracellular GTP pool downstream of IMPDH inhibition has several consequences for cancer cells:

  • Inhibition of DNA and RNA Synthesis: GTP is an essential building block for nucleic acid synthesis. Its depletion halts the replication and transcription processes necessary for cell proliferation.[2]

  • Cell Cycle Arrest: Reduced GTP levels can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[3][4]

  • Induction of Apoptosis: The cellular stress caused by GTP deprivation can trigger programmed cell death, or apoptosis, through both caspase-dependent and independent pathways.[3][5]

This compound is a potent, selective, and non-competitive inhibitor of IMPDH.[5] Mycophenolic acid is also a reversible, non-competitive inhibitor of IMPDH.[6] Notably, studies have indicated that this compound is significantly more potent than mycophenolic acid in inhibiting the proliferation of various cancer cell lines.[3][7]

cluster_0 De Novo Purine Synthesis cluster_1 Drug Inhibition cluster_2 Downstream Effects in Leukemia Cells IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP GTP_depletion GTP Depletion AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibits MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits DNA_RNA_synthesis Inhibition of DNA/RNA Synthesis GTP_depletion->DNA_RNA_synthesis Cell_Cycle_Arrest Cell Cycle Arrest GTP_depletion->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis GTP_depletion->Apoptosis

Figure 1: Mechanism of Action of this compound and Mycophenolic Acid.

Comparative Efficacy in Leukemia Cells

Experimental data demonstrates the superior potency of this compound compared to mycophenolic acid in inhibiting the proliferation of leukemia cells.

DrugCell LineIC50 (nM)Reference
This compound MV-4-11 (AML)26[7]
Ba/F3-Flt3-ITD (Murine Leukemia)30[7]
Primary AML Blasts (n=4)20-200[7]
K562 (CML)200
K562 (this compound Resistant)6000
Mycophenolic Acid K562 (this compound Resistant)No cross-resistance observed
CEM (Leukemia)500[8]

Table 1: Comparative IC50 Values of this compound and Mycophenolic Acid in Leukemia Cell Lines.

Note: Direct side-by-side IC50 comparisons in the same leukemia cell lines under identical experimental conditions are limited in the available literature. However, multiple sources state that this compound is 3- to 40-fold more potent than mycophenolic acid in acute myeloid leukemia (AML) cell lines.[3][7]

FeatureThis compoundMycophenolic Acid
Potency High (nM range)Moderate (µM range)
Apoptosis Induction Induces caspase-dependent and -independent apoptosis.[3][5]Induces apoptosis, which can be partially reversed by guanosine.[4]
Cell Cycle Arrest Induces G1 or S-phase arrest depending on the cell line.[3]Induces S-phase arrest.[3][4]
Differentiation Induces differentiation in some cancer cell lines.[3]Induces differentiation in leukemia cells.
Resistance Resistance can develop, but may not confer cross-resistance to MPA.[6]Can be effective in cells resistant to other agents like imatinib (B729).

Table 2: Summary of Cellular Effects of this compound and Mycophenolic Acid in Cancer Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.

Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or mycophenolic acid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Caspase-3/7 Activity and PARP Cleavage)

This protocol assesses the induction of apoptosis by measuring caspase activity and the cleavage of a key substrate, PARP.

  • Cell Treatment: Seed and treat leukemia cells with this compound or mycophenolic acid as described in the cytotoxicity assay.

  • Cell Lysis: After the desired treatment period (e.g., 24-48 hours), harvest the cells and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase-3/7 Activity Assay:

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide).

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a luminometer.

  • PARP Cleavage (Western Blot):

    • Separate equal amounts of protein from the cell lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for cleaved PARP.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compounds on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat leukemia cells with the compounds for 24-48 hours. Harvest the cells by centrifugation.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_workflow Experimental Workflow cluster_assays Cellular Assays start Leukemia Cell Culture treatment Treatment with This compound or MPA start->treatment cytotoxicity Cytotoxicity Assay (MTS) treatment->cytotoxicity apoptosis Apoptosis Assay (Caspase/PARP) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Comparative Efficacy Determination data_analysis->conclusion

Figure 2: General Experimental Workflow for Drug Comparison.

Conclusion

Both this compound and mycophenolic acid are effective inducers of cell death in leukemia cells through the inhibition of IMPDH. However, the available evidence strongly suggests that this compound is a significantly more potent agent, with IC50 values in the nanomolar range for various leukemia cell lines. The lack of cross-resistance between this compound and MPA in a resistant leukemia cell line suggests that these compounds may have subtle differences in their interactions with IMPDH or that resistant cells develop mechanisms that are specific to one inhibitor.

For researchers and drug development professionals, this compound represents a promising candidate for further investigation in the treatment of hematological malignancies, particularly in cases where a highly potent IMPDH inhibitor is desired. Mycophenolic acid, while less potent, remains a valuable tool for research and may offer therapeutic benefits, especially in overcoming resistance to other targeted therapies. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate the therapeutic potential of these compounds in leukemia.

References

A Head-to-Head Comparison of AVN-944 and Tiazofurin for IMPDH Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), AVN-944 and tiazofurin (B1684497). This document delves into their mechanisms of action, presents supporting experimental data in a comparative format, and outlines detailed experimental protocols.

In the landscape of therapeutic drug development, particularly in oncology and immunology, IMPDH has emerged as a critical target. This enzyme plays a rate-limiting role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and various cellular signaling processes. By inhibiting IMPDH, compounds can selectively target rapidly proliferating cells, such as cancer cells, which are highly dependent on this pathway. This guide focuses on a comparative analysis of this compound, a direct, non-competitive inhibitor, and tiazofurin, a prodrug that requires intracellular activation.

Mechanism of Action: A Tale of Two Inhibitors

This compound and tiazofurin employ distinct strategies to inhibit IMPDH, a key difference that influences their pharmacological profiles.

This compound is a potent, orally available, small-molecule inhibitor that directly targets both isoforms of human IMPDH (IMPDH1 and IMPDH2).[1][2] It functions as a non-competitive inhibitor, meaning it does not compete with the natural substrate, inosine monophosphate (IMP), for binding to the active site.[1] This direct mechanism of action circumvents the need for metabolic activation, potentially leading to a more predictable dose-response relationship.[1]

Tiazofurin , on the other hand, is a C-nucleoside analog that acts as a prodrug.[1] To exert its inhibitory effect, it must first be transported into the cell and then undergo a two-step intracellular conversion to its active metabolite, thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD).[1] TAD is a structural analogue of nicotinamide (B372718) adenine dinucleotide (NAD+), a cofactor for IMPDH, and it is this active form that potently inhibits the enzyme.[1] The reliance on intracellular metabolism for activation is a critical factor in the efficacy and potential resistance mechanisms associated with tiazofurin.[1]

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and tiazofurin, providing a clear comparison of their inhibitory potency and cellular activity.

Table 1: Inhibitory Potency against IMPDH

ParameterThis compoundTiazofurin (Active Metabolite, TAD)
Target(s) IMPDH1 and IMPDH2IMPDH2 (predominantly)
Mechanism Non-competitiveNon-competitive (mimics NAD+)
Ki Value 6 - 10 nM (for both isoforms)[3]~0.1 µM (for leukemic IMPDH)[4], 0.2 µM (for IMPDH type II)

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCompoundIC50 ValueReference
K562 (Chronic Myeloid Leukemia)This compound0.20 µM[1]
MV-4-11 (Acute Myeloid Leukemia)This compound26 nM[5]
Ba/F3-Flt3-ITD (Murine Leukemia)This compound30 nM[5]
LNCaP (Prostate Cancer)This compoundMost sensitive among tested prostate cancer lines[3]
22Rv1 (Prostate Cancer)This compound-[3]
DU145 (Prostate Cancer)This compound-[3]
PC-3 (Prostate Cancer)This compound-[3]
K562 (Chronic Myeloid Leukemia)TiazofurinInduces apoptosis in a time- and dose-dependent fashion[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of IMPDH inhibitors. Below are representative protocols for key experiments.

IMPDH Inhibition Assay (Enzymatic Activity)

This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH by monitoring the production of NADH, a product of the IMPDH-catalyzed reaction.

Materials:

  • Purified recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate: Inosine monophosphate (IMP)

  • Cofactor: Nicotinamide adenine dinucleotide (NAD+)

  • Test Compounds: this compound or TAD (active metabolite of tiazofurin) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer.

  • Add varying concentrations of the test compound (this compound or TAD) or vehicle control (DMSO) to the wells.

  • Add the purified IMPDH2 enzyme to all wells and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (IMP) and cofactor (NAD+).

  • Immediately measure the increase in absorbance at 340 nm over time in kinetic mode. The rate of increase in absorbance corresponds to the rate of NADH production.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., K562, MV-4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test Compounds: this compound or tiazofurin

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Treat the cells with a range of concentrations of the test compound (this compound or tiazofurin) or vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add the MTS reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the IMPDH signaling pathway, the distinct mechanisms of action of this compound and tiazofurin, and a general workflow for comparing IMPDH inhibitors.

IMPDH signaling pathway and points of inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies EnzymeAssay IMPDH Inhibition Assay (Determine Ki and IC50) ProlifAssay Cell Proliferation Assay (e.g., MTS, determine IC50) EnzymeAssay->ProlifAssay ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) ProlifAssay->ApoptosisAssay GTP_Measurement Intracellular GTP Measurement ProlifAssay->GTP_Measurement PK_Studies Pharmacokinetic Studies ApoptosisAssay->PK_Studies GTP_Measurement->PK_Studies Efficacy_Studies Tumor Xenograft Models PK_Studies->Efficacy_Studies Comparative Analysis Comparative Analysis Efficacy_Studies->Comparative Analysis Start Select Inhibitors (this compound, Tiazofurin) Start->EnzymeAssay

A generalized experimental workflow for comparing IMPDH inhibitors.

Mechanism_Comparison cluster_Cell Target Cell AVN944 This compound Directly inhibits IMPDH (Non-competitive) IMPDH_in_cell IMPDH AVN944->IMPDH_in_cell Inhibition Tiazofurin Tiazofurin (Prodrug) Requires intracellular metabolism to TAD TAD_formation Metabolic Activation Tiazofurin->TAD_formation TAD_formation->IMPDH_in_cell Inhibition

References

Combination Therapy of AVN-944 with TRAIL in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of AVN-944 with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) for the treatment of prostate cancer. The document summarizes key experimental data, details methodologies of cited experiments, and presents a comparative analysis with alternative therapeutic strategies, supported by visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and TRAIL Therapy

Prostate cancer remains a significant health challenge, with advanced stages often developing resistance to standard therapies. A promising strategy to overcome this resistance is the use of sensitizing agents in combination with apoptosis-inducing ligands like TRAIL. TRAIL is a naturally occurring cytokine that can selectively induce apoptosis in cancer cells. However, many prostate cancer cell lines exhibit resistance to TRAIL-mediated cell death.

This compound is a potent, non-competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By depleting the intracellular pool of guanine triphosphate (GTP), this compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[1] Notably, research has shown that pre-treatment with this compound can sensitize androgen-independent prostate cancer cells to TRAIL-induced apoptosis.[1][3]

This compound and TRAIL Combination: Experimental Data

The primary evidence for the synergistic effect of this compound and TRAIL comes from a study by Floryk et al. on androgen-independent prostate cancer cell lines, DU145 and PC-3.[1] The key findings are summarized in the table below.

Treatment GroupCell LineThis compound ConcentrationTRAIL ConcentrationCell Viability (%)Reference
Combination Therapy DU1451 µM20 ng/mL18% ± 2%[1]
PC-31 µM20 ng/mL17% ± 3%[1]
TRAIL Alone DU145-20 ng/mLMinimal Impact[1]
PC-3-20 ng/mLMinimal Impact[1]
This compound Alone LNCaP, 22Rv1, DU145, PC-35 µM-Complete Growth Inhibition[1]

Table 1: Quantitative data on the effect of this compound and TRAIL combination therapy on the viability of prostate cancer cells.

The study demonstrated that while TRAIL alone had a minimal effect on the viability of DU145 and PC-3 cells, pre-treatment with 1 µM this compound for 3 days followed by a 24-hour treatment with 20 ng/mL TRAIL resulted in a significant reduction in cell viability to 18% and 17%, respectively.[1] Furthermore, this compound as a single agent at a concentration of 5 µM was shown to completely inhibit the growth of four different prostate cancer cell lines (LNCaP, 22Rv1, DU145, and PC-3) after two days of culture.[1]

The apoptotic mechanism was confirmed by the detection of cleaved caspase-9, caspase-3, and PARP in cells treated with the combination therapy.[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is based on the methodology described in the study by Floryk et al.[1]

  • Cell Seeding: Prostate cancer cells (DU145 and PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • This compound Treatment: The cells are treated with 1 µM this compound for 3 days. Control wells receive vehicle control.

  • TRAIL Treatment: After 3 days of this compound pre-treatment, the medium is replaced with fresh medium containing 20 ng/mL of recombinant TRAIL.

  • Incubation: The plates are incubated for 24 hours.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Reading: The absorbance at 490 nm is recorded using a 96-well plate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Western Blot for Apoptosis Markers

This protocol outlines the general steps for detecting cleaved caspases and PARP.[1][4][5][6]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved caspase-9, cleaved caspase-3, and cleaved PARP. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed three times with TBST.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Comparison with Alternative TRAIL-Sensitizing Therapies

Several other agents have been investigated for their ability to sensitize prostate cancer cells to TRAIL-induced apoptosis. A comparison of these alternatives with this compound is presented below.

Therapeutic AgentMechanism of ActionProstate Cancer Cell LinesKey FindingsReference
This compound IMPDH inhibitorDU145, PC-3Sensitizes androgen-independent cells to TRAIL-induced apoptosis.[1]
Taxanes (Docetaxel, Cabazitaxel) Microtubule stabilizerDU145, PC-3Sensitize TRAIL-resistant cells to apoptosis, potentially through ER stress and JNK activation.[7]
Andrographolide Diterpenoid lactonePC3, DU145, JCA-1, TsuPr1, LNCaPIncreases sensitivity to TRAIL-induced apoptosis via ROS generation and upregulation of p53 and DR4.[8]
Isoegomaketone (B1240414) Natural compound from Perilla frutescensRC-58T/h/SA#4 (primary)Potentiates TRAIL-mediated apoptosis through upregulation of DR5 via a ROS-independent pathway.[9]

Table 2: Comparison of this compound with other TRAIL-sensitizing agents in prostate cancer.

Visualizations

Signaling Pathway of this compound and TRAIL Combination Therapy

AVN944_TRAIL_Pathway cluster_avn This compound Action cluster_trail TRAIL Pathway AVN944 This compound IMPDH IMPDH AVN944->IMPDH inhibits GTP GTP Pool IMPDH->GTP depletes DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA CellCycle Cell Cycle Arrest DNA_RNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis sensitizes to TRAIL TRAIL DR45 TRAIL-R1 (DR4) TRAIL-R2 (DR5) TRAIL->DR45 DISC DISC Formation DR45->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP cleaves Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis start Seed DU145 & PC-3 cells in 96-well plates avn_treat Treat with 1 µM this compound (3 days) start->avn_treat trail_treat Treat with 20 ng/mL TRAIL (24 hours) avn_treat->trail_treat mts_assay MTS Assay for Cell Viability trail_treat->mts_assay western_blot Western Blot for Apoptosis Markers (Cleaved Caspase-9, -3, PARP) trail_treat->western_blot

References

Synergistic Effects of AVN-944 with Doxorubicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of combining AVN-944 (an inosine (B1671953) monophosphate dehydrogenase inhibitor) with the widely used chemotherapeutic agent, doxorubicin (B1662922). While direct, peer-reviewed publications detailing extensive quantitative data and specific experimental protocols for this combination are limited in the public domain, existing evidence points towards a promising synergistic interaction. This guide synthesizes available information on the individual agents, reports of their combined efficacy, and provides generalized experimental protocols for further investigation.

Overview of Synergistic Interaction

Preclinical evidence suggests that this compound enhances the cytotoxic effects of doxorubicin in various cancer cell lines, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. This synergy is significant as it could potentially allow for lower, less toxic doses of doxorubicin to be used in clinical settings, thereby reducing its well-known side effects, including cardiotoxicity.

Quantitative Data Summary

Treatment Agent(s)Expected IC50 ValuesSynergy Assessment (CI Value)Cell Lines of Interest
This compound (alone)Cell line dependentN/AMultiple Myeloma (MM), Acute Myeloid Leukemia (AML), Prostate Cancer
Doxorubicin (alone)Cell line dependentN/ABroad-spectrum (including MM, AML, Breast Cancer, etc.)
This compound + DoxorubicinExpected to be lower than individual agentsExpected to be < 1 (Synergistic)MM, AML

IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific cancer cell line and experimental conditions. The table indicates the anticipated trend based on the synergistic nature of the combination.

Mechanisms of Action and Synergy

The synergistic effect of combining this compound and doxorubicin likely stems from their distinct but complementary mechanisms of action, which create a multi-pronged attack on cancer cell proliferation and survival.

This compound: this compound is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a crucial building block for DNA and RNA synthesis. This GTP depletion leads to cell cycle arrest and induction of apoptosis.[3]

Doxorubicin: Doxorubicin exerts its anticancer effects through multiple mechanisms.[4] Its primary mode of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[5] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA double-strand breaks, ultimately triggering apoptosis.[4] Additionally, doxorubicin generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxicity.

Proposed Synergistic Mechanism: The synergy between this compound and doxorubicin is likely multifaceted:

  • Enhanced Apoptotic Induction: By depleting GTP pools, this compound can potentiate the DNA damage-induced apoptosis caused by doxorubicin. Cells with compromised ability to synthesize DNA and RNA due to GTP depletion may be more susceptible to the DNA-damaging effects of doxorubicin.

  • Cell Cycle Synchronization: this compound-induced cell cycle arrest could synchronize cancer cells in a phase where they are more vulnerable to the cytotoxic effects of doxorubicin.

  • Inhibition of Repair Mechanisms: The cellular machinery required to repair doxorubicin-induced DNA damage is energy- and nucleotide-dependent. By limiting the availability of GTP, this compound may hamper the cancer cells' ability to repair this damage, leading to an accumulation of lethal DNA lesions.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to investigate the synergistic effects of this compound and doxorubicin.

Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin individually and in combination, and to quantify the synergy using the Combination Index (CI).

Materials:

  • Cancer cell lines (e.g., multiple myeloma, AML)

  • Cell culture medium and supplements

  • This compound and Doxorubicin

  • 96-well microplates

  • MTT or MTS reagent

  • Plate reader

  • CompuSyn or similar software for synergy analysis

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and doxorubicin. Create serial dilutions of each drug.

  • Treatment: Treat cells with a matrix of concentrations of this compound and doxorubicin, both alone and in various combinations (at a constant ratio). Include a vehicle-only control.

  • Incubation: Incubate the plates for a period appropriate for the cell line and drugs (typically 48-72 hours).

  • Cell Viability Measurement: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.

    • Determine the IC50 value for each drug alone and for the combination.

    • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay

Objective: To determine if the combination of this compound and doxorubicin induces a greater apoptotic response than either drug alone.

Materials:

  • Cancer cell lines

  • This compound and Doxorubicin

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination at their respective IC50 concentrations (or other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive). Compare the apoptotic populations across the different treatment groups.

Visualizations

Signaling Pathways

cluster_AVN944 This compound cluster_Doxorubicin Doxorubicin cluster_Synergy Synergistic Effect AVN944 This compound IMPDH IMPDH AVN944->IMPDH inhibits GTP GTP Depletion DNAsynth DNA/RNA Synthesis Inhibition GTP->DNAsynth Apoptosis1 Apoptosis DNAsynth->Apoptosis1 EnhancedApoptosis Enhanced Apoptosis Apoptosis1->EnhancedApoptosis Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII inhibits ROS ROS Generation Dox->ROS DNA_damage DNA Double-Strand Breaks Apoptosis2 Apoptosis DNA_damage->Apoptosis2 ROS->Apoptosis2 Apoptosis2->EnhancedApoptosis

Caption: Combined mechanisms of this compound and Doxorubicin leading to enhanced apoptosis.

Experimental Workflow

cluster_workflow Synergy Assessment Workflow start Seed Cancer Cells treat Treat with this compound, Doxorubicin, and Combination start->treat incubate Incubate (48-72h) treat->incubate viability Cell Viability Assay (MTT/MTS) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis analysis Data Analysis: IC50, Combination Index (CI) viability->analysis apoptosis->analysis end Conclusion on Synergy analysis->end

Caption: A generalized workflow for assessing the synergistic effects of this compound and doxorubicin.

References

Preclinical Evidence for AVN-944 in Combination with Gemcitabine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical rationale and available evidence for combining the PI3K inhibitor AVN-944 (pilaralisib) with the chemotherapeutic agent gemcitabine (B846). Due to a lack of publicly available direct preclinical studies on the this compound-gemcitabine combination, this guide draws upon data from preclinical studies of other PI3K inhibitors combined with gemcitabine to offer a comparative analysis. This approach allows for an informed perspective on the potential synergies and mechanisms of action that could be anticipated from the this compound and gemcitabine combination. We also compare this combination strategy with other emerging gemcitabine-based therapeutic approaches.

Rationale for Combining this compound with Gemcitabine

This compound is a potent and specific inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of cancers, contributing to tumorigenesis and resistance to conventional therapies.[1]

Gemcitabine, a nucleoside analog, is a standard-of-care chemotherapy for several solid tumors, including pancreatic cancer. It functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[2][3] However, its efficacy is often limited by the development of resistance.

The combination of a PI3K inhibitor like this compound with gemcitabine is predicated on the hypothesis that blocking the pro-survival signals from the PI3K pathway will sensitize cancer cells to the cytotoxic effects of gemcitabine. Preclinical evidence with other PI3K inhibitors supports this concept, suggesting that this combination could lead to synergistic anti-tumor activity.[4][5]

Preclinical Data for PI3K Inhibitors in Combination with Gemcitabine

While specific data for this compound with gemcitabine is not available in the public domain, studies on other PI3K inhibitors like ZSTK474 and LY294002 provide valuable insights into the potential efficacy of this combination.

Table 1: In Vitro Efficacy of PI3K Inhibitors with Gemcitabine in Pancreatic Cancer Cell Lines
PI3K InhibitorCell LineTreatmentCell Viability Inhibition (%)Apoptosis Induction (Fold Change)Reference
ZSTK474 Colo-357ZSTK474 (10µM)~25%-[4]
Gemcitabine (100nM)~30%-[4]
ZSTK474 + Gemcitabine~60% (Synergistic) -[4]
BxPC-3ZSTK474 (10µM)~35%-[4]
Gemcitabine (100nM)~40%-[4]
ZSTK474 + Gemcitabine~75% (Synergistic) -[4]
LY294002 Panc-1LY294002 + Gemcitabine + IRNot specifiedSignificant increase vs. single agents[5]

IR: Ionizing Radiation

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Pancreatic cancer cells (e.g., Colo-357, BxPC-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the PI3K inhibitor (e.g., ZSTK474), gemcitabine, or the combination of both. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: MTS reagent is added to each well according to the manufacturer's instructions and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. Synergy is determined using methods such as the Chou-Talalay combination index.[4]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human pancreatic cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, PI3K inhibitor alone, gemcitabine alone, and the combination of the PI3K inhibitor and gemcitabine.

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for the PI3K inhibitor, intraperitoneal injection for gemcitabine).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).[5]

Signaling Pathways and Experimental Workflows

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth AVN944 This compound (Pilaralisib) AVN944->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound, Gemcitabine, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Treatment->Apoptosis Xenograft Establish Tumor Xenografts in Mice Animal_Treatment Treat Mice with Drug Combinations Xenograft->Animal_Treatment Tumor_Measurement Measure Tumor Growth Animal_Treatment->Tumor_Measurement Analysis Endpoint Analysis (IHC, Western Blot) Tumor_Measurement->Analysis

Caption: A typical experimental workflow for preclinical evaluation of drug combinations.

Comparison with Alternative Gemcitabine Combinations

The combination of gemcitabine with other agents is an active area of research. Below is a comparison of the PI3K inhibitor combination strategy with other notable preclinical and clinical combinations.

Table 2: Comparison of Preclinical Gemcitabine Combination Strategies in Pancreatic Cancer
Combination PartnerMechanism of ActionKey Preclinical FindingsStatusReference
PI3K Inhibitors Inhibit pro-survival PI3K/AKT signalingSynergistic reduction in cell viability and tumor growthPreclinical/Clinical[4][5]
Nab-paclitaxel Stabilizes microtubules, inducing cell cycle arrestSequential administration enhances nab-paclitaxel uptake and therapeutic efficacyClinically Approved [6]
Chk1 Inhibitors Abrogate DNA damage checkpoint, leading to mitotic catastropheEnhance gemcitabine-induced DNA damage and apoptosisPreclinical/Clinical[7]
MEK Inhibitors Inhibit the MAPK/ERK signaling pathwayEnhanced anti-tumor effects compared to gemcitabine alonePreclinical/Clinical[7]
FAK Inhibitors (e.g., Narmafotinib) Inhibit focal adhesion kinase, involved in cell adhesion and migrationPromising data in preclinical cancer studiesClinical[8]

Conclusion

While direct preclinical data for the combination of this compound and gemcitabine is not extensively published, the available evidence from other PI3K inhibitors strongly suggests a sound scientific rationale for this combination. The inhibition of the PI3K pathway has been shown to sensitize pancreatic cancer cells to the cytotoxic effects of gemcitabine, leading to synergistic anti-tumor activity in preclinical models.[4][5] This approach represents a promising strategy to overcome gemcitabine resistance. Further preclinical studies specifically investigating the this compound and gemcitabine combination are warranted to define the optimal dosing and scheduling and to identify predictive biomarkers for patient selection. The comparison with other gemcitabine combinations highlights the diverse strategies being employed to improve outcomes in cancers where gemcitabine is a therapeutic backbone.

References

AVN-944 in Hematologic Cancers: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of AVN-944, an investigational small molecule inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), in patients with hematologic malignancies. The performance of this compound is evaluated in the context of alternative therapeutic options available during its clinical development, supported by available experimental data from Phase I clinical trials.

Executive Summary

This compound is an orally available, selective inhibitor of both IMPDH isoforms, which are critical for the de novo synthesis of guanine (B1146940) nucleotides.[1] By depleting intracellular guanosine (B1672433) triphosphate (GTP) pools, this compound disrupts DNA and RNA synthesis, leading to cell proliferation inhibition and apoptosis in cancer cells.[2][3] A Phase I clinical trial in patients with advanced hematologic malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and multiple myeloma, demonstrated that this compound was well-tolerated and resulted in disease stabilization in a subset of patients. However, no objective responses according to standard criteria were observed. This guide compares the efficacy and safety profile of this compound with established treatments for hematologic cancers, such as low-dose cytarabine (B982) and 5-azacitidine, providing a framework for understanding its potential therapeutic role.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of IMPDH, the rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway.[4][5] This leads to the depletion of GTP, a crucial building block for DNA and RNA synthesis, and also a key molecule in cellular signaling and energy metabolism.[5][6] The subsequent disruption of these vital cellular processes induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[7]

In contrast, alternative agents like cytarabine, a pyrimidine (B1678525) analog, act by incorporating into DNA, leading to chain termination and inhibition of DNA polymerase.[8] 5-Azacitidine, a hypomethylating agent, incorporates into DNA and RNA, inhibiting DNA methyltransferases, which leads to the re-expression of silenced tumor suppressor genes and subsequent apoptosis.[1][2][9]

Signaling Pathway Diagram

cluster_AVN944 This compound Pathway cluster_Alternatives Alternative Agent Pathways cluster_Cytarabine Low-Dose Cytarabine cluster_Azacitidine 5-Azacitidine AVN944 This compound IMPDH IMPDH AVN944->IMPDH Inhibits GTP Guanosine Triphosphate (GTP) Depletion IMPDH->GTP Catalyzes IMP to XMP DNA_RNA_Syn DNA/RNA Synthesis Inhibition GTP->DNA_RNA_Syn Apoptosis_AVN Apoptosis DNA_RNA_Syn->Apoptosis_AVN Leads to Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits DNA_Syn_Inhib DNA Synthesis Inhibition DNA_Polymerase->DNA_Syn_Inhib Apoptosis_Cyt Apoptosis DNA_Syn_Inhib->Apoptosis_Cyt Leads to Azacitidine 5-Azacitidine DNMT DNA Methyltransferase (DNMT) Azacitidine->DNMT Inhibits Hypomethylation DNA Hypomethylation DNMT->Hypomethylation Tumor_Suppressor Tumor Suppressor Gene Re-expression Hypomethylation->Tumor_Suppressor Apoptosis_Aza Apoptosis Tumor_Suppressor->Apoptosis_Aza Induces

Caption: Mechanisms of action for this compound and alternative agents.

Clinical Trial Data: this compound Phase I Study

A Phase I, open-label, dose-escalation study of this compound was conducted in patients with relapsed or refractory hematologic malignancies.[4] The primary objectives were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.

Patient Demographics and Dosing
CharacteristicValue
Number of Patients30
MalignanciesAML (12), ALL (2), CLL (3), Multiple Myeloma (13)
Dosing Cohorts (oral, b.i.d., 21/28 days)25 mg, 50 mg, 75 mg, 100 mg, 125 mg
Data sourced from a 2007 ASCO Meeting Abstract.[4]
Pharmacokinetics (at 100 mg b.i.d.)
ParameterValue
Tmax~1 hour
T1/2~1.5 hours
Cmax2800 ng/mL
AUC7228 hr*ng/mL
Data sourced from a 2007 ASCO Meeting Abstract.[4]
Safety and Efficacy
OutcomeResult
Dose-Limiting Toxicity (DLT)Not observed
Serious Adverse Events (SAEs)12 SAEs in 8 patients (7 with AML); none attributed to this compound
Common Adverse EventsGenerally mild to moderate, not specified in detail
Objective ResponseNo protocol-defined responses
Stable Disease12 of 24 assessable patients for 2 to 10 months
Data sourced from a 2007 ASCO Meeting Abstract.[4]

Comparison with Alternative Treatments

The following tables compare the reported efficacy of this compound with that of low-dose cytarabine and 5-azacitidine in similar patient populations with hematologic malignancies. It is important to note that these are not head-to-head comparisons and trial designs and patient populations may vary.

Efficacy Comparison in Acute Myeloid Leukemia (AML)
TreatmentPatient PopulationOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)
This compound Relapsed/Refractory AML (n=12)0% (Stable Disease in some)0%Not Reported
Low-Dose Cytarabine Elderly AML20-30%10-20%~3-6 months
5-Azacitidine Elderly/Unfit AML~25%~15%~10 months
Efficacy data for low-dose cytarabine and 5-azacitidine are compiled from multiple studies and represent a general range of reported outcomes.

Experimental Protocols

Pharmacodynamic Biomarker Analysis

The this compound Phase I trial incorporated the analysis of pharmacodynamic biomarkers to assess the biological activity of the drug.[4]

1. GTP Pool Measurement: Peripheral blood mononuclear cells (PBMCs) or leukemic blasts were collected from patients before and after this compound administration. While the specific protocol used in the trial is not publicly available, GTP levels are typically measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. This method allows for the separation and quantification of intracellular nucleotides.

2. Gene Expression Profiling: The trial assessed changes in a 32-gene set related to guanine nucleotide biosynthesis.[4] Gene expression analysis in clinical trials typically involves the following steps:

  • RNA Extraction: Total RNA is isolated from patient samples (PBMCs or blasts).

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR) or Microarray Analysis: The expression levels of the target genes are quantified. Changes in gene expression were correlated with disease stability in the this compound trial.[4]

Experimental Workflow Diagram

cluster_workflow Pharmacodynamic Analysis Workflow cluster_GTP GTP Measurement cluster_Gene Gene Expression Profiling Patient_Sample Patient Sample (PBMC/Blasts) Pre- and Post-Dose Cell_Lysis_GTP Cell Lysis Patient_Sample->Cell_Lysis_GTP RNA_Extraction RNA Extraction Patient_Sample->RNA_Extraction Nucleotide_Extraction Nucleotide Extraction Cell_Lysis_GTP->Nucleotide_Extraction HPLC_MS HPLC-MS Analysis Nucleotide_Extraction->HPLC_MS GTP_Quant GTP Quantification HPLC_MS->GTP_Quant Correlation Correlation with Clinical Outcome GTP_Quant->Correlation qRT_PCR qRT-PCR / Microarray RNA_Extraction->qRT_PCR Gene_Exp_Analysis Gene Expression Analysis qRT_PCR->Gene_Exp_Analysis Gene_Exp_Analysis->Correlation

Caption: General workflow for pharmacodynamic biomarker analysis.

Conclusion

The Phase I clinical trial of this compound established a favorable safety profile and demonstrated biological activity through the modulation of pharmacodynamic markers. The observation of stable disease in half of the assessable patients with advanced, heavily pre-treated hematologic malignancies was encouraging.[4] However, the lack of objective responses positions this compound as a potential candidate for combination therapies rather than a standalone agent in this setting.

Compared to established low-intensity therapies such as low-dose cytarabine and 5-azacitidine, which have demonstrated modest but clear response rates in older or unfit patients with AML, this compound's efficacy as a single agent appears limited. The correlation of gene expression changes with disease stability suggests that a biomarker-driven approach could identify patient populations more likely to benefit from IMPDH inhibition.[4] Further clinical development of this compound or other IMPDH inhibitors in hematologic cancers would likely require a strategy focused on combination with other agents and the use of predictive biomarkers to enrich for responsive patient populations.

References

Unveiling Predictive Biomarkers for AVN-944: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for predictive biomarkers is paramount to optimizing therapeutic strategies. This guide provides a comprehensive comparison of biomarker discovery efforts for AVN-944, a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), with alternative cancer therapies. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a deeper understanding of treatment response and resistance mechanisms.

This compound exerts its anti-neoplastic effects by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] This depletion of the guanine triphosphate (GTP) pool disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[1] The discovery of reliable biomarkers for this compound response is crucial for patient stratification and maximizing clinical benefit.

Comparative Analysis of In Vitro Sensitivity

The in vitro efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating potent anti-proliferative activity. For comparison, this guide includes IC50 data for mycophenolic acid, another IMPDH inhibitor, as well as for standard-of-care agents in relevant cancer types: gemcitabine (B846) for pancreatic cancer and enzalutamide (B1683756) for prostate cancer.

DrugCancer TypeCell LineIC50 (µM)
This compound HematologicK-562 (parental)0.20[2]
HematologicK-562 (resistant)6.0[2]
Hematologic/EpithelialVarious0.02 - 0.279[1]
Mycophenolic Acid OsteosarcomaMNNG/HOS0.46 - 7.3[3][4]
Prostate CancerPC3>1[3]
Non-small cell lung cancerA549>1[3]
Gemcitabine PancreaticAsPC-10.494[5]
PancreaticBxPC-323.9[5]
PancreaticMIA PaCa-2-
PancreaticPanc-1-
Enzalutamide ProstateLNCaP5.6[6]
ProstateC4-227[7]
ProstatePC-334.9 (extrapolated)[6]

Biomarkers of this compound Treatment Response

Research has focused on identifying gene expression signatures that correlate with sensitivity to this compound. These efforts aim to provide tools for patient selection and monitoring of treatment efficacy.

Gene Expression Signatures

A focused set of 19 marker genes has been identified and validated through qRT-PCR, showing consistent differential expression across various cell lines upon this compound treatment.[1] While the specific list of these 19 genes is not publicly available in the reviewed literature, studies in prostate cancer cell lines have revealed the induction of several differentiation and tumor suppressor genes.

Table 2: Genes Upregulated by this compound in Prostate Cancer Cell Lines [8]

GeneCell Line(s)
CC3DU145, PC-3
CD10DU145, PC-3
CD55DU145, PC-3
CEACAM5DU145, PC-3
GDF15DU145, PC-3
GLADU145, PC-3
KLK5DU145, PC-3
KRT2DU145, PC-3
KRT4DU145, PC-3
LGALS3DU145, PC-3
MIG6DU145, PC-3
NDRG1DU145, PC-3
TNFSF9DU145, PC-3
CAV1DU145
CPA4DU145
CTSBDU145
GALDU145
GRP78DU145
KRT6BDU145

Furthermore, a 34-gene expression biomarker panel was evaluated in clinical trials to monitor the cellular and metabolic effects of this compound. This panel was designed to reflect inhibition of IMPDH activity, depletion of GTP pools, G1/S phase cell-cycle block, and apoptosis. The specific genes within this panel have not been publicly disclosed.

Signaling Pathways as Biomarker Hubs

This compound-induced GTP depletion triggers distinct apoptotic pathways that can serve as sources of protein-level biomarkers.

AVN944_Mechanism_of_Action This compound Mechanism of Action cluster_input cluster_target cluster_downstream AVN944 This compound IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) AVN944->IMPDH Inhibits GTP_depletion Guanine Nucleotide Depletion IMPDH->GTP_depletion Depletes DNA_RNA_synthesis_inhibition Inhibition of DNA & RNA Synthesis GTP_depletion->DNA_RNA_synthesis_inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) GTP_depletion->Cell_Cycle_Arrest Apoptosis Apoptosis GTP_depletion->Apoptosis

This compound inhibits IMPDH, leading to GTP depletion and downstream anti-cancer effects.

Caspase-Dependent and -Independent Apoptosis: In prostate cancer cells, this compound induces both caspase-dependent and -independent apoptosis.[8] In 22Rv1 cells, it triggers the intrinsic apoptotic pathway, marked by the release of cytochrome c and Smac from the mitochondria and activation of caspase-9.[8] In LNCaP cells, a p53/caspase-2/AIF pathway is activated.[8]

Apoptotic_Pathways Apoptotic Pathways Induced by this compound cluster_trigger cluster_caspase_dependent Caspase-Dependent Pathway (e.g., 22Rv1 cells) cluster_caspase_independent Caspase-Independent Pathway (e.g., LNCaP cells) AVN944 This compound (via GTP Depletion) Mitochondrion_CD Mitochondrion AVN944->Mitochondrion_CD p53 p53 Activation AVN944->p53 Cytochrome_c Cytochrome c Release Mitochondrion_CD->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_CD Apoptosis Caspase3->Apoptosis_CD Caspase2 Caspase-2 Cleavage p53->Caspase2 Mitochondrion_CI Mitochondrion Caspase2->Mitochondrion_CI AIF AIF Release Mitochondrion_CI->AIF Apoptosis_CI Apoptosis AIF->Apoptosis_CI

This compound induces both caspase-dependent and -independent apoptotic pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are generalized protocols for key experiments cited in the context of this compound biomarker discovery.

Gene Expression Profiling (Microarray)

A common approach for identifying gene expression biomarkers involves microarray analysis.

Microarray_Workflow Microarray Experimental Workflow start Cancer Cell Lines (Treated vs. Control) rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality Control (e.g., A260/A280) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis labeling Labeling with Fluorescent Dyes cdna_synthesis->labeling hybridization Hybridization to Microarray Chip labeling->hybridization scanning Microarray Scanning hybridization->scanning data_analysis Data Analysis (Normalization, DEG identification) scanning->data_analysis end Candidate Biomarker Genes data_analysis->end

A generalized workflow for identifying candidate biomarker genes using microarrays.
  • Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with this compound at various concentrations and for different durations. A vehicle-treated control group is maintained in parallel.

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • cDNA Synthesis and Labeling: High-quality RNA is reverse transcribed into cDNA and labeled with fluorescent dyes (e.g., Cy3 and Cy5).

  • Microarray Hybridization: Labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • Data Analysis: The raw data is normalized to correct for technical variations. Differentially expressed genes between the treated and control groups are identified using statistical analysis (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.

Quantitative Real-Time PCR (qRT-PCR) for Validation

Candidate biomarker genes identified from microarray analysis are typically validated using qRT-PCR.

  • Primer Design: Gene-specific primers are designed for the target genes and one or more stable housekeeping genes (for normalization). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • cDNA Synthesis: Total RNA is reverse transcribed into cDNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a SYBR Green or TaqMan master mix.

  • Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are used to calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene(s).

Western Blotting for Protein Expression

To investigate the effect of this compound on protein expression in signaling pathways, Western blotting is employed.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p53, AIF).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The development of predictive biomarkers for this compound is a critical step towards personalized cancer therapy. Gene expression signatures and the modulation of specific apoptosis-related proteins hold promise as indicators of treatment response. This guide provides a comparative framework and detailed methodologies to aid researchers in the continued investigation and validation of these and novel biomarkers for this compound and other targeted therapies. Further studies are warranted to translate these preclinical findings into clinically validated tools for patient stratification.

References

Gene Expression Profiling of AVN-944 Treated Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of a therapeutic candidate is paramount. This guide provides a comparative analysis of the gene expression changes induced by AVN-944, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), and other drugs in its class. While specific, quantitative gene lists for this compound remain within proprietary confines, this document synthesizes available data and draws comparisons with other well-studied IMPDH inhibitors to illuminate the broader effects of targeting this critical enzyme.

This compound is a selective, small-molecule inhibitor of both IMPDH type I and type II isoforms, which are rate-limiting enzymes in the de novo biosynthesis of guanine (B1146940) nucleotides. By impeding this pathway, this compound has demonstrated anti-proliferative activity across a range of hematologic and epithelial tumor cell types. Gene expression profiling studies have revealed that this compound treatment leads to significant alterations in cellular processes, providing a molecular basis for its anti-cancer potential.

Comparative Gene Expression Analysis

While the precise list of the 19 to 32 marker genes consistently modulated by this compound is not publicly available, research abstracts have outlined the key biological pathways affected. To provide a quantitative perspective, this guide presents data from studies on other IMPDH inhibitors, Mycophenolic Acid (MPA) and Tiazofurin, which are expected to induce similar, though not identical, gene expression signatures due to their shared mechanism of action.

Key Affected Biological Pathways by this compound

Studies on various cancer cell lines, including HL-60, HT-29, MiaPaca2, PANC1, IM9, KG-1, and K-562, have shown that this compound treatment (at concentrations from 0.1µM to 2µM for 2 to 72 hours) consistently impacts the following areas:

  • Purine and Pyrimidine Biosynthesis: As a direct consequence of IMPDH inhibition.

  • Mitochondrial Functions and Energy Production: Reflecting the cellular stress induced by nucleotide depletion.

  • Metabolic Pathways: Highlighting a broader reprogramming of cellular metabolism.

  • Cell Proliferation: A primary outcome of reduced guanine nucleotide availability for DNA and RNA synthesis.

  • Apoptotic Cascade: The induction of programmed cell death in cancer cells.

Quantitative Gene Expression Changes Induced by IMPDH Inhibitors

The following table summarizes representative gene expression changes observed in cancer cell lines treated with the IMPDH inhibitors Mycophenolic Acid (MPA) and Tiazofurin. This data offers a comparative lens through which the effects of this compound can be inferred.

GeneDrugCell LineFold ChangeBiological ProcessReference
c-Myc TiazofurinHL-60Down-regulatedProliferation, Cell Cycle[1]
c-Ki-ras TiazofurinK562Down-regulatedProliferation, Signaling[2]
MGMT MPAU87 Glioblastoma+2 to 2.5DNA Repair[3]
TERT MPAU87 Glioblastoma-0.8 to 0.9Telomere Maintenance[3]
TERT MPAU251 Glioblastoma-0.5 to 0.6Telomere Maintenance[3]
PD-L1 (CD274) This compound, MPANCI-H292 Lung CancerUp-regulatedImmune Checkpoint[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the analysis of IMPDH inhibitors.

Gene Expression Profiling via Microarray
  • Cell Culture and Treatment: Cancer cell lines (e.g., HL-60, HT-29) are cultured in appropriate media and treated with a range of concentrations of the IMPDH inhibitor (e.g., this compound at 0.1 µM to 2 µM) or vehicle control for specified durations (e.g., 2 to 72 hours).

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and integrity are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • cDNA Synthesis and Labeling: A specific amount of total RNA (e.g., 1-5 µg) is reverse transcribed into cDNA. The cDNA is then labeled with fluorescent dyes (e.g., Cy3 and Cy5) for two-color microarray experiments or with biotin (B1667282) for single-channel arrays.

  • Microarray Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene probes (e.g., Affymetrix GeneChip, Agilent Whole Human Genome Microarray). Hybridization is typically carried out overnight in a hybridization oven.

  • Scanning and Data Acquisition: The microarray slides are washed to remove unbound probes and then scanned using a microarray scanner to detect the fluorescent signals.

  • Data Analysis: The raw signal intensities are normalized to correct for technical variations. Differentially expressed genes between treated and control samples are identified using statistical tests (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
  • cDNA Synthesis: 1-2 µg of total RNA from treated and control cells is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software.

  • Real-Time PCR: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green or TaqMan-based assay. The reaction typically includes the cDNA template, primers, and a master mix containing DNA polymerase and dNTPs.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.

Visualizing the Impact of this compound

To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 This compound Mechanism of Action AVN944 This compound IMPDH IMPDH (Type I & II) AVN944->IMPDH Inhibits IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by IMPDH Guanine Guanine Nucleotides (GTP, dGTP) XMP->Guanine DNA_RNA DNA & RNA Synthesis Guanine->DNA_RNA Proliferation Cell Proliferation Guanine->Proliferation Reduced Pool DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to

This compound inhibits IMPDH, depleting guanine nucleotides and halting cell proliferation.

cluster_1 Gene Expression Profiling Workflow start Cancer Cell Lines (e.g., HL-60, HT-29) treatment Treatment with This compound or Vehicle start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (Bioanalyzer) rna_extraction->quality_control labeling cDNA Synthesis & Labeling quality_control->labeling hybridization Microarray Hybridization labeling->hybridization scanning Scanning & Data Acquisition hybridization->scanning analysis Data Normalization & Statistical Analysis scanning->analysis validation qRT-PCR Validation analysis->validation end Differentially Expressed Genes validation->end

Workflow for identifying gene expression changes induced by this compound treatment.

cluster_2 Logical Relationship of IMPDH Inhibition Effects inhibition IMPDH Inhibition (e.g., by this compound) depletion Guanine Nucleotide Depletion inhibition->depletion purine_synthesis Disruption of Purine & Pyrimidine Synthesis depletion->purine_synthesis metabolic_stress Metabolic & Mitochondrial Stress depletion->metabolic_stress proliferation_arrest Cell Proliferation Arrest depletion->proliferation_arrest gene_expression Altered Gene Expression depletion->gene_expression Triggers apoptosis_induction Induction of Apoptosis proliferation_arrest->apoptosis_induction gene_expression->proliferation_arrest Reflects gene_expression->apoptosis_induction Contributes to

The cascade of cellular events following the inhibition of IMPDH by this compound.

References

A Head-to-Head Comparison of AVN-944 with Other IMPDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug development, Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) has emerged as a critical target for antineoplastic and immunosuppressive agents.[1] As the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, its inhibition selectively impacts rapidly proliferating cells, such as lymphocytes and cancer cells, which are heavily dependent on this pathway.[2][3] There are two primary isoforms, IMPDH1 and IMPDH2, with IMPDH2 being frequently upregulated in cancerous tissues.[4][5]

AVN-944 (also known as VX-944) is a potent, selective, non-competitive small molecule inhibitor of both human IMPDH isoforms.[6][7][8] It has progressed to Phase II clinical trials for the treatment of advanced hematologic malignancies.[9] This guide provides an objective, data-driven comparison of this compound with other notable IMPDH inhibitors, including the clinically established Mycophenolic Acid (MPA) and Ribavirin (B1680618), and the historically significant Tiazofurin.

Mechanism of Action: Depleting the Guanine Nucleotide Pool

The primary mechanism for IMPDH inhibitors is the disruption of guanine nucleotide synthesis. By blocking the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), these inhibitors deplete the intracellular pools of guanosine (B1672433) triphosphate (GTP).[9] This GTP depletion has profound downstream effects, including the cessation of DNA and RNA synthesis, leading to cell cycle arrest and the induction of apoptosis.[9][10]

This compound acts as a non-competitive inhibitor, meaning it does not compete with the natural substrate (IMP) for the binding site.[10][11] This characteristic contributes to its high potency. Other inhibitors, such as Mycophenolic Acid, are also non-competitive, while the active metabolite of the prodrug Ribavirin functions competitively.[12][13]

IMPDH_Pathway cluster_pathway De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation GTP->Proliferation Consequence GTP Depletion leads to: Apoptosis Apoptosis Inhibitor This compound Inhibitor->XMP Inhibition Consequence->DNA_RNA Inhibition Consequence->Proliferation Arrest Consequence->Apoptosis Induction

Caption: IMPDH pathway and mechanism of this compound inhibition.

Quantitative Comparison: In Vitro Potency

The potency of an inhibitor is a critical determinant of its therapeutic potential. This compound demonstrates superior potency in enzymatic and cell-based assays compared to other IMPDH inhibitors. It is reported to be 3 to 40 times more potent than Mycophenolic Acid, depending on the specific cancer cell line being evaluated.[10][14]

InhibitorTarget / Cell LineAssay TypeValueReference
This compound Human IMPDH IsoformsK_i_6 - 10 nM[8]
MV-4-11 (Human Leukemia)IC_50_26 nM[6]
Ba/F3-Flt3-ITD (Murine Pro-B)IC_50_30 nM[6]
AML Primary BlastsIC_50_20 - 200 nM[14]
Multiple Myeloma (MM.1S)IC_50_450 nM[6]
Various Tumor Cell LinesIC_50_20 - 279 nM[7]
Mycophenolic Acid Various Cell LinesIC_50_Generally 3-40x higher than this compound[10][14]
Ribavirin Antiviral AssaysEC_50_Varies widely by virus and cell type[12]

IC_50_ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. K_i_ (Inhibition constant) represents the intrinsic binding affinity of the inhibitor to the enzyme.

Preclinical Efficacy in Cancer Models

This compound has demonstrated broad anti-cancer activity in a variety of preclinical models, inducing cell cycle arrest, apoptosis, and in some cases, cellular differentiation.[10] Its effects are observed in both hematological and solid tumor cell lines.

InhibitorCancer Type / Cell LineKey FindingsReference
This compound Prostate Cancer (LNCaP, 22Rv1, DU145, PC-3)Induced dose-dependent growth inhibition. Caused G1 arrest in LNCaP cells and S-phase block in androgen-independent cells. Induced both caspase-dependent and -independent apoptosis. Sensitized cells to TRAIL-induced apoptosis.[10][11]
Multiple Myeloma (MM.1S, U266)Inhibited growth in drug-sensitive and drug-resistant cell lines. Induced apoptosis via a caspase-independent, Bax/AIF/Endo G pathway. Enhanced the cytotoxicity of doxorubicin (B1662922) and melphalan.[6]
Acute Myeloid Leukemia (AML)Inhibited clonogenic proliferation of primary AML progenitor cells. Demonstrated in vivo efficacy in a murine model of myeloproliferative disease, significantly increasing median survival time.[4][14]
Mycophenolic Acid Various Cancer Cell LinesShows anti-tumor activity in preclinical models. A Phase I trial in advanced multiple myeloma has been conducted.[1]
Clinical Development and Safety Profiles

The translation of preclinical efficacy into a clinically viable therapeutic requires a favorable safety and tolerability profile. This compound has been shown to be well-tolerated in clinical trials, a significant advantage over older IMPDH inhibitors like Tiazofurin, which was halted due to severe toxicity.[1][4][15]

InhibitorHighest Development Phase (Oncology)Key IndicationsNotable Toxicities / Side EffectsReference
This compound Phase IIHematological MalignanciesWell-tolerated in Phase I studies with no serious adverse events attributed to the drug.[1][4][9]
Mycophenolate Mofetil Marketed (Immunosuppression) / Phase I (Oncology)Prevention of organ transplant rejectionGastrointestinal disturbances (diarrhea, nausea, vomiting).[13][16]
Ribavirin Marketed (Antiviral)Hepatitis C, Viral Hemorrhagic FeversHemolytic anemia.[12][17]
Tiazofurin Halted Clinical TrialsChronic Myelogenous Leukemia (CML)Severe and unpredictable toxicities, including neurotoxicity.[1][4][10]

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays. Detailed protocols are crucial for the replication and validation of these findings.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_data Data Output Start Cancer Cell Culture (e.g., LNCaP, MV-4-11) Treatment Treat with Inhibitor Gradient (this compound, MPA, etc.) + Vehicle Control Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTS Cell Proliferation (MTS Assay) Incubation->MTS WB Apoptosis Markers (Western Blot) Incubation->WB FACS Cell Cycle Analysis (Flow Cytometry) Incubation->FACS IC50 Determine IC50 Values MTS->IC50 Proteins Quantify Cleaved Caspases, PARP, Bcl-2 family WB->Proteins Phases Quantify G1/S/G2-M Phase Distribution FACS->Phases

Caption: Workflow for in vitro comparison of IMPDH inhibitors.

Protocol 1: Cell Proliferation (MTS) Assay

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Aspirate the medium and replace it with fresh medium containing serial dilutions of the IMPDH inhibitor (e.g., this compound from 1 nM to 10 µM) or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO_2_ atmosphere.

  • MTS Reagent: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC_50_ value by plotting viability against the logarithm of inhibitor concentration and fitting to a dose-response curve.

Protocol 2: Western Blot for Apoptosis Markers

This technique is used to detect specific proteins involved in the apoptotic cascade.

  • Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound distinguishes itself from other IMPDH inhibitors through its combination of high potency, oral bioavailability, broad preclinical anti-cancer activity, and a favorable safety profile observed in early clinical trials.[4][14][15] It is significantly more potent than Mycophenolic Acid and avoids the severe toxicities associated with older agents like Tiazofurin and Ribavirin.[4][10] The robust preclinical data, demonstrating its ability to induce cell cycle arrest and apoptosis across a range of cancer types, underscore its potential as a valuable therapeutic agent in oncology, particularly for hematological malignancies.[9][10] Further clinical investigation is warranted to fully define its efficacy and role in cancer treatment regimens.

References

Safety Operating Guide

Proper Disposal of AVN-944: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of AVN-944, a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), to ensure the safety of laboratory personnel and compliance with regulations.[1][2][3] As this compound is intended for research use only, adherence to established laboratory waste management protocols is paramount.[2][4]

I. This compound Waste Classification and Characterization

This compound, also known as VX-944, is a bioactive small molecule that functions as a noncompetitive inhibitor of IMPDH, an enzyme crucial for de novo guanine (B1146940) nucleotide synthesis.[1][2][3] Its role in inhibiting DNA and RNA synthesis and its anti-cancer activities necessitate that it be handled as a potentially hazardous chemical waste.[1][2] While specific hazard classifications may vary by supplier, it is prudent to treat any unused, expired, or contaminated this compound as hazardous waste.

Key characteristics of this compound to consider for disposal:

PropertyValueSource
Physical Form Crystalline solid / Powder[5][6]
Molecular Formula C25H27N5O5[3][5][7]
Molecular Weight 477.5 g/mol [3][5][7]
Solubility Soluble in DMSO (up to 55 mg/mL) and DMF (30 mg/mL).[4][5] Sparingly soluble in aqueous solutions like DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml.[5][4][5]
Storage Temperature -20°C[4][5][7]
Stability Stable for ≥ 4 years when stored at -20°C as a solid.[5] Solutions are noted to be unstable and should be prepared fresh.[1][1][5]

II. Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.[8][9][10]

Step 1: Waste Identification and Segregation

  • Designated Waste Stream: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[8][11] Keep solid and liquid waste separate.[11] For instance, do not mix flammable solvent waste with aqueous this compound solutions.

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][9][12] For solid waste, a high-density polyethylene (B3416737) (HDPE) container is suitable. For liquid waste, ensure the container material is compatible with the solvent used (e.g., glass or a compatible polymer for DMSO solutions).

  • Labeling: Clearly and accurately label the waste container.[9] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration and volume of the waste.

    • The date the waste was first added to the container (accumulation start date).[9]

    • Any associated hazards (e.g., "Toxic").

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[8][12]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a spill tray, to contain any potential leaks.[8][11]

  • Container Management: Keep the waste container closed at all times except when adding waste.[10] Never overfill containers.[11]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

  • Documentation: Maintain detailed records of waste generation, storage, and disposal for regulatory compliance and internal audits.[9]

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the sink or in the regular trash.[8][10]

  • DO NOT attempt to neutralize or treat the chemical waste unless it is a documented and approved laboratory procedure.[12]

  • DO NOT evaporate chemical waste in a fume hood as a method of disposal.[10]

III. Experimental Workflow and Disposal Pathway Visualization

The following diagrams illustrate the general workflow for handling this compound in a research setting and the logical steps for its proper disposal.

AVN_944_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation storage Store this compound at -20°C weigh Weigh Solid this compound storage->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve excess_solid Excess/Expired Solid this compound weigh->excess_solid assay Perform In Vitro / In Vivo Assay dissolve->assay liquid_waste Unused/Spent Solutions dissolve->liquid_waste solid_waste Contaminated Solids (Tips, Gloves, etc.) assay->solid_waste assay->liquid_waste

Caption: Experimental workflow for this compound from storage to waste generation.

AVN_944_Disposal_Pathway cluster_collect Waste Collection & Segregation cluster_contain Containment & Labeling cluster_store Interim Storage cluster_dispose Final Disposal gen_waste Generate this compound Waste (Solid & Liquid) segregate Segregate into Designated Waste Streams gen_waste->segregate container Select Appropriate Waste Container segregate->container labeling Label Container with 'Hazardous Waste' & Contents container->labeling store_waste Store in a Secure, Ventilated Area labeling->store_waste secondary Use Secondary Containment store_waste->secondary ehs Contact EHS for Waste Pickup secondary->ehs dispose Dispose via Licensed Hazardous Waste Vendor ehs->dispose

Caption: Step-by-step logical pathway for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling AVN-944

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of AVN-944, an investigational antineoplastic agent. Given the absence of a specific Material Safety Data Sheet (MSDS), the following procedures are based on established best practices for handling hazardous drugs in a laboratory setting. Adherence to these guidelines is paramount to ensure personnel safety and maintain a secure research environment.

This compound is a potent, selective, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), exhibiting anti-cancer and antiviral properties.[1][2][3] As with all investigational drugs, it should be handled with the utmost care, assuming it is a hazardous compound. Appropriate chemical handling, administration, personal protective equipment, and waste disposal techniques are crucial for the safe handling of these chemicals.[4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The following table summarizes the required PPE for various tasks involving this compound. All disposable PPE should not be reused and must be disposed of as contaminated waste.[5][6]

TaskRequired Personal Protective Equipment
Compound Reconstitution & Aliquoting Double Chemotherapy Gloves, Chemotherapy Gown, Face Shield and N95 Respirator
In Vitro Experiments (e.g., cell culture) Chemotherapy Gloves, Chemotherapy Gown, Safety Glasses
In Vivo Dosing (non-aerosol) Double Chemotherapy Gloves, Chemotherapy Gown, Face Shield/Mask Combination
Waste Disposal Double Chemotherapy Gloves, Chemotherapy Gown
Spill Cleanup Double Chemotherapy Gloves, Chemotherapy Gown, N95 Respirator, and Goggles. A full-facepiece chemical cartridge-type respirator or PAPR may be necessary for large spills.[6]

It is essential that all PPE is rated for use with chemotherapy drugs.[6] Gowns should be disposable, close in the back, and be shown to resist permeability by hazardous drugs.[5][6] Two pairs of chemotherapy-tested gloves are recommended, with the inner glove tucked under the gown cuff and the outer glove covering the cuff.[5][6]

Experimental Protocols: Handling and Disposal Workflow

The following protocols outline the step-by-step procedures for safely handling and disposing of this compound in a laboratory setting.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a secure, designated location with restricted access, away from incompatible materials.[7]

  • Maintain a detailed inventory and accountability log for the investigational drug, documenting its receipt, use, and disposal.[8][9][10]

Preparation and Handling:

  • All handling of powdered or concentrated forms of this compound should be conducted in a designated containment device, such as a biological safety cabinet (BSC) or a chemical fume hood, to prevent aerosolization and inhalation.

  • Before handling, don the appropriate PPE as specified in the table above.

  • When preparing solutions, use a closed-system transfer device (CSTD) whenever feasible to minimize exposure.

  • After handling, remove PPE in a manner that avoids self-contamination and wash hands and arms thoroughly.[4]

Disposal:

  • All materials that have come into contact with this compound, including gloves, gowns, vials, and pipette tips, are considered trace-chemotherapeutic waste and must be disposed of in designated, clearly labeled hazardous waste containers.[4]

  • Unused supplies of the investigational drug must be returned to the sponsor or disposed of according to the sponsor's directions or institutional policy for hazardous drug waste.[8][11]

  • Do not dispose of this compound or contaminated materials in general laboratory trash or down the drain.

Logical Workflow for Handling this compound

AVN944_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving & Storage Donning_PPE Donning Appropriate PPE Receiving->Donning_PPE Reconstitution Reconstitution in Containment Device Donning_PPE->Reconstitution In_Vitro In Vitro Experiment Reconstitution->In_Vitro In_Vivo In Vivo Dosing Reconstitution->In_Vivo Doffing_PPE Doffing PPE In_Vitro->Doffing_PPE In_Vivo->Doffing_PPE Waste_Segregation Waste Segregation (Trace Chemo Waste) Doffing_PPE->Waste_Segregation Final_Disposal Final Disposal via Hazardous Waste Stream Waste_Segregation->Final_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.